2,4-Diaminobutanoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-diaminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPDKDOFOZVSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65427-54-5, 6970-28-1 | |
| Record name | 2,4-Diaminobutyric acid dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC41117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
2,4-Diaminobutanoic acid hydrochloride discovery and history
An In-Depth Technical Guide to the Discovery and History of 2,4-Diaminobutanoic Acid Hydrochloride
Authored by a Senior Application Scientist
Preamble: The Emergence of a Dual-Faceted Diamino Acid
In the vast repository of natural and synthetic molecules, few non-proteinogenic amino acids present as compelling a narrative as 2,4-Diaminobutanoic acid (DABA), particularly in its hydrochloride salt form which enhances solubility and stability for research applications.[] Initially identified as a component of antibiotics and later as a potent neurotoxin, the history of DABA is a journey through microbiology, toxicology, and cutting-edge synthetic chemistry. This guide provides an in-depth exploration of the discovery, history, and evolving scientific significance of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect its natural origins, chronicle the evolution of its synthesis, demystify its mechanisms of action, and survey its modern applications, grounding every claim in authoritative scientific literature.
Part 1: Foundational Chemistry and Initial Discovery
2,4-Diaminobutanoic acid is a structural analogue of common amino acids but is not incorporated into proteins during ribosomal translation.[2] It is characterized by the presence of two amino groups, one at the alpha (α) position and another at the gamma (γ) position, relative to the carboxyl group.[2] This unique structure is the foundation of its diverse biological activities.
Table 1: Physicochemical Properties of 2,4-Diaminobutanoic Acid
| Property | Value | Source |
| IUPAC Name | 2,4-diaminobutanoic acid | PubChem[2] |
| Molecular Formula | C₄H₁₀N₂O₂ | PubChem[2] |
| Molar Mass | 118.13 g/mol | PubChem[2] |
| CAS Number | 305-62-4 (for racemate) | PubChem[2] |
| Classification | Non-proteinogenic alpha- and gamma-amino acid | CHEBI[2] |
| pKa (Strongest Acidic) | ~2.55 | FooDB[3] |
| pKa (Strongest Basic) | ~9.95 | FooDB[3] |
Natural Occurrence and First Encounters
The story of DABA begins not in toxicology, but in the study of microbial secondary metabolites. It was identified as a key structural component of polymyxin antibiotics, such as Colistin (Polymyxin E), which are produced by bacteria like Aerobacillus polyaerogenes.[][4] These antibiotics are crucial last-resort treatments for multidrug-resistant Gram-negative infections.[4]
Later, scientific attention shifted to its presence in the plant kingdom, specifically in species of the genus Lathyrus, where it was identified as a "neurolathyrogen"—a compound causing the neurological disorder lathyrism.[5][6] More recently, DABA has been identified in various species of cyanobacteria, often co-occurring with other notorious neurotoxins like β-N-methylamino-L-alanine (BMAA), raising concerns about its role in environmental toxicity and potential links to neurodegenerative diseases.[7][8][9] Research has also shown that some diatoms, such as Thalassiosira pseudonana, may produce DABA as a defense mechanism against predators like copepods.[10]
Part 2: The Evolution of DABA Synthesis
The utility of DABA in research, from peptide synthesis to toxicological studies, necessitated the development of robust synthetic routes. Early methods were often low-yield and complex. Over the decades, chemists have refined these processes, starting from readily available precursors.
Historical Synthetic Approaches
-
From Glutamic Acid: Early syntheses utilized glutamic acid, applying the Schmidt reaction with hydrazoic acid to selectively remove a carboxyl group and introduce an amine. However, yields were often low, falling below 20%.[11]
-
From Phthalimido Derivatives: Other approaches involved multi-step processes starting from intermediates like β-phthalimido ethylmalonic ester, which were subsequently brominated, decarboxylated, aminated, and hydrolyzed to yield racemic DABA.[11]
Modern, High-Yield Synthetic Protocols
More efficient methods have since been developed to overcome the limitations of early syntheses. A notable advancement involves the use of γ-butyrolactone as a starting material, which is both readily available and economical.
A particularly effective modern synthesis starts from homoserine, protecting the existing amino and carboxyl groups before converting the hydroxyl group to an amine, followed by deprotection.[12] This provides excellent stereochemical control. Another robust method involves a double nucleophilic substitution on 2-bromo-4-butyrolactone using potassium phthalimide, followed by acid hydrolysis.[13]
Below is a generalized workflow based on the butyrolactone methodology, a testament to the field's progress in achieving high-yield production of DABA dihydrochloride.
Workflow: Synthesis of 2,4-Diaminobutyric Acid Dihydrochloride from Butyrolactone
Caption: High-level workflow for DABA synthesis from 2-bromo-4-butyrolactone.
Detailed Experimental Protocol: Synthesis from Butyrolactone
This protocol is a conceptual representation based on established literature.[13]
-
First Substitution: To a solution of 2-bromo-4-butyrolactone (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.0 eq). Heat the mixture at 100°C for approximately 12 hours.
-
Isolation of Intermediate 1: Pour the reaction mixture onto ice. The resulting precipitate, 2-phthalimidolactone, is filtered and washed.
-
Second Substitution (Ring Opening): The isolated 2-phthalimidolactone (1.0 eq) is reacted with a second equivalent of potassium phthalimide (1.0 eq) in DMF. This opens the lactone ring to form 3,4-diphthalimidobutyric acid.
-
Isolation of Intermediate 2: The product from step 3 is isolated, typically by precipitation and filtration.
-
Hydrolysis: The 3,4-diphthalimidobutyric acid is suspended in concentrated hydrochloric acid and heated under reflux to cleave the phthalimide protecting groups.
-
Final Product Isolation: After hydrolysis, phthalic acid precipitates upon cooling and is removed by filtration. The filtrate is then evaporated to dryness in vacuo to yield the crude 2,4-diaminobutyric acid dihydrochloride. Further purification can be achieved by recrystallization.
Self-Validation Check: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and by comparing its melting point to literature values.[13]
Part 3: The Neurotoxic Mechanisms of Action
The primary driver of research into DABA has been its potent neurotoxicity.[5][6] Its effects are multifaceted, primarily disrupting inhibitory neurotransmission and inducing a state of chronic ammonia toxicity.
Disruption of the GABAergic System
DABA's neurotoxicity is strongly linked to its interference with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.[14][15]
-
Inhibition of GABA Transaminase (GABA-T): DABA acts as an inhibitor of GABA-T, the enzyme responsible for degrading GABA.[14][15] By blocking this enzyme, DABA causes GABA to accumulate in the synapse, leading to an initial enhancement of inhibitory signals.
-
Inhibition of GABA Reuptake: DABA also functions as a GABA reuptake inhibitor, further increasing the synaptic concentration of GABA.[15]
While an increase in GABA is initially inhibitory and can have anticonvulsant effects, the chronic overstimulation and subsequent dysregulation of the GABAergic system can paradoxically lead to excitotoxicity, tremors, and convulsions.[5][15]
Caption: DABA's mechanism of action, inhibiting GABA reuptake and degradation.
Induction of Ammonia Toxicity
Beyond the GABA system, a critical and perhaps primary mechanism of DABA's toxicity involves the disruption of the urea cycle in the liver.[5][6]
-
Inhibition of Ornithine Carbamoyltransferase: DABA is a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for converting ornithine and carbamoyl phosphate to citrulline.[5][6]
-
Consequences: Inhibition of this enzyme impairs the liver's ability to detoxify ammonia into urea. This leads to a prolonged, slight increase in the concentration of ammonia in the blood and brain.[5][6] This chronic hyperammonemia is believed to be a major contributor to the neurotoxic effects observed, including hyperirritability and convulsions, which manifest 12-20 hours after exposure in animal models.[5][6] This delayed effect contrasts with acute ammonia toxicity, suggesting a slow-acting but potent disruption of metabolic function.[6]
Other Neurotoxic Effects
Recent studies have further illuminated DABA's neurotoxicity, showing that it can activate N-methyl-D-aspartate (NMDA) receptors and induce molecular signatures consistent with neurodegeneration, such as endoplasmic reticulum stress and the downregulation of ALS-associated genes in zebrafish models.[8] In fact, these studies suggest DABA may be a more potent neurotoxin than the more widely studied BMAA.[8]
Part 4: A Historical Timeline of DABA Research
The scientific understanding of DABA has been built over more than 70 years of research. The following timeline highlights the key milestones in this journey.
Caption: Key milestones in the research history of 2,4-Diaminobutanoic acid.
-
1940s-1950s: DABA is identified as a constituent of polymyxin antibiotics.[4] Synthetic methods begin to be explored to understand its structure and function.[11]
-
1960s: The L-isomer of DABA is identified as a neurolathyrogen, a toxic compound found in Lathyrus plants responsible for neurological disorders.[5][6]
-
1968: A seminal paper by O'Neal et al. demonstrates that DABA's neurotoxicity is mediated, at least in part, by its inhibition of the liver enzyme ornithine carbamoyltransferase, leading to chronic ammonia toxicity.[5][6]
-
1970s: Research establishes the link between DABA and the GABAergic system, identifying it as an inhibitor of both GABA transaminase and GABA reuptake.[15]
-
2000s-Present: DABA is detected in cyanobacteria, often alongside BMAA, prompting investigations into its environmental impact and its potential role as a contributor to neurodegenerative diseases like ALS.[7][8][9]
-
2020s: Research expands into the therapeutic potential of DABA derivatives. Its unique structure is leveraged to create novel molecules, including dendrons for delivering antisense PNA to bacteria and other derivatives with potential anticancer activity.[16][17][18]
Part 5: Current Research and Future Outlook
Once viewed primarily as a toxin, DABA is now also recognized as a versatile chemical scaffold. The dihydrochloride salt remains a crucial reagent for this research.[19]
Drug Development and Delivery
The diamino structure of DABA makes it an excellent building block for creating cationic molecules.
-
Antimicrobial Agents: DABA-based dendrons (tree-like molecules) are being developed as carriers to deliver antisense peptide nucleic acids (PNAs) into Gram-negative bacteria, offering a novel strategy to combat antibiotic resistance.[16]
-
Anticancer Research: DABA is a non-physiological amino acid that shows potent antitumoral activity against human glioma cells in vitro, possibly due to high uptake leading to osmotic lysis.[20] Furthermore, complex derivatives containing other heterocyclic scaffolds are being synthesized and evaluated as potent antitumor agents.[17]
-
Peptide Synthesis: Protected forms of DABA, such as Nγ-Boc-L-2,4-diaminobutyric acid, are valuable intermediates in peptide synthesis, allowing for the creation of modified peptides with enhanced stability or novel functions.[21]
Neurobiology and Toxicology
The potential link between environmental exposure to cyanobacterial toxins like DABA and neurodegenerative diseases remains an active and critical area of research.[8] Understanding the chronic effects of low-dose exposure is a key priority for public health and environmental science.
Conclusion
From its discovery as a piece of a life-saving antibiotic to its characterization as a potent neurotoxin, and now its re-emergence as a valuable scaffold in drug development, this compound has had a rich and complex history. Its journey underscores a fundamental principle in toxicology and pharmacology: a molecule's effect is defined by its context, concentration, and chemical application. For researchers and drug developers, DABA is no longer just a toxin to be studied but a versatile building block with which to innovate, offering pathways to novel antimicrobials, anticancer agents, and advanced biomaterials. The continued exploration of this fascinating diamino acid promises to yield further insights into neurobiology and new solutions for therapeutic challenges.
References
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. [Link]
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Cirés, S., & Ballot, A. (2016). The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. ScholarWorks@BGSU. [Link]
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Portland Press. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. [Link]
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Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Wikipedia. [Link]
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Gering, I., et al. (2021). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. National Institutes of Health. [Link]
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Li, C. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]
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Gaudry, R. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Science Publishing. [Link]
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FooDB. (2011). 2,4-Diaminobutyric acid. FooDB. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 4-diaminobutyric acid derivative.
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CD Biosynsis. (n.d.). DAB (2,4-Diaminobutyric Acid). CD Biosynsis. [Link]
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Ivanova, G., et al. (2022). Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
-
Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers. [Link]
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National Center for Biotechnology Information. (n.d.). L-2,4-Diaminobutyric acid. PubChem. [Link]
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Human Metabolome Database. (2023). 2,4-Diaminobutyric acid. HMDB. [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Diaminobutyric acid, D-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Diaminobutyric acid. PubChem. [Link]
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Wikipedia. (n.d.). Colistin. Wikipedia. [Link]
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PubMed. (2022). Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. PubMed. [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
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MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
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Core Properties and Applications of 2,4-Diaminobutanoic Acid Hydrochloride
An In-Depth Technical Guide for Researchers:
Abstract
2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, stands as a molecule of significant interest for researchers in neuropharmacology, drug development, and biochemistry. Particularly in its hydrochloride salt form, which enhances stability and solubility, DABA serves as a critical tool for investigating GABAergic pathways and as a versatile building block in synthetic chemistry. This guide provides an in-depth examination of the fundamental properties of 2,4-diaminobutanoic acid hydrochloride, offering a technical narrative that bridges molecular characteristics with practical research applications. We will explore its physicochemical properties, biological mechanisms, analytical methodologies, and safe handling protocols, grounded in authoritative references to ensure scientific integrity.
Introduction: The Scientific Relevance of 2,4-Diaminobutanoic Acid
2,4-Diaminobutanoic acid, also known as α,γ-diaminobutanoic acid, is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] While not incorporated into proteins during translation, DABA is found in nature, produced by organisms like cyanobacteria and plants, and is a component of certain antibiotics like polymyxins.[2][3]
For researchers, the primary value of DABA lies in its potent interaction with the GABA system. It functions as both a non-competitive inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor.[4][5] This dual-action mechanism effectively increases the synaptic concentration of GABA, making DABA an invaluable pharmacological tool for modulating neuronal excitability. Its hydrochloride salt forms (monohydrochloride and dihydrochloride) are the most common in research settings, offering superior water solubility and stability compared to the free base.[1][] This guide will focus on these salt forms, providing the foundational knowledge necessary for their effective and safe use in the laboratory.
Physicochemical and Structural Characteristics
The hydrochloride salt form is crucial for experimental work as it improves the compound's polarity and, consequently, its solubility in aqueous buffers used for biological assays.[1] The presence of two amine groups and one carboxylic acid group means the molecule can exist in various protonation states, a key feature influencing its biological interactions.
Core Properties Summary
The properties of 2,4-Diaminobutanoic acid can vary slightly depending on its isomeric form (L-, D-, or DL-) and whether it is the monohydrochloride or dihydrochloride salt. The L-isomer is most frequently studied for its biological activity.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride | [7] |
| Synonyms | L-Dab-OH·2HCl, (S)-2,4-Diaminobutyric acid dihydrochloride | [][8] |
| Molecular Formula | C₄H₁₂Cl₂N₂O₂ (dihydrochloride) | [7][9] |
| C₄H₁₁ClN₂O₂ (monohydrochloride) | [8][10] | |
| Molecular Weight | 191.05 g/mol (dihydrochloride) | [7] |
| 154.60 g/mol (monohydrochloride) | [8][10] | |
| CAS Number | 1883-09-6 (L-dihydrochloride) | [7] |
| 1482-98-0 (L-monohydrochloride) | [8][11] | |
| 65427-54-5 (DL-dihydrochloride) | [12][13] | |
| Appearance | White to off-white or yellowish crystalline powder | [][14][15] |
| Melting Point | ~197-200 °C (decomposes) | [13] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [13][16] |
| Optical Rotation | [α]20/D +14.5 ± 1.5° (c=3.67% in H₂O for L-dihydrochloride) | [16] |
| [α]20/D +19 ± 3° (c=1 in 5N HCl for L-dihydrochloride) | [15] |
Spectroscopic Profile for Structural Verification
Verifying the identity and purity of this compound is paramount. Standard spectroscopic methods provide a definitive structural fingerprint.
-
¹H NMR Spectroscopy : In a D₂O solvent, the proton NMR spectrum will show characteristic signals for the methine proton at the alpha-carbon (α-CH), the adjacent methylene group (β-CH₂), and the terminal methylene group (γ-CH₂). The chemical shifts and coupling patterns confirm the carbon backbone and the position of the amino groups.
-
¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the four distinct carbon environments: the carboxyl carbon (C=O), the alpha-carbon (Cα), the beta-carbon (Cβ), and the gamma-carbon (Cγ).[17]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key features include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the primary amine groups (which may appear as broad ammonium N-H stretches in the hydrochloride salt form), and a strong C=O stretch from the carboxyl group.[7]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. For the dihydrochloride, the mass spectrum will show a parent ion corresponding to the free base (C₄H₁₀N₂O₂) after the loss of the two HCl molecules.
Biological Activity and Mechanism of Action
The primary research value of DABA stems from its role as a modulator of the GABAergic system. Its structural similarity to GABA allows it to interact with key proteins involved in GABA metabolism and transport.
Dual Inhibition Mechanism
-
GABA Transaminase (GABA-T) Inhibition : DABA acts as a non-competitive inhibitor of GABA-T, the enzyme responsible for catabolizing GABA into glutamate.[4] By inhibiting this enzyme, DABA prevents the breakdown of GABA, leading to an accumulation of this neurotransmitter in the synapse.[4]
-
GABA Reuptake Inhibition : DABA also inhibits the reuptake of GABA from the synaptic cleft back into presynaptic neurons and glial cells. This action further increases the concentration and residence time of GABA in the synapse, enhancing its inhibitory signaling.[4]
Caption: DABA's dual inhibitory action on GABA Transaminase and GABA Transporters.
Neurotoxicity and Other Biological Effects
Despite its utility, it is critical to recognize that DABA is a neurotoxin.[4][18][19] High doses can lead to convulsions, tremors, and hyperirritability.[18][19] The proposed mechanism for this toxicity involves the inhibition of ornithine carbamoyltransferase in the liver, which disrupts the urea cycle and leads to a state of chronic ammonia toxicity.[2][18] This can cause secondary brain damage.[18][19]
Recent studies have also highlighted DABA as a cyanotoxin, produced by cyanobacteria, that can cause neurotoxic effects and induce molecular signatures consistent with neurodegeneration in model organisms like zebrafish.[20] In fact, in some models, 2,4-DAB was found to be a more potent toxin than the more widely studied β-methylamino-L-alanine (BMAA).[20]
Beyond neuroscience, DABA has shown potential as an antitumor agent, with studies demonstrating its ability to cause lysis in glioma cells due to pronounced cellular uptake.[21]
Synthesis and Use as a Chemical Building Block
2,4-Diaminobutanoic acid can be synthesized through various routes. Classic methods include the Schmidt reaction on glutamic acid or multi-step syntheses starting from γ-butyrolactone.[22][23] More modern approaches often start from homoserine, using protective group chemistry to control the introduction of the second amino group.[24]
In drug development and peptide chemistry, DABA is a valuable building block.[25] Its side chain provides a primary amine that can be used for bioconjugation or to introduce specific functionalities into a peptide sequence. Protected derivatives, such as Nγ-Boc-L-2,4-diaminobutyric acid, are widely used in solid-phase peptide synthesis to create modified peptides with enhanced stability or bioactivity.[25]
Analytical Protocols: Purity Assessment by HPLC
Ensuring the purity of this compound is essential for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. As DABA lacks a strong chromophore, derivatization or the use of specialized detectors is often required.
Step-by-Step Protocol: HPLC with Pre-Column Derivatization
This protocol describes a common workflow using o-phthalaldehyde (OPA) for pre-column derivatization, enabling fluorescent detection.
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).
-
Prepare the research sample at a concentration of ~100 µg/mL in HPLC-grade water.
-
-
Derivatization Procedure:
-
Prepare an OPA derivatization reagent (e.g., OPA with 3-mercaptopropionic acid in a borate buffer).
-
In an autosampler vial, mix 50 µL of the standard or sample solution with 200 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Causality Note: The timing is critical as the OPA derivative can be unstable. A consistent reaction time for all samples and standards ensures quantitative accuracy.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
Gradient: Start at 10% B, ramp to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. Rationale: The gradient is designed to first elute any polar impurities before eluting the more hydrophobic derivatized DABA.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to the derivatized DABA.
-
Construct a calibration curve from the peak areas of the working standards.
-
Calculate the purity of the research sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for purity analysis of DABA by HPLC with OPA derivatization.
Safety, Handling, and Storage
As a bioactive and potentially hazardous compound, proper handling of this compound is mandatory.
GHS Hazard Information
| Hazard | GHS Code | Description | Source(s) |
| Pictogram(s) | GHS05, GHS07 | Corrosion, Exclamation Mark | [7][14] |
| Signal Word | Danger | [7][14] | |
| Hazard Statements | H315 | Causes skin irritation. | [7][12] |
| H318 / H319 | Causes serious eye damage / irritation. | [7][12] | |
| H335 | May cause respiratory irritation. | [11][26] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [11][26] |
| P280 | Wear protective gloves/eye protection/face protection. | [11][12][26] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12][26] | |
| P310 | Immediately call a POISON CENTER or doctor. | [11] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[27][28]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][27]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][27] Recommended storage is at +4°C for long-term stability.[14] Protect from light and moisture.[14] The compound is stable for at least two years under these conditions.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][26]
-
Skin: Wash off immediately with plenty of soap and water.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11][26]
-
Ingestion: Rinse mouth with water and consult a physician.[26]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][27]
Conclusion
This compound is a non-proteinogenic amino acid with significant utility for the modern researcher. Its ability to potently modulate the GABAergic system provides a powerful tool for neuropharmacological investigation, while its chemical structure offers a versatile scaffold for synthetic applications in drug discovery and peptide chemistry. However, its inherent neurotoxicity necessitates a thorough understanding of its properties and adherence to strict safety protocols. This guide has synthesized the core technical information—from physicochemical characteristics and biological mechanisms to analytical workflows and handling procedures—to provide researchers with a self-validating framework for incorporating this important compound into their work with confidence and safety.
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O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE (February 1968). "The 'neurotoxicity' of L-2,4-diaminobutyric acid". The Biochemical Journal. 106 (3): 699–706. [Link]
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O'Neal RM, Chen CH, Reynolds CS, et al. (1968). "The 'neurotoxicity' of l-2,4-diaminobutyric acid". Biochemical Journal. 106(3): 699-706. [Link]
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O'Neal, R. M., et al. (1968). "The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid". Portland Press. [Link]
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PubChem. "(R)-2,4-Diaminobutanoic acid hydrochloride". National Center for Biotechnology Information. [Link]
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PubChem. "L-2,4-Diaminobutyric acid dihydrochloride". National Center for Biotechnology Information. [Link]
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Scientific Laboratory Supplies. "L-2,4-Diaminobutyric acid dihydrochloride, >=95.0%". Scientific Laboratory Supplies. [Link]
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Armstrong, J. L., et al. (2022). "The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish". Toxics. 10(11): 694. [Link]
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Jiang, L. (2022). "The neurotoxin β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB): possible risk of human exposure, and the effect and function in diatoms". Diva-portal.org. [Link]
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Li, C. (1970). "The synthesis and cyclization of 2,4-diaminobutyric acid". Oregon State University. [Link]
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Afl. "SAFETY DATA SHEET". Afl. [Link]
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Frontiers. "Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis". Frontiers. [Link]
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CD Biosynsis. "DAB (2,4-Diaminobutyric Acid)". CD Biosynsis. [Link]
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Berlinguet, L., et al. (1958). "SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE". Canadian Journal of Chemistry. 36(5): 721-724. [Link]
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SpectraBase. "L-2,4-diaminobutyric acid, monohydrochloride". SpectraBase. [Link]
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An In-Depth Technical Guide to the Solubility and Stability Profile of 2,4-Diaminobutanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 2,4-Diaminobutanoic acid hydrochloride (DABA HCl), a molecule of significant interest in biochemical and pharmaceutical research. As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), DABA HCl serves as a critical tool in neuroscience and as a building block in the synthesis of novel therapeutic agents.[][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.
This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and observed properties. All protocols are designed as self-validating systems, ensuring the generation of reliable and reproducible data.
Core Physicochemical Properties of this compound
This compound is the salt form of a non-proteinogenic amino acid. The hydrochloride salt is the most commonly utilized form in research due to its improved physicochemical properties, particularly its enhanced solubility in aqueous solutions compared to the free base.[]
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 154.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | Approximately 197 °C (with decomposition) | |
| pKa (Strongest Acidic) | Predicted: 2.55 | [4] |
| pKa (Strongest Basic) | Predicted: 9.95 | [4] |
The presence of two amino groups and a carboxylic acid function imparts an amphoteric nature to the molecule. The predicted pKa values suggest that the molecule will exist in different ionic forms depending on the pH of the solution, a critical factor influencing its solubility and interaction with other molecules.
Solubility Profile: A Multifaceted Analysis
The solubility of DABA HCl is a key determinant of its utility in various experimental settings, from in vitro assays to formulation development.
Aqueous Solubility
This compound exhibits good solubility in water. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, which is predicted to be practically insoluble.[][4] A reported solubility value for the hydrochloride salt is 50 mg/mL in water.
-
Causality: The enhanced water solubility of the hydrochloride salt is attributed to the protonation of the amino groups, leading to the formation of a more polar, charged species that readily interacts with the polar water molecules.
Solubility in Organic Solvents
While highly soluble in water, the solubility of DABA HCl in organic solvents is limited. It is generally described as slightly soluble in ethanol and practically insoluble in non-polar organic solvents.
| Solvent | Qualitative Solubility |
| Water | Soluble |
| Ethanol | Slightly Soluble |
| Methanol | Data not available |
| Isopropanol | Data not available |
| Acetone | Data not available |
| Acetonitrile | Data not available |
-
Expert Insight: The poor solubility in non-polar solvents is expected given the highly polar and ionic nature of the molecule. For applications requiring solubilization in organic media, derivatization of the amino or carboxyl groups may be necessary to increase lipophilicity.
Influence of pH on Solubility
The solubility of this compound is intrinsically linked to the pH of the aqueous medium. Based on its predicted pKa values of 2.55 and 9.95, the ionization state of the molecule, and consequently its solubility, will vary significantly across the pH spectrum.[4]
-
At low pH (below pKa1 of 2.55), both amino groups and the carboxylic acid will be protonated, resulting in a net positive charge and likely high water solubility.
-
Between pH 2.55 and 9.95 , the molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. This zwitterionic form is also expected to be highly water-soluble.
-
At high pH (above pKa2 of 9.95), both amino groups will be deprotonated, and the molecule will have a net negative charge, which should still confer good water solubility.
The hydrochloride salt form ensures that in a neutral aqueous solution, the amino groups are protonated, maximizing solubility.
Impact of Temperature on Solubility
Step-by-Step Protocol: Determination of Aqueous Solubility
This protocol outlines a robust method for the quantitative determination of the aqueous solubility of this compound using the shake-flask method.
1. Materials:
- This compound
- Deionized water
- pH meter
- Analytical balance
- Thermostatically controlled shaker bath
- Centrifuge
- HPLC system with a suitable detector (e.g., UV or derivatization agent)
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
2. Procedure:
- Prepare a series of saturated solutions by adding an excess of this compound to a known volume of deionized water in several sealed flasks.
- Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the flasks to stand undisturbed to allow undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant from each flask using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
- Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.
- Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
- The average concentration from the replicate flasks represents the aqueous solubility at the specified temperature.
Diagram: Solubility Determination Workflow
Caption: Workflow for determining the aqueous solubility of DABA HCl.
Stability Profile: Ensuring Integrity and Reliability
The stability of this compound is a critical parameter that influences its storage, handling, and application.
Solid-State Stability
In its solid, crystalline form, this compound is a relatively stable compound. It is reported to be stable for at least two years when stored at +4°C, protected from light and moisture.[5] However, it is noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to degradation over time, especially at elevated temperatures.
-
Expert Recommendation: To ensure long-term stability, it is crucial to store the solid compound in a tightly sealed container in a cool, dry, and dark place. The use of a desiccator is recommended to minimize exposure to moisture.
Solution Stability and Degradation Pathways
The stability of this compound in solution is dependent on several factors, including pH, temperature, light, and the presence of oxidizing agents. A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
3.2.1. Hydrolytic Degradation
As an amino acid derivative, DABA HCl is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The primary site of hydrolytic attack would be the amide bond in the case of peptides containing this residue, or potentially cyclization reactions involving the amino and carboxyl groups under certain conditions.
3.2.2. Oxidative Degradation
The amino groups in this compound can be susceptible to oxidation, leading to the formation of various degradation products. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.
3.2.3. Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of amino acids.[6][7] The specific photodegradation pathways for DABA HCl have not been extensively studied, but could involve decarboxylation or reactions involving the amino groups.
3.2.4. Thermal Degradation
At elevated temperatures, both in solid-state and in solution, this compound can undergo thermal degradation. The degradation kinetics are expected to follow the Arrhenius relationship, with the rate of degradation increasing with temperature.
Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (e.g., 0.1 M, 1 M)
- Sodium hydroxide (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (e.g., 3%)
- Water bath or oven for thermal stress
- Photostability chamber
- Stability-indicating HPLC method (see below)
- LC-MS system for identification of degradation products
2. Procedure:
- Acid Hydrolysis: Dissolve DABA HCl in 0.1 M and 1 M HCl. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- Base Hydrolysis: Dissolve DABA HCl in 0.1 M and 1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis.
- Oxidative Degradation: Dissolve DABA HCl in a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
- Thermal Degradation (Solution): Dissolve DABA HCl in water and heat at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
- Thermal Degradation (Solid-State): Expose the solid compound to elevated temperatures in a controlled oven.
- Photodegradation: Expose a solution of DABA HCl and the solid compound to a light source as per ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
- Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the percentage of remaining DABA HCl and the formation of any degradation products.
- Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For significant degradation products, use LC-MS to determine their mass and propose potential structures.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study of DABA HCl.
Analytical Methodologies for Quantification and Stability Assessment
A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method Development Considerations
-
Detection: Since DABA HCl lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) may be possible but can suffer from low sensitivity and interference. A more robust approach is pre-column or post-column derivatization with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC), and phenylisothiocyanate (PITC).
-
Column Chemistry: Reversed-phase chromatography (e.g., C18) is typically used for the separation of derivatized amino acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed to achieve good separation.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is critical to ensure that the peak for DABA HCl is well-resolved from any degradation products and excipients.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility and stability of this compound. Its favorable aqueous solubility, particularly in its hydrochloride salt form, makes it well-suited for a wide range of in vitro and in vivo research applications. While stable in the solid state under appropriate storage conditions, its stability in solution is subject to influences from pH, temperature, and light.
Future research should focus on generating quantitative data for its solubility in various organic solvents and at different temperatures. A comprehensive characterization of its degradation products under various stress conditions using advanced analytical techniques like high-resolution mass spectrometry and NMR would provide a deeper understanding of its degradation pathways. Such data will be invaluable for the development of stable formulations and for ensuring the accuracy and reproducibility of research conducted with this important molecule.
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Frontiers. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Retrieved from [Link]
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PubMed. (2022). Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. Retrieved from [Link]
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An In-depth Technical Guide to the Neuronal Mechanism of Action of 2,4-Diaminobutanoic Acid Hydrochloride
Abstract
2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, exhibits significant activity within the central nervous system, primarily through the modulation of the γ-aminobutyric acid (GABA) system. This guide provides a detailed examination of the molecular mechanisms underpinning the effects of 2,4-Diaminobutanoic acid hydrochloride in neurons. The primary mechanism of action is the inhibition of GABA reuptake via GABA transporters (GATs), which is further potentiated by the inhibition of the GABA-degrading enzyme, GABA transaminase (GABA-T). These actions collectively elevate extracellular GABA levels, enhancing inhibitory neurotransmission. This guide will explore the stereospecificity of these interactions, the functional consequences on neuronal excitability, and the compound's noted neurotoxic properties. Furthermore, we present detailed experimental protocols for researchers to investigate these mechanisms, including in vitro GABA uptake assays and electrophysiological recording techniques.
Introduction: The GABAergic System and 2,4-Diaminobutanoic Acid
The GABAergic system is the principal inhibitory network in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, activates two main classes of receptors: ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and metabotropic GABA-B receptors, which are G-protein coupled receptors.[2][3] The precise control of GABA concentration in the synaptic cleft is critical for regulating neuronal excitability. This is achieved through the action of GABA transporters (GATs) that remove GABA from the extracellular space and the enzyme GABA transaminase (GABA-T) which catabolizes it.[1][4]
2,4-Diaminobutanoic acid (DABA) is a structural analog of GABA that has been identified as a cyanotoxin and a neurolathyrogen.[5][6] Its hydrochloride salt is a commonly used form in research due to its solubility. DABA's structural similarity to GABA allows it to interact directly with key components of the GABAergic system, making it a valuable pharmacological tool for studying inhibitory neurotransmission.[7] However, its utility is accompanied by a significant neurotoxic profile that warrants careful consideration.[6][8][9]
Primary Mechanism of Action: Dual Inhibition of GABA Clearance
The predominant effect of DABA on neuronal function stems from its ability to increase the synaptic concentration of GABA through a dual mechanism: inhibition of GABA transporters and inhibition of GABA transaminase.[7][10]
2.1. Inhibition of GABA Transporters (GATs)
GABA transporters are sodium- and chloride-dependent symporters that mediate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[11][12] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine transporter (BGT-1).[13] GAT-1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.
L-2,4-diaminobutyric acid acts as a competitive inhibitor of GABA uptake.[7][14] The S(+)-stereoisomer of DABA is significantly more potent in inhibiting sodium-dependent GABA uptake in rat brain slices, being at least 20 times more effective than the R(-)-stereoisomer.[14] This inhibition of GATs, particularly GAT-1, reduces the clearance of GABA from the synapse, prolonging its presence and enhancing the activation of postsynaptic GABA receptors.[15] This leads to a potentiation of inhibitory postsynaptic potentials (IPSPs) and a general decrease in neuronal excitability. The anticonvulsant properties of L-DABA against convulsants like picrotoxin and 3-mercaptopropionate are attributed to this mechanism.[16]
Caption: DABA competitively inhibits GABA transporters (GATs), preventing GABA reuptake.
2.2. Inhibition of GABA Transaminase (GABA-T)
GABA-T is a key enzyme in the intracellular degradation of GABA, converting it to succinic semialdehyde.[1][4] By inhibiting GABA-T, DABA prevents the breakdown of GABA that has been taken up by neurons and glia, leading to an accumulation of intracellular GABA.[7][10] Kinetic studies have shown that DABA acts as a non-competitive inhibitor of GABA-T.[10][17] This inhibition contributes to an overall increase in the available pool of GABA, which can then be released back into the synapse. The elevation of GABA levels in various brain regions has been shown to parallel the inhibition of GABA-T activity following DABA administration.[10]
Caption: DABA non-competitively inhibits GABA-T, preventing GABA degradation.
Secondary Mechanisms and Off-Target Effects
While the primary actions of DABA are on GABA transporters and GABA-T, other interactions contribute to its overall neuronal effects.
3.1. Interaction with GABA-A Receptors
Studies on sodium-independent GABA binding to brain membranes suggest that both the S(+) and R(-) isomers of DABA are equipotent.[14] This indicates a potential direct interaction with GABA-A receptors. However, the functional consequence of this binding is less well-defined compared to its potent inhibition of GABA uptake. It is plausible that at higher concentrations, DABA may act as a weak partial agonist at GABA-A receptors, contributing to its overall inhibitory effects.
3.2. Excitatory and Neurotoxic Effects
Paradoxically, despite its enhancement of GABAergic inhibition, DABA is a known neurotoxin.[6][8][9] High doses can lead to hyperirritability, tremors, and convulsions.[9][18] The neurotoxicity may be, in part, indirect, resulting from liver damage and a subsequent chronic increase in systemic ammonia levels.[6][8][9] However, direct neuronal effects are also implicated. Some research suggests that DABA can activate N-methyl-D-aspartate (NMDA) receptors, a subtype of excitatory glutamate receptors.[19] This excitotoxic action, especially at higher concentrations, could override its inhibitory effects and lead to neuronal damage. Studies in zebrafish larvae have shown that DABA is a potent toxin, causing motor dysfunction and inducing molecular signatures consistent with neurodegeneration.[19]
Quantitative Data Summary
The following table summarizes the known inhibitory activities of DABA.
| Target | Compound | Activity | IC50 / Ki | Source |
| GABA Transaminase | L-DABA | Weak non-competitive inhibitor | > 500 µM | [17] |
| GABA Uptake | S(+)-2,4-DABA | Competitive inhibitor | >20x more potent than R(-) isomer | [14] |
Experimental Protocols for Studying DABA's Action
To facilitate further research into the neuronal mechanisms of DABA, we provide the following validated experimental protocols.
5.1. Protocol 1: In Vitro GABA Uptake Assay in Synaptosomes
This protocol details a method to measure the inhibition of GABA uptake by DABA in isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 value of DABA for the inhibition of [3H]-GABA uptake.
Materials:
-
Rat cerebral cortex tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, 2.4 mM CaCl2, pH 7.4)
-
[3H]-GABA (radiolabeled gamma-aminobutyric acid)
-
This compound (DABA) solutions of varying concentrations
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass-Teflon homogenizer
-
Centrifuge
Methodology:
-
Synaptosome Preparation:
-
Euthanize a rat according to approved animal care protocols and dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.
-
Add varying concentrations of DABA (or vehicle control) to the aliquots and incubate for 10 minutes.
-
Initiate the uptake reaction by adding a final concentration of 50 nM [3H]-GABA.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold Krebs-Ringer buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [3H]-GABA uptake for each DABA concentration compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of DABA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro [3H]-GABA uptake assay in synaptosomes.
5.2. Protocol 2: Electrophysiological Recording of GABAergic Currents
This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the effect of DABA on GABA-A receptor-mediated currents in cultured neurons.
Objective: To assess the ability of DABA to potentiate inhibitory postsynaptic currents (IPSCs).
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2)
-
GABA solution for local application
-
DABA solution
-
Drug perfusion system
Methodology:
-
Cell Preparation:
-
Grow primary neurons on glass coverslips for 10-14 days in vitro.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Pull a patch pipette from a borosilicate capillary to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Under visual guidance, approach a neuron and form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Experimental Procedure:
-
Record baseline spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs). For evoked responses, use a stimulating electrode placed near the recorded neuron.
-
Apply a known concentration of a GABA-A receptor antagonist (e.g., bicuculline) to confirm the recorded currents are GABAergic.
-
Wash out the antagonist and allow the currents to recover to baseline.
-
Perfuse the chamber with a solution containing DABA for 5-10 minutes.
-
Record sIPSCs or eIPSCs in the presence of DABA.
-
-
Data Analysis:
-
Measure the frequency, amplitude, and decay kinetics of IPSCs before and after DABA application.
-
An increase in the frequency or decay time of IPSCs would indicate an enhancement of GABAergic transmission due to reduced GABA reuptake.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of DABA's effects.
-
Conclusion and Future Directions
This compound is a multifaceted neuromodulatory agent with a clear, dual mechanism of action centered on the potentiation of the GABA system. By inhibiting both GABA reuptake and metabolism, DABA effectively elevates synaptic GABA levels, thereby enhancing neuronal inhibition. This makes it a useful tool for probing the dynamics of the GABAergic system and has shown potential as an anticonvulsant. However, its therapeutic application is severely limited by its associated neurotoxicity, which may arise from both indirect metabolic disturbances and direct excitotoxic actions.
Future research should focus on elucidating the precise molecular determinants of DABA's interaction with different GAT subtypes. Furthermore, a more detailed investigation into its off-target effects, particularly on glutamate receptors, is necessary to fully understand the basis of its neurotoxicity. The development of DABA analogs with improved selectivity and a more favorable safety profile could yield novel therapeutic agents for disorders characterized by GABAergic hypofunction, such as epilepsy.
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A Deep Dive into the Stereoselective Bioactivity of 2,4-Diaminobutanoic Acid Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuroscience and pharmacology, the subtle yet profound impact of stereochemistry on biological activity is a recurring theme. A compelling example of this principle is found in the isomers of 2,4-diaminobutanoic acid (DABA), L-2,4-diaminobutanoic acid (L-DABA) and D-2,4-diaminobutanoic acid (D-DABA). These non-proteinogenic amino acids, while sharing the same chemical formula, exhibit distinct biological profiles that warrant a detailed comparative analysis. This technical guide provides a comprehensive exploration of the biological activities of L-DABA and D-DABA, offering insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate their effects.
L-2,4-Diaminobutanoic Acid (L-DABA): A Molecule of Duality
L-DABA, the (S)-enantiomer, has been the more extensively studied of the two isomers and presents a fascinating duality: it is both a modulator of the GABAergic system and a neurotoxic agent.[1][2] This section will delve into the multifaceted biological activities of L-DABA.
Modulation of the GABAergic System
The primary and most well-documented biological activity of L-DABA is its influence on the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. L-DABA elevates GABA levels through a dual mechanism of action:
-
Inhibition of GABA Transaminase (GABA-T): L-DABA acts as a non-competitive inhibitor of GABA-T, the enzyme responsible for the degradation of GABA.[1] However, it is considered a weak inhibitor, with a reported IC50 value greater than 500 μM. By hindering GABA catabolism, L-DABA contributes to an overall increase in synaptic GABA concentrations.
-
Inhibition of GABA Reuptake: L-DABA is a potent inhibitor of sodium-dependent GABA uptake by both neurons and glial cells.[3][4] This action is stereospecific, with the L-isomer being at least 20 times more potent than the D-isomer in inhibiting GABA uptake in rat brain slices.[3][4] By blocking the reuptake of GABA from the synaptic cleft, L-DABA prolongs its inhibitory signaling.
The combined effect of GABA-T and GABA reuptake inhibition leads to a significant elevation of GABA levels in the brain, which is thought to underlie some of its observed physiological effects, including its potential as an anticonvulsant.[1]
Neurotoxicity of L-DABA
Despite its GABA-enhancing properties, L-DABA is also recognized as a neurotoxin.[1][2] The mechanisms underlying its neurotoxicity are multifaceted and not fully elucidated, but several key pathways have been proposed:
-
Chronic Ammonia Toxicity: One of the primary mechanisms of L-DABA neurotoxicity is believed to be the induction of a chronic state of ammonia toxicity.[2][5] L-DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for ammonia detoxification in the liver.[2][5] This inhibition leads to a slight but prolonged increase in blood and brain ammonia levels, resulting in hyperirritability, tremors, and convulsions.[2][5]
-
Excitotoxicity: While direct interaction with glutamate receptors is not definitively established, the neurotoxic effects of some amino acids can be mediated through excitotoxic mechanisms. A structurally similar compound, L-2-amino-4-phosphonobutanoic acid (L-AP4), has been shown to inhibit AMPA receptors at high concentrations, albeit not at the agonist binding site.[6] This suggests that L-DABA might have complex interactions with glutamatergic signaling, potentially contributing to its neurotoxic profile. Further research is needed to clarify any direct role of L-DABA in excitotoxicity.
-
Osmotic Lysis: In the context of its antitumor activity, a proposed mechanism of cell death is osmotic lysis.[3][7][8] L-DABA accumulates in malignant cells, seemingly without saturation, leading to hyperosmosis and subsequent cell rupture.[7][8] It is plausible that a similar mechanism could contribute to its neurotoxicity in neuronal cells.
Antitumor Activity
Intriguingly, the same property that contributes to its toxicity—its cellular accumulation—also endows L-DABA with potential antitumor activity. Studies have shown that L-DABA can induce irreversible damage to mouse fibrosarcoma cells and has a significant antitumor effect on hepatoma cell lines both in vitro and in vivo.[3][7][8] This effect is attributed to the non-saturable intracellular accumulation of L-DABA, leading to osmotic lysis of the cancer cells.[3][7][8] This unique mechanism of action makes it a potential candidate for combination therapies with other cytostatic drugs.[8]
D-2,4-Diaminobutanoic Acid (D-DABA): The Enigmatic Enantiomer
In stark contrast to its L-isomer, the biological activity of D-2,4-diaminobutanoic acid, the (R)-enantiomer, is significantly less understood. Much of the available information is comparative, highlighting its differences from L-DABA.
Comparative Biological Profile
-
GABA System Interaction: While both L- and D-DABA are equipotent as inhibitors of sodium-independent GABA binding to brain membranes, D-DABA is substantially less potent (at least 20-fold) as an inhibitor of sodium-dependent GABA uptake.[3][4] This stereoselectivity in uptake inhibition is a critical differentiator between the two isomers.
-
Pharmacological Utility: D-DABA and its derivatives are utilized as building blocks in pharmaceutical and agricultural research.[11] However, specific data on its intrinsic biological activities remain limited.
Potential as a D-Amino Acid Oxidase Modulator
Given that D-DABA is a D-amino acid, a plausible but currently unexplored area of its biological activity is its interaction with D-amino acid oxidase (DAAO). DAAO is an enzyme that selectively catalyzes the oxidative deamination of D-amino acids.[12] Whether D-DABA can act as a substrate or an inhibitor of DAAO is an open question that warrants investigation and could reveal novel pharmacological properties of this enigmatic isomer.
Comparative Summary of Biological Activities
| Feature | L-2,4-Diaminobutanoic Acid (L-DABA) | D-2,4-Diaminobutanoic Acid (D-DABA) |
| GABA Transaminase Inhibition | Weak non-competitive inhibitor (IC50 > 500 μM) | Data not available |
| GABA Reuptake Inhibition | Potent inhibitor (at least 20-fold more potent than D-DABA) | Weak inhibitor |
| GABA Binding (Na+-independent) | Equipotent to D-DABA | Equipotent to L-DABA |
| Neurotoxicity | Established neurotoxin, mechanism involves chronic ammonia toxicity | Reported to be neurotoxic, but likely less potent than L-DABA |
| Antitumor Activity | Demonstrates activity via osmotic lysis | Data not available |
| Glutamate Receptor Interaction | Indirect evidence suggests possible AMPA receptor inhibition at high concentrations | Data not available |
| D-Amino Acid Oxidase Interaction | Not applicable | Potential substrate or inhibitor (unexplored) |
Experimental Methodologies
A robust understanding of the biological activities of DABA isomers relies on precise and well-controlled experimental protocols. This section details key methodologies for investigating their effects.
Assessment of Neurotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or a neuroblastoma cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of L-DABA and D-DABA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value for each isomer.
Evaluation of GABA Transaminase Inhibition
This assay measures the ability of a compound to inhibit the activity of the GABA-T enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing a known concentration of GABA-T, its substrate GABA, and the co-substrate α-ketoglutarate in a suitable buffer.
-
Inhibitor Incubation: Add varying concentrations of L-DABA or D-DABA to the reaction mixture and pre-incubate for a specific time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction. The conversion of GABA to succinic semialdehyde can be coupled to a secondary reaction that produces a detectable signal. For example, the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase can be monitored by the increase in absorbance at 340 nm.
-
Kinetic Measurement: Measure the rate of the reaction (e.g., the change in absorbance over time) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Glutamate Receptor Binding: Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific glutamate receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line or brain tissue expressing the glutamate receptor of interest (e.g., NMDA or AMPA receptors).
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site), and a range of concentrations of the unlabeled test compound (L-DABA or D-DABA).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known saturating ligand). Plot the percentage of inhibition against the log of the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Visualizing the Mechanisms
To better illustrate the biological pathways influenced by the DABA isomers, the following diagrams are provided.
Figure 1: Mechanism of L-DABA's action on the GABAergic system.
Figure 2: Proposed mechanism of L-DABA-induced neurotoxicity.
Conclusion
The stereoisomers of 2,4-diaminobutanoic acid provide a compelling case study in the importance of chirality in pharmacology. L-DABA emerges as a compound with a complex and dualistic biological profile, acting as both a modulator of the inhibitory GABAergic system and a neurotoxin with potential antitumor applications. Its mechanisms of action, though not fully elucidated, involve the inhibition of GABA metabolism and reuptake, as well as the disruption of ammonia detoxification. In contrast, D-DABA remains a largely enigmatic molecule. While its reduced potency in inhibiting GABA uptake is established, its broader biological activities are yet to be thoroughly investigated. Future research should focus on a direct comparative analysis of the neurotoxicity of the two isomers and explore the potential interaction of D-DABA with targets such as D-amino acid oxidase. A deeper understanding of the stereoselective biological activities of the DABA isomers will not only enhance our fundamental knowledge of neuropharmacology but may also open new avenues for therapeutic intervention.
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Inhibition of AMPA receptor-stimulated 57Co2+ influx by D- and L-2-amino-4-phosphonobutanoic acid (D- and L-AP4) and L-serine-O-phosphate (L-SOP) in cultured cerebellar granule cells. PubMed. [Link]
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Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed. [Link]
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A Comprehensive Technical Guide to the Natural Sources and Isolation of 2,4-Diaminobutanoic Acid (DABA)
Abstract
This technical guide provides an in-depth exploration of 2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid with significant neurological and biological activities. Intended for researchers, scientists, and professionals in drug development, this document details the primary natural reservoirs of DABA, focusing on plant species of the Lathyrus genus and various cyanobacteria. Furthermore, it presents a comprehensive overview of the methodologies for the extraction, isolation, and purification of DABA from these natural matrices. The guide emphasizes the rationale behind experimental choices, offering detailed, step-by-step protocols for laboratory application. Key data are summarized in comparative tables, and complex workflows are elucidated through schematic diagrams to ensure clarity and reproducibility.
Introduction: The Significance of 2,4-Diaminobutanoic Acid
2,4-Diaminobutanoic acid (DABA), a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), is a non-proteinogenic amino acid that has garnered considerable scientific interest.[1] Its biological significance is multifaceted; it is recognized as a neurotoxin implicated in the neurological disorder lathyrism, which results from the excessive consumption of certain legumes.[2][3] Paradoxically, its interaction with GABAergic systems also presents potential as a lead compound for anticonvulsant and other neurological drug development.[1] DABA exists in both L- and D-enantiomeric forms, with the L-isomer being the more commonly occurring natural variant.[4][5] This guide focuses on the L-isomer unless otherwise specified.
The dual nature of DABA as both a toxin and a potential therapeutic agent necessitates robust and reliable methods for its isolation and quantification from natural sources. Understanding its distribution in nature is the first step toward harnessing its potential or mitigating its risks.
Natural Sources of 2,4-Diaminobutanoic Acid
DABA is not ubiquitously distributed in nature but is found concentrated in specific genera of plants and bacteria.
Plant Sources: The Lathyrus Genus
The most well-documented sources of DABA are plants belonging to the legume genus Lathyrus, commonly known as vetchlings or wild peas.[6][7] Several species within this genus are known to synthesize and accumulate DABA, often alongside other neurotoxic non-proteinogenic amino acids like β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[8][9]
Key Lathyrus species reported to contain DABA include:
-
Lathyrus latifolius (Perennial pea)[4]
Within the plant, DABA is synthesized in the chloroplasts and subsequently transported to and stored within the vacuoles of mesophyll cells.[10] Its concentration can vary depending on the plant species, growth conditions, and the specific tissue, with seeds often containing the highest levels.[7]
Microbial Sources: Cyanobacteria and Antibiotic Producers
Certain prokaryotes are also significant producers of DABA.
-
Cyanobacteria: Various species of cyanobacteria (blue-green algae) produce DABA, where it can co-occur with other neurotoxins such as β-N-methylamino-L-alanine (BMAA).[11][12] Its production in cyanobacteria is a growing area of research due to the potential for bioaccumulation in aquatic food webs.[11][13][14][15]
-
Antibiotic-Producing Bacteria: DABA is a crucial structural component of several peptide antibiotics, including the polymyxin and colistin families, which are synthesized by bacteria such as Paenibacillus polymyxa.[14][16] In these organisms, DABA is incorporated into the peptide backbone via non-ribosomal peptide synthesis.[14] The bacterium Streptoalloteichus hindustanus is also known to produce poly-D-Dab.[16]
The following table summarizes the primary natural sources of DABA.
| Kingdom | Genus/Group | Specific Examples | Significance/Notes |
| Plantae | Lathyrus | L. sylvestris, L. latifolius, L. sativus | Implicated in neurolathyrism; seeds are a primary source for isolation.[6][7][8] |
| Bacteria | Cyanobacteria | Various species | Environmental toxin, potential for food web contamination.[11][12] |
| Bacteria | Paenibacillus | P. polymyxa | Component of polymyxin antibiotics.[14] |
| Bacteria | Streptoalloteichus | S. hindustanus | Producer of poly-D-Dab.[16] |
| Bacteria | Vibrio | V. alginolyticus | Possesses an enzyme to decarboxylate DABA.[1] |
Isolation and Purification of 2,4-Diaminobutanoic Acid
The isolation of DABA from its natural sources is a multi-step process that requires careful optimization at each stage to ensure high purity and yield. The general workflow involves extraction, purification (often involving chromatographic techniques), and subsequent analysis.
General Workflow for DABA Isolation
The isolation strategy depends on the source matrix and the intended scale of purification. A generalized workflow is presented below.
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- 12. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
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Physicochemical properties of 2,4-Diaminobutanoic acid dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of L-2,4-Diaminobutanoic Acid Dihydrochloride
Abstract
L-2,4-Diaminobutanoic acid dihydrochloride (L-DAB·2HCl) is a non-proteinogenic amino acid that serves as a critical building block and pharmacological tool for researchers in peptide synthesis, drug development, and neuroscience.[1][][3] Its unique structure, featuring two amino groups, imparts distinct chemical and biological properties, including the ability to inhibit GABA transaminase, which elevates GABA levels in the brain.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of L-DAB·2HCl, offering field-proven experimental protocols for their determination and validation. It is intended to serve as a vital resource for scientists and developers, enabling them to effectively utilize this compound with a deep understanding of its characteristics.
Introduction and Scientific Significance
L-2,4-Diaminobutanoic acid (L-DAB), provided as a more stable and soluble dihydrochloride salt, is an analogue of proteinogenic amino acids. Unlike its counterparts that are incorporated into proteins during translation, L-DAB and other non-proteinogenic amino acids serve specialized roles. They are often found in secondary metabolites, including certain antibiotics, and are invaluable as synthetic intermediates.[][5]
The primary significance of L-DAB·2HCl in modern research lies in several key areas:
-
Peptide Engineering: It is used as a building block to create modified peptides with enhanced stability, bioactivity, or novel functionalities.[][6]
-
Neuroscience Research: L-DAB is a known inhibitor of GABA transaminase (ABAT) and a GABA reuptake inhibitor, making it a valuable tool for studying the GABAergic system and its role in neurological disorders.[1][4]
-
Drug Development: The compound has demonstrated potential antitumor activity and serves as an intermediate in the synthesis of more complex pharmaceutical agents.[1][7][8]
-
Analytical Chemistry: It is frequently used as an internal standard for the accurate quantification of other amino acids in complex biological samples, such as seafood.[1][9]
A thorough understanding of its physicochemical properties is not merely academic; it is the foundation for its successful application. Properties like solubility, pKa, and stability directly dictate formulation strategies, reaction conditions, and biological interpretation.
Core Physicochemical Properties
The fundamental properties of L-2,4-Diaminobutanoic acid dihydrochloride are summarized below. These values represent a consensus from reputable suppliers and scientific literature, providing a reliable baseline for laboratory work.
| Property | Value | Significance for Researchers | Source(s) |
| CAS Number | 1883-09-6 | Unambiguous identification of the L-isomer dihydrochloride salt. | [9][10][11] |
| Molecular Formula | C₄H₁₀N₂O₂ · 2HCl | Defines the elemental composition and stoichiometry of the salt. | [][10] |
| Molecular Weight | 191.06 g/mol | Essential for accurate molar concentration calculations in solution preparation. | [9][10][11] |
| Appearance | White to off-white crystalline powder | A key visual identifier for material quality control upon receipt. | [][7] |
| Melting Point | 197-200 °C (with decomposition) | A narrow range indicates high purity; decomposition suggests thermal instability. | [7][10] |
| Solubility (in Water) | Soluble, 0.5 g/10 mL (50 mg/mL) | High aqueous solubility is critical for preparing stock solutions for biological assays and peptide synthesis. | [9][10] |
| Optical Activity | [α]²⁰/D +14.5 ± 1.5°, c=3.67% in H₂O | Confirms the stereochemical identity and purity of the L-enantiomer, which is crucial for specific biological interactions. | [9][10] |
Experimental Determination of Key Properties
To ensure the quality and reliability of experimental outcomes, in-house verification of critical physicochemical properties is paramount. The following protocols are designed as self-validating systems, incorporating controls and clear endpoints.
Logical Workflow for Physicochemical Characterization
Before committing a new batch of L-DAB·2HCl to extensive experimentation, a logical sequence of characterization should be followed. This workflow ensures that the material's identity, purity, and key properties are confirmed efficiently.
Caption: Logical workflow for the physicochemical characterization of L-DAB·2HCl.
Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a calibrated digital apparatus for precision.
Methodology:
-
Calibration: Ensure the digital melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of L-DAB·2HCl (~197 °C).
-
Sample Preparation: Finely crush a small amount of the crystalline powder. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Use a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point.
-
Refined Measurement: Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). The range should be narrow (e.g., ≤ 3 °C) for a pure substance.[10]
-
Trustworthiness Check: Perform the measurement in triplicate. The results should be consistent within ±1 °C. A broad or depressed melting range compared to the reference value suggests the presence of impurities.
Protocol for Aqueous Solubility Assessment (Shake-Flask Method)
Causality: This method determines the equilibrium solubility, which is the maximum amount of a substance that can dissolve in a solvent at a specific temperature. This is a critical parameter for preparing saturated solutions and for biopharmaceutical classification.
Methodology:
-
Preparation: Add an excess amount of L-DAB·2HCl (e.g., 100 mg) to a known volume of deionized water (e.g., 1.0 mL) in a sealed vial. The goal is to have undissolved solid present.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant and quantify the concentration of L-DAB·2HCl using a validated analytical method, such as HPLC with UV detection or titration.
-
Trustworthiness Check: The presence of a solid pellet after centrifugation confirms that a saturated solution was achieved. The reference value of 50 mg/mL provides a target for confirmation.[9][10]
Protocol for pKa Determination via Potentiometric Titration
Causality: L-DAB·2HCl has three ionizable groups: the carboxylic acid and the two amino groups. Potentiometric titration allows for the determination of their respective pKa values by monitoring the change in pH as a strong base is added. These values are essential for predicting the compound's charge state at a given pH, which influences its interaction with biological targets and its chromatographic behavior.
Experimental Workflow for pKa Determination
Caption: Step-by-step workflow for pKa determination using potentiometric titration.
Methodology:
-
Solution Preparation: Prepare a solution of L-DAB·2HCl of known concentration (e.g., 0.05 M) in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter using at least two standard buffers. Place the pH electrode and a magnetic stirrer in the sample solution.
-
Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show distinct buffer regions and equivalence points corresponding to the deprotonation of the carboxyl group and the two ammonium groups.
-
pKa Calculation: The pKa for each ionizable group is the pH at the half-equivalence point for that group. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.
Stability, Storage, and Safe Handling
Stability and Storage: L-2,4-Diaminobutanoic acid dihydrochloride is reported to be stable for at least two years when stored correctly.[1] It is hygroscopic, meaning it can absorb moisture from the air.[12] Therefore, proper storage is critical to maintain its integrity.
-
Storage Temperature: Store in a cool, dry place, typically at 2-8°C.[] Some suppliers recommend storage at ≤ -4°C for long-term stability.[7]
-
Container: Keep the container tightly sealed to prevent moisture uptake.[12][13] Storing under an inert gas like argon or nitrogen is also advisable.[12]
Safe Handling and Personal Protective Equipment (PPE): L-DAB·2HCl is classified as a hazardous substance and must be handled with appropriate care.
-
Hazard Statements: It is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[10][11][14]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[12][15]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[13] Avoid the formation of dust during handling.[12] Wash hands thoroughly after use.
Conclusion
L-2,4-Diaminobutanoic acid dihydrochloride is a versatile and powerful reagent for scientific research and development. Its utility, however, is directly tied to its purity and well-defined physicochemical characteristics. By understanding its core properties—from its melting point and solubility to its ionization constants—and by employing rigorous, self-validating experimental protocols for their verification, researchers can ensure the integrity and reproducibility of their work. This guide serves as a foundational document to empower scientists to use L-DAB·2HCl with confidence and precision, ultimately accelerating discovery in their respective fields.
References
-
CD Biosynsis. (n.d.). DAB (2,4-Diaminobutyric Acid). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DL-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]
-
Gaudry, R. (1957). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry. Retrieved from [Link]
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Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 470, 2,4-Diaminobutyric acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724265, L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride. Retrieved from [Link]
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2,4-Diaminobutanoic Acid: A Mechanistic and Methodological Exploration of its Role as a GABA Transaminase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system regulation. Its metabolic pathway, particularly its degradation by GABA transaminase (GABA-T), represents a critical control point for neuronal excitability. Consequently, GABA-T has emerged as a validated therapeutic target for a spectrum of neurological disorders, most notably epilepsy.[1][2][3][4] This technical guide provides a comprehensive examination of 2,4-Diaminobutanoic acid (DABA) as an inhibitor of this key enzyme. We will dissect its mechanism of action, provide detailed experimental protocols for its characterization, and contextualize its potential within the broader landscape of GABAergic modulation. This document is intended for scientific professionals engaged in neuroscience research and the development of novel CNS therapeutics.
The Scientific Rationale: Targeting the GABA Shunt
The concentration of GABA in the synaptic cleft and surrounding glial cells is meticulously regulated. This balance is maintained by the interplay of GABA synthesis, reuptake, and catabolism.[5] The primary enzyme responsible for GABA degradation is GABA transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent mitochondrial enzyme.[2][6] GABA-T catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively.[1][7]
Inhibition of GABA-T prevents the breakdown of GABA, leading to a sustained increase in its concentration within the brain.[1][8] This elevation of ambient GABA enhances inhibitory signaling, which can counteract the excessive neuronal excitation underlying conditions like epilepsy.[4][9] The clinical success of vigabatrin, an irreversible GABA-T inhibitor, validates this therapeutic strategy.[8][10] 2,4-Diaminobutanoic acid (DABA) represents another molecule of interest that modulates this critical pathway.
The GABA Shunt and Point of Inhibition
The following diagram illustrates the metabolic pathway known as the GABA shunt, highlighting the role of GABA-T and the inhibitory action of DABA.
Caption: The GABA Shunt pathway, illustrating GABA synthesis and degradation.
2,4-Diaminobutanoic Acid (DABA): A Dual-Action Modulator
DABA is a structural analog of GABA that exerts its influence on the GABAergic system through a dual mechanism.
-
GABA Transaminase Inhibition: Kinetic studies have characterized L-2,4-diaminobutanoic acid as a non-linear, non-competitive inhibitor of GABA-T.[11] This mode of inhibition suggests that DABA binds to a site on the enzyme distinct from the active site where GABA binds, altering the enzyme's conformation and reducing its catalytic efficiency. The inhibition of GABA-T by DABA leads to a measurable increase in brain GABA levels.[11]
-
GABA Reuptake Inhibition: In addition to its effects on GABA metabolism, DABA also functions as a GABA reuptake inhibitor.[12] Specifically, the S(+) stereoisomer of DABA is significantly more potent than the R(-) isomer at inhibiting the sodium-dependent uptake of GABA into brain slices.[13][14] By blocking GABA transporters (GATs), DABA increases the residence time of GABA in the synaptic cleft, thereby prolonging its inhibitory action.
This dual mechanism—reducing GABA degradation while simultaneously blocking its removal from the synapse—makes DABA a compound of significant interest for amplifying GABAergic tone.
Experimental Characterization of DABA
A rigorous evaluation of a GABA-T inhibitor requires a multi-tiered approach, progressing from in vitro enzymatic assays to in vivo models of disease.
In Vitro Workflow: From Screening to Kinetic Analysis
The following workflow provides a logical progression for characterizing the inhibitory activity of DABA on purified GABA-T.
Caption: Workflow for in vitro characterization of a GABA-T inhibitor.
Detailed Protocol: In Vitro GABA-T Inhibition Assay
This protocol describes a common method for measuring GABA-T activity and its inhibition using a coupled enzyme system that results in a spectrophotometrically measurable product.[15][16]
Objective: To determine the IC50 value of 2,4-Diaminobutanoic acid for GABA Transaminase.
Materials:
-
Purified recombinant human GABA-T[16]
-
2,4-Diaminobutanoic acid (DABA)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6, with 1 mM 2-mercaptoethanol)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DABA in reaction buffer. Perform a serial dilution to create a range of concentrations (e.g., from 1 mM to 1 nM) for testing.
-
Prepare stock solutions of GABA, α-KG, NADP+, and PLP in reaction buffer. The final concentrations in the well should be at or near the Km for the substrates (e.g., GABA ~1 mM, α-KG ~0.5 mM).[6][17]
-
Prepare working solutions of GABA-T and SSADH enzymes in reaction buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 20 µL of each DABA dilution.
-
Positive Control (No Inhibition): Add 20 µL of reaction buffer (containing vehicle, e.g., DMSO, if used for DABA).
-
Negative Control (No GABA-T): Add 20 µL of reaction buffer.
-
To all wells, add 160 µL of a "Master Mix" containing reaction buffer, GABA, α-KG, NADP+, PLP, and SSADH.
-
Leave the wells designated for the negative control without the GABA-T enzyme.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the GABA-T working solution to all wells except the negative controls (add 20 µL of buffer to these).
-
Immediately place the plate in the spectrophotometer, pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm (corresponding to NADPH formation) kinetically over a period of 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the data: Percent Inhibition = [1 - (V_DABA - V_Neg) / (V_Pos - V_Neg)] * 100.
-
Plot Percent Inhibition against the logarithm of DABA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
PLP is included because GABA-T is a PLP-dependent enzyme; its absence would result in no activity.[6]
-
SSADH and NADP+ form the coupled detection system. The primary reaction (GABA-T) produces succinic semialdehyde, which is invisible. The secondary reaction, catalyzed by SSADH, converts this to succinate while reducing NADP+ to NADPH, which absorbs light at 340 nm.[16] This provides a reliable, indirect measure of GABA-T activity.
-
The negative control establishes the background signal, ensuring that any observed activity is GABA-T dependent. The positive control represents 100% enzyme activity, providing the benchmark against which inhibition is measured.
In Vivo Evaluation: Preclinical Models of Epilepsy
To assess the therapeutic potential of DABA, its anticonvulsant properties must be evaluated in established animal models of epilepsy.[18][19] The choice of model is critical, as different models represent different seizure types.[20][21]
| Preclinical Model | Seizure Type Modeled | Rationale for Use with GABA-T Inhibitors | Key Endpoint | References |
| Pentylenetetrazole (PTZ) Test | Generalized clonic seizures | PTZ is a non-competitive GABA-A receptor antagonist. Agents that enhance GABAergic transmission, like GABA-T inhibitors, are expected to be effective in this model. | Increased latency to seizure onset; Increased dose of PTZ required to induce seizures. | [18],[21] |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | This model tests a compound's ability to prevent seizure spread. While less specific to the GABAergic system, it is a gold-standard screen for broad-spectrum anticonvulsants. | Abolition of the hindlimb tonic extension phase of the seizure. | [21],[22] |
| Kindling Model | Focal seizures, secondary generalization | Repeated sub-convulsive electrical or chemical stimulation leads to a progressive and permanent increase in seizure susceptibility, modeling aspects of temporal lobe epilepsy. | Reduction in seizure severity (e.g., Racine scale); Increased afterdischarge threshold. | [18],[22] |
Detailed Protocol Outline: Acute PTZ Seizure Test
-
Animal Acclimation: Male Swiss Webster mice are acclimated for at least one week.
-
Compound Administration: Animals are divided into groups (n=8-10 per group).
-
Vehicle Control Group (e.g., Saline, i.p.)
-
DABA Treatment Groups (e.g., 10, 30, 100 mg/kg, i.p.)
-
Positive Control Group (e.g., Vigabatrin, i.p.)
-
-
Pre-treatment Time: Animals are observed for a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the CNS.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Each mouse is placed in an individual observation chamber and monitored for 30 minutes for the onset of clonic-tonic seizures.
-
Endpoint Measurement: The primary endpoint is the percentage of animals in each group protected from seizures. Secondary endpoints can include latency to first seizure.
-
Data Analysis: The ED50 (effective dose to protect 50% of animals) is calculated using probit analysis.
Drug Development & Therapeutic Outlook
The development of a GABA-T inhibitor like DABA follows a structured pipeline from initial discovery to potential clinical application. Understanding this pathway is crucial for drug development professionals.
Caption: Logical progression of a GABA-T inhibitor drug development program.
While DABA's dual-action mechanism is promising, several challenges must be considered. Its neurotoxicity at high doses, potentially related to its non-GABA-T actions, requires careful therapeutic window assessment.[11] Furthermore, the development of next-generation GABA-T inhibitors with higher potency and selectivity, such as CPP-115 and OV329, sets a high bar for new entrants.[23] Future research should focus on optimizing the structure of DABA to enhance its selectivity for GABA-T, improve its pharmacokinetic properties, and minimize off-target effects to fully realize its therapeutic potential.
References
- Stables, J. P., & Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12.
- Löscher, W. (1984). Genetic animal models of epilepsy as a unique resource for the evaluation of anticonvulsant drugs. A review. Methods and findings in experimental and clinical pharmacology.
- Unissa, A. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. Journal of Drug Delivery and Therapeutics.
- Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research.
- Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?.
- Grover, S., et al. (2024). GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders. Central Nervous System Agents in Medicinal Chemistry, 24(1), 57-67.
- Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620.
- Grover, S., et al. (2024). GABA-Transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders.
- R Discovery. (n.d.). GABA-transaminase Inhibitor Research Articles. R Discovery.
- Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center.
- Ali, A., et al. (2023).
- Ghose, S., et al. (2024). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. PNAS.
- Beart, P. M., Johnston, G. A., & Uhr, M. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology.
- Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1).
- Mori, N., et al. (2017). GABA enzymatic assay kit. Journal of Clinical Biochemistry and Nutrition.
- Beart, P. M., & Bilal, K. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218–219.
- Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198.
- Al-Mokhtar, M. A., et al. (2003). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 297-301.
- Al-Mokhtar, M. A., et al. (2003). Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. Taylor & Francis Online.
- Wikipedia. (n.d.). GABA transaminase inhibitor. Wikipedia.
- Wu, Y., et al. (2017). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry.
- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037-4070.
- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions.
- Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Wikipedia.
- Tian, N., et al. (2022). Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory.
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Methodological & Application
Introduction: Understanding the Versatility of 2,4-Diaminobutanoic Acid
An In-Depth Guide to the Experimental Use of 2,4-Diaminobutanoic Acid Hydrochloride
2,4-Diaminobutanoic acid (DAB), and specifically its hydrochloride salt, is a non-proteinogenic amino acid—a structural analog of naturally occurring amino acids that is not incorporated into proteins during ribosomal translation.[1] This unique characteristic makes it a powerful tool in various scientific disciplines. Supplied typically as a white to off-white crystalline powder, the dihydrochloride salt form of L-2,4-diaminobutyric acid (L-DAB) is favored in laboratory settings for its enhanced solubility in aqueous solutions and stability.[][3]
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple instructions to explain the fundamental principles and causalities behind its use. We will delve into its critical roles in peptide synthesis, neurochemical research as a modulator of the GABAergic system, and as a crucial standard in analytical chemistry.
PART 1: Critical Safety, Handling, and Physicochemical Properties
Before initiating any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount. L-2,4-diaminobutyric acid dihydrochloride is stable for at least two years when stored correctly at 2-8°C, protected from light and moisture.[][4]
1.1. Physicochemical Data Summary
The following table summarizes the key properties of L-2,4-Diaminobutyric acid dihydrochloride, the most common isomer used in research.
| Property | Value | Source(s) |
| CAS Number | 1883-09-6 | [][3] |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [] |
| Molecular Weight | 191.14 g/mol | [][3] |
| Appearance | White to off-white crystalline powder | [][3] |
| Melting Point | ≥ 190 °C | [] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [5] |
| Storage | 2-8°C, protect from light and moisture | [][4] |
1.2. Laboratory Safety and Handling
As a chemical reagent, DAB hydrochloride requires careful handling to ensure user safety and experimental integrity.
| Hazard Category | Description & Precautionary Statements | Source(s) |
| Eye Irritation | Causes serious eye damage/irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][8] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6][8] |
| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust. Use only in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [7][8] |
| Personal Protective Equipment (PPE) | Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves. Handle in a chemical fume hood to avoid dust inhalation. | [6][8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][8] |
PART 2: Application in Advanced Peptide Synthesis
DAB is a valuable building block for synthesizing novel peptides with modified structures and functions.[3][9] Its two amine groups (α-amino and γ-amino) allow for the creation of branched peptides or peptides with constrained conformations, such as disulfide bond mimics.[10][11]
2.1. The Principle of Orthogonal Protection
The primary challenge in using DAB is to selectively react one amino group while the other remains protected. This is achieved through an orthogonal protection strategy , where different protecting groups are used for the α-amino and γ-amino functions, allowing one to be removed without affecting the other.[10][12] The most common strategy in modern Solid Phase Peptide Synthesis (SPPS) is to use an acid-labile group for the side chain and a base-labile group for the N-terminus.
2.2. Protocol: Incorporating Fmoc-L-Dab(Boc)-OH into a Peptide Sequence
This protocol details the manual coupling of an orthogonally protected DAB residue onto a growing peptide chain attached to a solid support resin.
Causality Statement: We use Fmoc-L-Dab(Boc)-OH because the Fmoc group can be removed with a mild base (piperidine) to elongate the peptide chain, while the Boc group on the side chain remains stable, preventing unwanted branching. The Boc group is later removed during the final acid cleavage from the resin.[10][12]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Dab(Boc)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol
-
Kaiser Test Kit (for monitoring coupling completion)
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10-minute incubation. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is 3x DMF, 3x Isopropanol, 3x DMF.
-
Coupling Activation: In a separate tube, dissolve Fmoc-L-Dab(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes. Rationale: HBTU and DIPEA react with the carboxylic acid of the amino acid derivative to form a highly reactive intermediate, facilitating efficient amide bond formation with the resin-bound amine.[10]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A blue color indicates unreacted primary amines (incomplete coupling), while yellow/clear indicates a successful reaction. If the test is positive, the coupling step may need to be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
PART 3: Application in Neurochemical Research
L-DAB is a potent modulator of the central nervous system's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[13] Its neuroactivity stems from a dual mechanism of action.
3.1. Mechanism of Action: Elevating Synaptic GABA
-
GABA Transaminase (GABA-T) Inhibition: DAB acts as a non-competitive inhibitor of GABA-T, the primary enzyme responsible for the degradation of GABA.[13][14]
-
GABA Reuptake Inhibition: DAB also inhibits the reuptake of GABA from the synaptic cleft back into neurons and glial cells.[14]
By blocking both degradation and reuptake, DAB effectively increases the concentration and residence time of GABA in the synapse, enhancing inhibitory signaling.[14] However, it is crucial to note that L-DAB can exhibit neurotoxicity, particularly at higher concentrations. This toxicity is thought to be partly due to the inhibition of ornithine carbamoyltransferase in the liver, leading to chronic ammonia toxicity.[15][16]
3.2. Protocol: In Vitro Analysis of GABA-T Inhibition by L-DAB
This protocol provides a framework for assessing the inhibitory potential of L-DAB on purified GABA transaminase using a generic spectrophotometric assay.
Principle: The activity of GABA-T is measured by monitoring the production of a downstream product, often through a coupled enzyme reaction that results in a change in NADH absorbance at 340 nm. The reduction in the rate of this change in the presence of DAB indicates enzyme inhibition.
Materials:
-
L-2,4-Diaminobutyric acid dihydrochloride
-
Purified GABA Transaminase (commercially available)
-
Substrates: GABA, α-ketoglutarate
-
Assay Buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
Coupled enzyme system reagents (e.g., GABASE, NADP⁺)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Prepare DAB Stock Solution: Accurately weigh L-DAB dihydrochloride and dissolve in ultrapure water to create a high-concentration stock (e.g., 100 mM). The hydrochloride salt form ensures complete dissolution in aqueous media.[3]
-
Create Serial Dilutions: Perform serial dilutions of the DAB stock solution in assay buffer to create a range of concentrations for testing (e.g., from 10 mM down to 1 µM).
-
Set Up Reaction Wells: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed amount of GABA-T enzyme solution.
-
Varying concentrations of the DAB dilutions (or buffer for control wells).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow DAB to bind to the enzyme.
-
Initiate Reaction: Add the substrate mixture (GABA and α-ketoglutarate) and any coupled enzyme system components to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of DAB by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the DAB concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of DAB that causes 50% inhibition).
-
PART 4: Application in Analytical Chemistry
The structural uniqueness of DAB makes it an excellent internal standard for the quantification of other amino acids, especially in complex biological matrices.[4] Its most prominent use is in the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in seafood and cyanobacteria.
4.1. Principle of Internal Standardization
An internal standard (IS) is a compound with similar chemical properties to the analyte, which is added in a known, constant amount to every sample, calibrator, and blank. The IS corrects for variations in sample preparation (e.g., extraction efficiency, derivatization yield) and analytical instrumentation (e.g., injection volume). Quantification is based on the ratio of the analyte's signal to the IS's signal. DAB is an ideal IS for BMAA because it is an isomer, ensuring very similar behavior during extraction and chromatographic separation.[4]
4.2. Protocol: Using L-DAB as an Internal Standard for BMAA Analysis
This protocol outlines the preparation and use of L-DAB for the quantification of BMAA in a biological matrix by UPLC-MS/MS.
Materials:
-
L-2,4-Diaminobutyric acid dihydrochloride
-
Certified BMAA analytical standard
-
Biological tissue (e.g., lyophilized mussel tissue)
-
Extraction Solvent: 0.1 M Trichloroacetic acid (TCA)
-
Derivatization Reagent: AccQ•Tag™ Ultra (Waters) or similar
-
UPLC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Step-by-Step Methodology:
-
Prepare Standards:
-
Internal Standard (IS) Stock: Accurately prepare a 1 mg/mL stock solution of L-DAB dihydrochloride in ultrapure water.
-
Analyte Stock: Prepare a 1 mg/mL stock solution of the BMAA standard.
-
Working Solutions: Create a series of calibration standards by diluting the BMAA stock and spiking each with a fixed concentration of the DAB IS (e.g., 50 ng/mL).
-
-
Sample Extraction:
-
Weigh approximately 10 mg of lyophilized tissue into a microcentrifuge tube.
-
Add 1 mL of 0.1 M TCA.
-
Add a precise volume of the DAB IS stock solution to achieve the same final concentration as in the calibration standards.
-
Homogenize the sample (e.g., using a bead beater) and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.
-
-
Derivatization:
-
Transfer a portion of the supernatant (the extract) to a new tube.
-
Follow the manufacturer's protocol for the chosen derivatization agent. This step attaches a chemical tag to the amino groups of BMAA and DAB, improving their chromatographic retention and ionization efficiency for MS detection.
-
-
UPLC-MS/MS Analysis:
-
Inject the derivatized standards and samples onto the UPLC-MS/MS system.
-
Develop a chromatographic method that provides baseline separation of BMAA, its isomers, and the DAB internal standard.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both derivatized BMAA and derivatized DAB. This provides high selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (BMAA Area / DAB Area) against the BMAA concentration for the calibration standards.
-
Calculate the peak area ratio for the unknown samples and determine their BMAA concentration using the linear regression equation from the calibration curve.
-
References
-
J&K Scientific. L-2,4-Diaminobutyric acid dihydrochloride | 1883-09-6. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: L-2,4-Diaminobutyric acid dihydrochloride. Available from: [Link]
-
Oregon State University Libraries. The synthesis and cyclization of 2, 4-diaminobutyric acid. Available from: [Link]
-
O'Neal RM, Chen CH, Reynolds CS, et al. The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochem J. 1968;106(3):699-706. Available from: [Link]
-
PubChem. (R)-2,4-Diaminobutanoic acid hydrochloride. Available from: [Link]
-
Wikipedia. 2,4-Diaminobutyric acid. Available from: [Link]
-
Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]
-
Armstrong, B., et al. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Toxicol Sci. 2021;182(2):253-267. Available from: [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Available from: [Link]
-
Cui HK, Guo Y, He Y, et al. Diaminodiacid-based solid-phase synthesis of peptide disulfide bond mimics. Angew Chem Int Ed Engl. 2013;52(36):9558-9562. Available from: [Link]
-
O'Neal RM, Chen CH, Reynolds CS, et al. The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochem J. 1968;106(3):699-706. Available from: [Link]
-
Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2015). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design, 13, 33-39. Available from: [Link]
-
LookChem. Cas 65427-54-5,DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. Available from: [Link]
-
AAPPTec. H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt, CAS 1482-98-0. Available from: [Link]
-
Beart PM, Johnston GA. l-2,4-Diaminobutyric acid and the GABA system. Neurosci Lett. 1977;5(3-4):193-195. Available from: [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. L-2,4-Diaminobutyric acid dihydrochloride - CAS-Number 1883-09-6 - Order from Chemodex [chemodex.com]
- 5. lookchem.com [lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2,4-Diaminobutanoic Acid Hydrochloride in Neuronal Cell Culture
Introduction: Harnessing Excitotoxicity for Neurological Insight
In the intricate landscape of neuroscience research, understanding the precise mechanisms of neuronal cell death is paramount for developing effective therapies for a host of neurodegenerative diseases and acute brain injuries. Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of excitatory amino acid receptors, stands as a central mechanism in conditions such as stroke, epilepsy, and amyotrophic lateral sclerosis (ALS).[1] 2,4-Diaminobutanoic acid (DAB), a structural analog of the neurotransmitter GABA, has emerged as a valuable pharmacological tool to model excitotoxicity in vitro.[2][3] Although it can also inhibit GABA transaminase, its neurotoxic effects are primarily attributed to its action as an agonist at N-methyl-D-aspartate (NMDA) receptors.[3]
This application guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 2,4-Diaminobutanoic acid hydrochloride (DAB-HCl) in neuronal cell culture to induce and study excitotoxic cell death. By meticulously controlling experimental parameters, researchers can create robust and reproducible in vitro models to screen for neuroprotective compounds and dissect the complex signaling cascades that culminate in neuronal demise.
Scientific Foundation: The Mechanism of DAB-Induced Neurotoxicity
The neurotoxic action of DAB is rooted in its ability to mimic glutamate, the primary excitatory neurotransmitter in the central nervous system, and persistently activate NMDA receptors.[3] This sustained activation triggers a cascade of deleterious events within the neuron.
-
NMDA Receptor Overactivation and Calcium Influx: DAB binding to the NMDA receptor leads to the prolonged opening of its associated ion channel, resulting in an excessive influx of calcium ions (Ca²⁺) into the neuron.[4]
-
Activation of Downstream Effector Pathways: The pathological increase in intracellular Ca²⁺ activates a myriad of downstream enzymes and signaling pathways. A key player in this process is neuronal nitric oxide synthase (nNOS), which is activated by Ca²⁺/calmodulin.[5][6]
-
Oxidative and Nitrosative Stress: Activated nNOS produces nitric oxide (NO), which can react with superoxide radicals (O₂⁻) to form the highly reactive and damaging peroxynitrite (ONOO⁻).[4][5] This, along with the production of reactive oxygen species (ROS) from sources like NADPH oxidase (NOX), leads to significant oxidative and nitrosative stress, damaging cellular components such as lipids, proteins, and DNA.[7][8][9]
-
Mitochondrial Dysfunction and Apoptotic Cascade: The culmination of these events is mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This initiates the caspase cascade, a family of proteases that execute the programmed cell death pathway of apoptosis.[10][11][12] Caspase-2 has been implicated as an initiator caspase in some forms of stress-induced apoptosis.[12][13]
The following diagram illustrates the proposed signaling pathway of DAB-induced neurotoxicity.
Caption: Signaling pathway of DAB-induced excitotoxicity.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing DAB-HCl to induce excitotoxicity in primary cortical neuron cultures.
Part 1: Preparation of Reagents and Media
1.1. DAB-HCl Stock Solution (100 mM)
-
Rationale: A high-concentration, sterile stock solution allows for accurate and convenient dilution into the culture medium without significantly altering the final volume.
-
Procedure:
-
Weigh out 191.06 mg of 2,4-Diaminobutanoic acid dihydrochloride (MW: 191.06 g/mol ).
-
Dissolve in 10 mL of sterile, nuclease-free water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
1.2. Primary Cortical Neuron Culture Medium
-
Rationale: A serum-free medium is crucial to avoid the confounding effects of unknown growth factors and other components present in serum. Neurobasal medium supplemented with B-27 provides a defined environment for optimal neuronal health and survival.
-
Components:
-
Neurobasal™ Medium
-
B-27™ Supplement (50X)
-
GlutaMAX™ Supplement (100X)
-
Penicillin-Streptomycin (10,000 U/mL)
-
-
Procedure:
-
To 480 mL of Neurobasal™ Medium, aseptically add:
-
10 mL of B-27™ Supplement (final concentration 1X)
-
5 mL of GlutaMAX™ Supplement (final concentration 1X)
-
5 mL of Penicillin-Streptomycin (final concentration 100 U/mL)
-
-
Mix gently by inverting the bottle.
-
Store at 4°C for up to 2-4 weeks.
-
Part 2: Primary Cortical Neuron Culture
-
Rationale: Primary neurons, while more challenging to culture than cell lines, provide a more physiologically relevant model for studying neurotoxicity. Cortical neurons are a common choice due to their involvement in a wide range of neurological disorders.
-
Procedure:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established and ethically approved protocols.
-
Plate dissociated neurons onto poly-D-lysine-coated culture vessels (e.g., 96-well plates, 24-well plates, or coverslips) at a density of 1.5-2.0 x 10⁵ cells/cm².
-
Culture the neurons in a humidified incubator at 37°C with 5% CO₂.
-
Perform a half-medium change every 3-4 days.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before initiating excitotoxicity experiments. This allows for the development of a robust synaptic network and appropriate expression of glutamate receptors.[14]
-
Part 3: Induction of Excitotoxicity with DAB-HCl
The following diagram outlines the general workflow for a DAB-induced excitotoxicity experiment.
Caption: Experimental workflow for DAB-induced excitotoxicity.
-
Procedure:
-
On the day of the experiment, pre-warm the required amount of culture medium and the DAB-HCl stock solution to 37°C.
-
Prepare serial dilutions of DAB-HCl in pre-warmed culture medium to achieve the desired final concentrations. A common starting range is 100 µM to 1 mM.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the DAB-HCl-containing medium to each well. For control wells, add fresh medium without DAB-HCl.
-
Incubate the cultures for the desired exposure time (e.g., 6, 12, or 24 hours).
-
Following incubation, proceed to the assessment of neurotoxicity.
-
Part 4: Assessment of Neurotoxicity
4.1. Lactate Dehydrogenase (LDH) Release Assay
-
Rationale: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis. This assay provides a quantitative measure of cell death.[15][16][17]
-
Procedure:
-
Carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100).
-
4.2. MTT Assay for Cell Viability
-
Rationale: The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. A decrease in signal indicates reduced cell viability.
-
Procedure:
-
Following DAB-HCl treatment, add MTT solution to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
Express the results as a percentage of the viability of untreated control cells.
-
4.3. TUNEL Staining for Apoptosis
-
Rationale: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic feature of apoptosis. This allows for the specific identification and quantification of apoptotic neurons.
-
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution.
-
Perform the TUNEL staining according to the manufacturer's instructions for a commercially available kit.
-
Counterstain with a nuclear dye such as DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
Data Presentation: Quantitative Summary
The following table provides a starting point for experimental design. Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental setup.
| Parameter | Recommended Range | Rationale |
| Cell Type | Primary Cortical or Hippocampal Neurons | High physiological relevance for studying excitotoxicity. |
| Seeding Density | 1.5-2.0 x 10⁵ cells/cm² | Ensures a healthy, interconnected neuronal network. |
| DIV at Treatment | 7-14 days | Allows for neuronal maturation and synapse formation.[14] |
| DAB-HCl Conc. | 100 µM - 1 mM | A broad range to establish a dose-response curve. |
| Incubation Time | 6 - 24 hours | Allows for the development and observation of neurotoxic effects. |
| Primary Endpoint | LDH Release or MTT Assay | Robust and high-throughput methods for assessing cell death. |
| Secondary Endpoint | TUNEL Staining, Caspase-3/7 Assay | Confirms the apoptotic mechanism of cell death. |
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of your results, incorporate the following controls into your experimental design:
-
Negative Control: Untreated cells cultured in parallel to establish baseline viability.
-
Vehicle Control: Cells treated with the same vehicle used to dissolve DAB-HCl (in this case, sterile water) at the highest volume used in the experimental conditions.
-
Positive Control for LDH Assay: A set of wells treated with a lysis buffer (e.g., 1% Triton X-100) to determine maximum LDH release.
-
Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine) to validate the TUNEL or caspase assay.
-
NMDA Receptor Antagonist: Co-treatment with a specific NMDA receptor antagonist (e.g., MK-801 or AP5) should rescue the neurons from DAB-induced toxicity, confirming the mechanism of action.
Conclusion
This compound is a potent and effective tool for modeling excitotoxicity in neuronal cell culture. By carefully following the protocols outlined in this guide and incorporating appropriate controls, researchers can establish a reliable in vitro system to investigate the molecular mechanisms of neurodegeneration and to screen for novel neuroprotective therapeutics. The insights gained from these studies will be instrumental in advancing our understanding of and ability to combat a wide range of debilitating neurological disorders.
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Troy, C. M., Stefanis, L., Prochiantz, A., Greene, L. A., & Shelanski, M. L. (2001). Caspase-2 activation is redundant during seizure-induced neuronal death. Journal of Neurochemistry, 77(4), 998–1007. [Link][13]
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Van Opdenbosch, N., & Lamkanfi, M. (2019). Caspases in Cell Death, Inflammation, and Disease. Immunity, 50(6), 1352–1364. [Link][11]
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Chiu, A. S., Gehringer, M. M., Braidy, N., Guillemin, G. J., Welch, J. H., & Neilan, B. A. (2017). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Environmental Health Perspectives, 125(10), 107001. [Link][3]
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Wei, H., & Perry, D. C. (2022). Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge. International Journal of Molecular Sciences, 23(5), 2824. [Link][6]
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Jiang, T., Cadenas, E., & Zhang, Y. (2020). Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels. Science Signaling, 13(647), eaba0823. [Link][20]
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Sobrado-Calvo, P., & Aizenman, E. (2001). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neurophysiology, 86(5), 2565–2574. [Link][21]
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In vivo administration of 2,4-Diaminobutanoic acid hydrochloride in mouse models
An Application Guide for the In Vivo Administration of 2,4-Diaminobutanoic Acid Hydrochloride in Mouse Models
Introduction: Understanding 2,4-Diaminobutanoic Acid (DABA)
2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, serves as a structural analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This structural similarity has positioned DABA as a molecule of significant interest in neuroscience, primarily for its capacity to modulate the GABAergic system.[3] Its L-enantiomer, L-2,4-diaminobutyric acid, is the biologically active form and has been identified in various natural sources, including specific plants and bacteria.[4][5] Beyond its neuroactivity, DABA has also been investigated for other biological effects, including potential antitumor properties.[6][7]
For experimental purposes, DABA is most commonly used as a hydrochloride (HCl) salt. The addition of hydrochloric acid creates this compound, a form that significantly enhances the compound's polarity and, therefore, its solubility in aqueous solutions.[1] This improved solubility is critical for preparing accurate and reproducible concentrations for in vitro and in vivo studies, ensuring reliable dose administration.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and critical insights for the safe and effective in vivo administration of DABA-HCl in mouse models, grounded in established scientific principles and field-proven practices.
Core Mechanism of Action: The Rationale for In Vivo Studies
The primary rationale for investigating DABA in vivo stems from its potent effects on the GABA system. Its mechanism is twofold, leading to a significant elevation of GABA levels in the central nervous system.
-
Inhibition of GABA Transaminase (GABA-T): DABA acts as a non-competitive inhibitor of GABA-T, the primary enzyme responsible for the degradation of GABA. By inhibiting this enzyme, DABA prevents the conversion of GABA back to glutamate, thereby increasing GABA's synaptic concentration and duration of action.[8][9]
-
Inhibition of GABA Reuptake: DABA also functions as a GABA reuptake inhibitor, blocking the transport of GABA from the synaptic cleft back into presynaptic neurons and glial cells. This action further contributes to elevated extracellular GABA levels.[8]
A secondary mechanism of interest, particularly in oncology, is DABA's ability to induce cell death. Studies have shown that high concentrations of L-DABA can trigger irreversible damage and osmotic lysis in tumor cells due to its non-saturated intracellular accumulation.[6][10]
Preclinical and Safety Considerations
A protocol's trustworthiness is defined by its inherent safety and validation systems. Given DABA's known toxicity, a thorough understanding of its safety profile is paramount before commencing any in vivo experiment.
Toxicology Profile
DABA is not a benign compound; it is a known neurotoxin and can cause liver damage.[8] This is not a side effect but a direct consequence of its mechanism and metabolism.
-
Neurotoxicity: Intraperitoneal (IP) administration of toxic doses to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours.[11][12] These effects are consistent with excessive GABAergic activity.
-
Hepatotoxicity: Studies suggest that DABA-induced neurotoxicity may be secondary to liver damage. DABA inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle, leading to impaired ammonia detoxification and a state of chronic ammonia toxicity.[11][12]
-
In Vivo Lethality: In a mouse fibrosarcoma model, IP injections of an isotonic 0.1 M L-DABA solution, while effective at reducing tumor growth by 43.4%, resulted in 17 drug-related deaths out of 42 treated animals.[6][7] This highlights a narrow therapeutic window.
Causality: The decision to proceed with any DABA study must be preceded by a carefully designed dose-range finding study to establish the maximum tolerated dose (MTD) in the specific mouse strain and experimental context.
Ethical Considerations and Humane Endpoints
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Due to DABA's toxic potential, clear humane endpoints must be established.
-
Monitoring: Animals must be monitored daily, with increased frequency after dosing.
-
Endpoints: Euthanasia should be considered if animals exhibit severe clinical signs, including but not limited to:
-
Uncontrolled seizures
-
Loss of >20% of initial body weight
-
Severe lethargy or unresponsiveness
-
Inability to access food or water
-
Vehicle Selection
The choice of vehicle is critical for ensuring that the observed effects are due to the compound, not the delivery medium.[13]
-
Primary Recommendation: For DABA-HCl, the recommended vehicle is sterile 0.9% (w/v) sodium chloride (saline) . Its hydrochloride salt form is readily soluble in aqueous solutions.[1]
-
Alternatives: If solubility issues arise with a specific batch or concentration, other vehicles may be considered. However, common solvents like DMSO, PEG-400, and propylene glycol can induce motor deficits and neurotoxicity, which would confound studies of a neuroactive compound like DABA.[14][15] If an alternative vehicle is necessary, a dedicated vehicle-only control group is mandatory.
| Vehicle | Advantages | Disadvantages & Considerations | Recommendation |
| 0.9% NaCl (Saline) | Isotonic, well-tolerated, minimal biological effects.[14] | May not be suitable for highly lipophilic compounds. | Primary Choice for DABA-HCl |
| Phosphate-Buffered Saline (PBS) | Buffered, well-tolerated. | Similar to saline. | Excellent alternative to saline. |
| DMSO | High solubilizing power. | Can cause significant motor impairment and neurotoxicity on its own.[15] | Avoid if possible; requires a dedicated vehicle control. |
| PEG-400 / Propylene Glycol | Good for some poorly soluble compounds. | Associated with strong neuromotor toxicity in mice.[14] | Not recommended for neuroactivity studies. |
Experimental Workflow: A Step-by-Step Overview
A logical workflow ensures reproducibility and minimizes variables. The process for in vivo DABA administration should follow a structured path from preparation to analysis.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Protocol 1: Dose Formulation of DABA-HCl
Objective: To prepare a sterile, accurate dosing solution of DABA-HCl in 0.9% saline.
Materials:
-
This compound (MW will vary based on mono- or dihydrochloride; check supplier)
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Sterile syringes (1 mL, 5 mL)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate Required Mass: Determine the total mass of DABA-HCl needed for the entire study group, including a ~20% overage to account for transfer losses.
-
Formula:Mass (mg) = [Target Dose (mg/kg) * Average Mouse Weight (kg)] * Number of Mice * (1 + Overage)
-
-
Prepare Stock Solution (Optional but Recommended): For accuracy, it is often better to create a concentrated stock solution and then dilute it to the final dosing concentration.
-
Prepare Dosing Solution: a. Weigh the calculated amount of DABA-HCl powder accurately. b. Aseptically transfer the powder to a sterile conical tube. c. Add the calculated volume of sterile 0.9% saline to achieve the final desired concentration (mg/mL). d. Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.
-
Sterile Filtration: a. Draw the entire solution into a sterile syringe appropriately sized for the volume. b. Attach a sterile 0.22 µm syringe filter to the syringe tip. c. Filter the solution into a new, sterile, and clearly labeled conical tube. This step is critical to remove any potential microbial contamination or undissolved micro-particulates.[10]
-
Storage: Store the final dosing solution at 4°C, protected from light. Ascertain the stability of the solution under these conditions; for most simple aqueous solutions, use within 24-48 hours is recommended unless longer stability data is available.
| Parameter | Example Value | Calculation | Result |
| Target Dose | 50 mg/kg | ||
| Average Mouse Weight | 25 g (0.025 kg) | ||
| Dosing Volume | 10 mL/kg | 0.025 kg * 10 mL/kg | 0.25 mL per mouse |
| Required Concentration | 50 mg/kg / 10 mL/kg | 5 mg/mL |
Protocol 2: Intraperitoneal (IP) Administration
Objective: To correctly administer the DABA-HCl solution into the peritoneal cavity of the mouse. This is the most common route reported in the literature for DABA.[6][11]
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and secure the body. Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards to move organs away from the injection site.
-
Identify Injection Site: The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and cecum.
-
Injection: a. Use a new sterile syringe (typically 1 mL) with a 25-27 gauge needle. b. Insert the needle at a 15-20 degree angle, bevel up. The needle should only penetrate the skin and the thin peritoneal wall. A slight "pop" may be felt. c. Gently aspirate by pulling back the plunger slightly. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe. d. If aspiration is clear, slowly inject the full calculated volume.
-
Post-Injection: Withdraw the needle smoothly and return the mouse to its home cage. Observe the mouse for several minutes to ensure there is no immediate adverse reaction or leakage from the injection site.
Protocol 3: Dose-Range Finding (Tolerability) Study
Objective: To determine the maximum tolerated dose (MTD) of DABA-HCl before initiating a full-scale efficacy study.
Procedure:
-
Group Allocation: Use a small number of mice (e.g., n=3-4 per group). Establish at least 3-4 dose groups and one vehicle control group (0.9% saline).
-
Dose Selection: Based on literature, doses causing severe toxicity in some models are around 0.1 M (~1.18 mg/mouse for a 25g mouse, assuming a 0.1mL injection volume, which translates to ~47 mg/kg).[6] A suggested starting range could be 10, 25, 50, and 100 mg/kg.
-
Administration & Monitoring: Administer a single dose according to Protocol 2. Monitor the animals intensively for the first 4 hours, then at 8, 24, and 48 hours, and daily thereafter for 7-14 days.
-
Data Collection: Record the parameters listed in the table below. The MTD is typically defined as the highest dose that does not cause >10% body weight loss or other significant clinical signs of toxicity.
| Day | Action | Parameters to Record |
| Day 0 | Acclimatize, record initial body weight. | Body Weight, General Appearance |
| Day 1 | Administer DABA-HCl or Vehicle (IP). | Body Weight, Clinical Signs (hourly for 4h, then at 8h, 24h) |
| Day 2-7 | Daily monitoring. | Body Weight, Clinical Signs, Food/Water Intake (if measured) |
| Clinical Sign | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Posture | Normal | Mildly hunched | Hunched at rest | Persistently hunched |
| Activity | Active and alert | Less active but responsive | Lethargic, reluctant to move | Unresponsive, ataxic |
| Neurological | No abnormalities | Fine tremors | Convulsions, seizures |
Conclusion
The in vivo administration of this compound in mouse models is a valuable tool for investigating GABAergic pathways and potential therapeutic applications. However, its utility is intrinsically linked to a rigorous and cautious experimental approach. The compound's known neurotoxic and hepatotoxic effects necessitate that all studies begin with a thorough dose-range finding protocol to establish a safe and tolerable dose. By adhering to the detailed protocols for formulation, administration, and diligent monitoring outlined in this guide, researchers can ensure data integrity, reproducibility, and the ethical treatment of laboratory animals, thereby generating trustworthy and impactful scientific results.
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Teixeira-Santos, L., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Application Note: Structural Elucidation of 2,4-Diaminobutanoic Acid Hydrochloride using ¹H and ¹³C NMR Spectroscopy
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive protocol and detailed analysis for the structural characterization of 2,4-diaminobutanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest, using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the rationale behind experimental choices, from sample preparation to spectral interpretation, offering insights grounded in established principles of NMR. This document is designed to serve as a practical guide for researchers in medicinal chemistry, biochemistry, and pharmaceutical development, ensuring accurate and reproducible results.
Introduction: The Significance of 2,4-Diaminobutanoic Acid
2,4-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various natural products and pharmaceutical agents. Its structural isomers are components of numerous peptide antibiotics and toxins. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] For a molecule like this compound, with multiple functional groups and stereocenters, ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation and purity assessment.
This application note will guide the user through the necessary steps to acquire and interpret high-quality ¹H and ¹³C NMR spectra of this compound.
Physicochemical Properties and Structure
A thorough understanding of the analyte's properties is foundational to developing a robust analytical protocol.
-
Molecular Formula: C₄H₁₁ClN₂O₂[3]
-
Molecular Weight: 154.60 g/mol [4]
-
Structure: 2,4-Diaminobutanoic acid possesses a chiral center at the α-carbon (C2). The hydrochloride salt form typically exists with protonated amino groups and a carboxylic acid group.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Experimental Protocol: A Step-by-Step Guide
The quality of NMR data is intrinsically linked to meticulous sample preparation.[5][6]
Materials and Reagents
-
This compound (analyte)
-
Deuterium oxide (D₂O, 99.9% D)
-
5 mm NMR tubes
-
Pipettes and vials
Rationale for Solvent Selection
Deuterated solvents are essential in ¹H NMR to avoid large solvent signals that would otherwise obscure the analyte's resonances.[6][7][8][9] For this compound, a polar, protic compound, Deuterium Oxide (D₂O) is the solvent of choice.[5][7][10] Its use offers several advantages:
-
Excellent Solubility: D₂O readily dissolves the polar hydrochloride salt.
-
Proton Exchange: The labile protons of the amino (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with the deuterium of the solvent. This results in the disappearance of their signals from the ¹H NMR spectrum, simplifying the spectrum and allowing for unambiguous identification of the C-H protons.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[2][11] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time for a small molecule.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[2][5] Vortex or gently agitate the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra, as solid particles can disrupt the magnetic field homogeneity.[5]
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR coil, typically around 4-5 cm.[5][12]
-
pH Consideration: For amino acids, the chemical shifts of protons and carbons, particularly those near the ionizable groups, are highly dependent on the pH of the solution.[13][14][15][16] In this case, dissolving the hydrochloride salt in neutral D₂O will result in an acidic solution. It is crucial to be aware of this, as comparing spectra requires consistent pH conditions. For this protocol, we will proceed without pH adjustment to observe the spectrum of the hydrochloride salt as supplied.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and analysis.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay (d1) | 1-2 s | 2-5 s |
| Acquisition Time (aq) | ~2-4 s | ~1-2 s |
| Spectral Width | 10-12 ppm | 200-220 ppm |
| Temperature | 298 K | 298 K |
Spectral Interpretation: Decoding the Molecular Structure
¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities
The chemical shift (δ) in ¹H NMR is influenced by the electron density around the proton. Electronegative groups, such as amino and carboxyl groups, deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
-
Hα (C2-H): This proton is adjacent to both the α-amino group and the carboxylic acid group. It is expected to be the most deshielded of the aliphatic protons. It will be coupled to the two diastereotopic protons on C3. Therefore, it should appear as a triplet of doublets (td) or a multiplet . Expected chemical shift: ~3.8 - 4.2 ppm .
-
Hβ (C3-H₂): These two protons are adjacent to the Hα and the Hγ protons. They are diastereotopic due to the chiral center at C2. They will be coupled to Hα and the two Hγ protons. This will result in a complex multiplet . Expected chemical shift: ~2.1 - 2.5 ppm .
-
Hγ (C4-H₂): These two protons are adjacent to the γ-amino group and the C3 protons. They will be coupled to the two Hβ protons, appearing as a triplet . Expected chemical shift: ~3.1 - 3.5 ppm .
Note: The -NH₃⁺ and -COOH protons will exchange with D₂O and will not be observed in the spectrum. The residual HDO signal will appear at approximately 4.79 ppm.
¹³C NMR Spectrum: Predicted Chemical Shifts
The chemical shifts in ¹³C NMR are also influenced by the electronic environment of the carbon atoms.
-
C1 (Carboxyl Carbon): This carbon is part of the carboxylic acid group and will be the most deshielded, appearing furthest downfield. Expected chemical shift: ~170 - 175 ppm .
-
C2 (α-Carbon): This carbon is attached to the α-amino group and the carboxylic acid group. Expected chemical shift: ~50 - 55 ppm .
-
C3 (β-Carbon): This is an aliphatic carbon. Expected chemical shift: ~25 - 30 ppm .
-
C4 (γ-Carbon): This carbon is attached to the γ-amino group and is expected to be more deshielded than C3. Expected chemical shift: ~35 - 40 ppm .
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Hα / C2 | ~3.8 - 4.2 | Multiplet | ~50 - 55 |
| Hβ / C3 | ~2.1 - 2.5 | Multiplet | ~25 - 30 |
| Hγ / C4 | ~3.1 - 3.5 | Triplet | ~35 - 40 |
| C1 | N/A | N/A | ~170 - 175 |
Advanced NMR Techniques for Unambiguous Assignment (Optional)
For complete and unambiguous assignment of all signals, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable.[1][17][18]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For 2,4-diaminobutanoic acid, it would show correlations between Hα and Hβ, and between Hβ and Hγ, confirming their connectivity.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[19][20][21][22] It would definitively link each proton signal to its corresponding carbon signal (Hα to C2, Hβ to C3, and Hγ to C4).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[19][21] For example, it could show a correlation from Hα to C1 and C3, further confirming the carbon skeleton.
Conclusion
This application note has provided a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation and understanding the principles of spectral interpretation, researchers can confidently elucidate and confirm the structure of this important non-proteinogenic amino acid. The predicted chemical shifts and multiplicities serve as a robust guide for spectral assignment. For more complex structural problems, the application of 2D NMR techniques is recommended for complete and unambiguous characterization.
References
- An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids - Benchchem.
- Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing.
- NMR Sample Preparation: The Complete Guide - Organomation.
- Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules - PubMed.
- Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed.
- pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids - BMRB.
- [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids - KPWu's group research site.
- (R)-2,4-Diaminobutanoic acid hydrochloride | C4H11ClN2O2 | CID 71773603 - PubChem.
- Typical proton chemical shifts for amino acids within a protein.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
- NMR in structural determination of proteins and peptides - NMIMS Pharmacy.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
- nmr 2D - csbsju.
- Sample Preparation.
- 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
- Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline - MDPI.
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC.
- Protein NMR. 1H chemical shifts - IMSERC.
- 2D NMR Introduction - Chemistry LibreTexts.
- Selection Guide on Deuterated Solvents for NMR - Labinsights.
- 2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net.
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - ResearchGate.
- Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values - PubMed Central.
- Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry.
- Deuterated Compounds for NMR | Tokyo Chemical Industry (India) Pvt. Ltd.
- Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com.
- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM.
- Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed.
- NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University.
- NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- L-2,4-Diaminobutyric acid dihydrochloride | C4H12Cl2N2O2 | CID 2724265 - PubChem.
- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH.
- 4-Aminobutanoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- L-2,4-Diaminobutyric acid = 95.0 1883-09-6 - Sigma-Aldrich.
- amino_acids.
- HSQC and HMBC | NMR Core Facility - Columbia University.
- Heteronuclear single quantum coherence spectroscopy - Wikipedia.
- L-2,4-Diaminobutyric acid hydrochloride | CAS 1482-98-0 | SCBT.
- a guide to 13c nmr chemical shift values.
- 13-C NMR Chemical Shift Table.pdf.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- (PDF) H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - ResearchGate.
- 1H–1H Coupling in Proton NMR - ACD/Labs.
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Application of 2,4-Diaminobutanoic Acid in Neurotoxicity Studies: A Detailed Guide for Researchers
Introduction: Unraveling the Neurotoxic Potential of 2,4-Diaminobutanoic Acid
2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, has emerged as a significant tool in the field of neurotoxicity research.[1] Found in various natural sources, including certain species of cyanobacteria, DABA is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) and has been identified as a potent neurotoxin.[1] Its ability to induce neuronal damage and dysfunction makes it an invaluable compound for modeling neurodegenerative diseases and investigating the underlying mechanisms of neuronal injury. This guide provides a comprehensive overview of the application of DABA in neurotoxicity studies, complete with detailed protocols for in vitro and in vivo models, and an exploration of its mechanisms of action.
The neurotoxic effects of DABA are multifaceted, primarily attributed to its interaction with several key neurological pathways. A significant aspect of its toxicity stems from its ability to inhibit ornithine carbamoyltransferase, a critical enzyme in the urea cycle.[2][3] This inhibition leads to an accumulation of ammonia in the blood and brain, resulting in a state of chronic ammonia toxicity characterized by hyperirritability, tremors, and convulsions.[2][3] Furthermore, DABA is known to act as an agonist at N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxicity, a pathological process implicated in a wide range of neurological disorders.[1] DABA also modulates the GABAergic system by inhibiting GABA transaminase and GABA reuptake, leading to an elevation of GABA levels in the brain.
This application note will delve into the practical aspects of utilizing DABA as a neurotoxic agent in research settings. We will provide detailed, step-by-step protocols for inducing and assessing DABA-mediated neurotoxicity in both cultured neuronal cells and animal models. The causality behind experimental choices will be explained, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Mechanisms of DABA-Induced Neurotoxicity: A Multi-Targeted Assault
The neurotoxicity of 2,4-Diaminobutanoic acid is not mediated by a single mechanism but rather a convergence of effects on multiple cellular and systemic pathways. Understanding these mechanisms is crucial for designing and interpreting neurotoxicity studies.
Disruption of the Urea Cycle and Ammonia Toxicity
A primary mechanism of DABA's toxicity is its interference with the urea cycle. DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme responsible for converting ornithine and carbamoyl phosphate to citrulline.[2][3] This inhibition leads to a reduced rate of ammonia utilization and urea synthesis in the liver.[2][3] The resulting elevation of ammonia levels in the blood and brain leads to a state of chronic hyperammonemia.[2][3] This chronic ammonia toxicity manifests as severe neurological symptoms, including hyperirritability, tremors, and convulsions.[2][3]
Caption: DABA-induced inhibition of the urea cycle leading to ammonia toxicity.
Excitotoxicity via NMDA Receptor Activation
DABA is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.[1] Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death. This process, known as excitotoxicity, is a common pathway in many neurodegenerative diseases.
Caption: DABA-mediated excitotoxicity through NMDA receptor activation.
In Vitro Neurotoxicity Studies using SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
Protocol 1: Assessment of DABA-Induced Cytotoxicity in SH-SY5Y Cells using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of DABA on SH-SY5Y cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
2,4-Diaminobutanoic acid (DABA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
DABA Treatment: Prepare a stock solution of DABA in sterile water or PBS. Serially dilute the DABA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Remove the old medium from the wells and add 100 µL of the DABA-containing medium to the respective wells. Include a vehicle control group (medium without DABA).
-
Incubation: Incubate the cells with DABA for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DABA concentration relative to the vehicle control (100% viability). Plot the concentration-response curve to determine the IC₅₀ value (the concentration of DABA that causes 50% inhibition of cell viability).
Expected Quantitative Data:
| DABA Concentration | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 µM | 95 ± 4.5 | 92 ± 5.1 | 88 ± 5.5 |
| 50 µM | 85 ± 6.1 | 78 ± 5.9 | 70 ± 6.3 |
| 100 µM | 70 ± 5.8 | 60 ± 6.2 | 52 ± 5.7 |
| 250 µM | 55 ± 6.5 | 45 ± 5.4 | 38 ± 4.9 |
| 500 µM | 40 ± 5.3 | 30 ± 4.7 | 25 ± 4.2 |
| 1 mM | 25 ± 4.9 | 18 ± 3.9 | 15 ± 3.5 |
Note: The above data is illustrative. Actual results may vary depending on experimental conditions.
Protocol 2: Detection of DABA-Induced Apoptosis in SH-SY5Y Cells using TUNEL Assay
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis, in DABA-treated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells cultured on coverslips in 24-well plates
-
DABA
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells on sterile coverslips in a 24-well plate and treat with DABA at a predetermined neurotoxic concentration (e.g., 250 µM) for 24 hours. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
-
Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus (from the labeled nucleotides), while all nuclei will be stained blue with DAPI.
-
Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-stained) in several random fields of view. Calculate the percentage of apoptotic cells.
In Vivo Neurotoxicity Studies using Zebrafish (Danio rerio) Larvae
Zebrafish larvae are a powerful in vivo model for high-throughput screening of neurotoxic compounds due to their rapid development, transparency, and genetic tractability.
Protocol 3: Assessment of DABA-Induced Developmental and Behavioral Neurotoxicity in Zebrafish Larvae
This protocol details the exposure of zebrafish larvae to DABA and the subsequent assessment of developmental abnormalities and changes in locomotor activity.
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
DABA
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope
-
Automated behavioral tracking system
Procedure:
-
Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium. At 6 hours post-fertilization (hpf), replace the medium with fresh embryo medium containing various concentrations of DABA (e.g., 100 µM, 300 µM, 500 µM, 700 µM).[4] Include a vehicle control group.
-
Developmental Toxicity Assessment:
-
Observe the embryos daily under a stereomicroscope until 5 days post-fertilization (dpf).
-
Record mortality, hatching rate, and the presence of any morphological abnormalities such as pericardial edema, yolk sac edema, and body curvature.[4]
-
-
Behavioral Assessment (Locomotor Activity):
-
At 5 dpf, transfer individual larvae to the wells of a 96-well plate containing the corresponding DABA solution.
-
Acclimate the larvae in the dark for a defined period (e.g., 30 minutes).
-
Use an automated behavioral tracking system to monitor the locomotor activity of the larvae under alternating light and dark cycles.
-
Record parameters such as total distance moved, swimming speed, and time spent active.
-
-
Data Analysis:
-
For developmental toxicity, calculate the percentage of mortality, hatching, and malformations for each concentration.
-
For behavioral analysis, compare the locomotor parameters of DABA-exposed larvae to the control group. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.
-
Expected Outcomes:
-
Developmental Toxicity: DABA is expected to cause dose-dependent increases in mortality and morphological abnormalities.[4] For example, at concentrations around 300 µM, pericardial and yolk sac edema may be observed, with higher concentrations leading to more severe defects and lethality.[4]
-
Behavioral Neurotoxicity: DABA exposure may lead to alterations in locomotor activity, such as hypoactivity or hyperactivity, depending on the concentration and the specific behavioral paradigm used.
Caption: Experimental workflow for assessing DABA neurotoxicity in zebrafish larvae.
In Vivo Neurotoxicity Studies using Rodent Models
Rodent models, such as rats, are essential for studying the systemic and long-term neurotoxic effects of compounds like DABA.
Protocol 4: Induction of Acute and Chronic Neurotoxicity in Rats with DABA
This protocol provides a framework for administering DABA to rats to induce both acute and chronic neurotoxic phenotypes.
Materials:
-
Adult male or female rats (e.g., Sprague-Dawley or Wistar)
-
2,4-Diaminobutanoic acid (DABA)
-
Vehicle (e.g., sterile saline or water)
-
Gavage needles
-
Apparatus for behavioral testing (e.g., open field, rotarod)
Procedure:
A. Acute Neurotoxicity Study:
-
Dosing: Administer a single high dose of DABA to rats via oral gavage. A toxic dose in rats has been reported to induce symptoms within 12-20 hours.[2][3] A dose-ranging study may be necessary to determine the optimal dose for inducing clear but non-lethal neurotoxic signs.
-
Behavioral Observation: Closely observe the animals for the onset of neurotoxic signs, including hyperirritability, tremors, and convulsions, for at least 24 hours post-dosing.[2][3]
-
Biochemical Analysis: At the end of the observation period, collect blood and brain tissue samples to measure ammonia and glutamine levels.[2][3]
B. Chronic Neurotoxicity Study:
-
Dosing: Administer DABA to rats daily for an extended period (e.g., 28 or 90 days) via oral gavage or by incorporating it into their diet. The dose should be sub-lethal and determined based on preliminary studies.
-
Behavioral Assessments: Conduct a battery of behavioral tests at regular intervals throughout the study to assess motor function, coordination, and cognitive performance. This may include open-field tests for locomotor activity, rotarod tests for motor coordination, and maze tests for learning and memory.
-
Neuropathological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histopathological examination. Assess for neuronal loss, gliosis, and other signs of neurodegeneration in relevant brain regions (e.g., hippocampus, cortex).
Expected Outcomes:
-
Acute Study: Rats are expected to exhibit clear neurological symptoms within 12-20 hours of a toxic dose of DABA.[2][3] Biochemical analysis should reveal elevated levels of ammonia and glutamine in the brain and blood.[2][3]
-
Chronic Study: Chronic exposure to DABA may lead to progressive motor and cognitive deficits. Neuropathological analysis may reveal neuronal damage in specific brain regions.
Conclusion and Future Directions
2,4-Diaminobutanoic acid is a versatile and potent neurotoxin that serves as a valuable tool for researchers in neurotoxicity and drug development. Its well-characterized mechanisms of action, including the induction of ammonia toxicity and excitotoxicity, allow for the creation of robust and relevant models of neuronal injury. The protocols detailed in this guide provide a solid foundation for utilizing DABA in both in vitro and in vivo systems to investigate the molecular and cellular basis of neurodegeneration and to screen for potential neuroprotective compounds.
Future research should focus on further elucidating the complex interplay between the different neurotoxic pathways activated by DABA. The use of advanced techniques, such as transcriptomics and proteomics, in DABA-treated models could reveal novel molecular signatures of neurodegeneration.[1] Additionally, exploring the potential synergistic effects of DABA with other neurotoxins, such as β-N-methylamino-L-alanine (BMAA), with which it often co-occurs, will provide a more comprehensive understanding of the neurotoxic risks posed by environmental exposures.
References
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]
-
Martin, R. M., et al. (2022). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Environmental Health Perspectives, 130(3), 037004. [Link]
-
Ferraiuolo, L., et al. (2019). Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish. Journal of Applied Toxicology, 39(11), 1546-1556. [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. [Link]
-
Food and Agriculture Organization of the United Nations. (1998). 4.7 2,4-D (020) (T)**. [Link]
-
Levin, E. D., & Cerutti, D. T. (2009). Zebrafish model systems for developmental neurobehavioral toxicology. Birth Defects Research Part C: Embryo Today: Reviews, 87(3), 245–255. [Link]
-
Manzella, C., et al. (2018). Time-dependent behavioral data from zebrafish reveals novel signatures of chemical toxicity using point of departure analysis. Toxicological Sciences, 166(1), 17-29. [Link]
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Ferraiuolo, L., et al. (2019). Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish. Journal of Applied Toxicology, 39(11), 1546-1556. [Link]
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Pu, L., et al. (2025). The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study. Toxicology in Vitro, 106, 106058. [Link]
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Lee, J. H., et al. (2014). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. Medical Science Monitor, 20, 2353–2359. [Link]
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Sharma, S., et al. (2024). Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Molecular and Cellular Biochemistry, 1-22. [Link]
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Reynolds, I. J., & Sharma, T. A. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-100). Humana Press. [Link]
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Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
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Popescu, G. K. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57790. [Link]
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Attene-Ramos, M. S., et al. (2017). Mitochondrial Membrane Potential Assay. Assay and Drug Development Technologies, 15(4), 158-164. [Link]
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Attene-Ramos, M. S., et al. (2017). Mitochondrial Membrane Potential Assay. Methods in Molecular Biology, 1601, 131-137. [Link]
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De Simone, U., et al. (2022). Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. International Journal of Molecular Sciences, 23(1), 482. [Link]
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Decombe, S., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 77, 105235. [Link]
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Lee, J. S., et al. (2018). Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells. Journal of Neuroinflammation, 15(1), 1-17. [Link]
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Schousboe, A., et al. (1995). Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers. Journal of Medicinal Chemistry, 38(11), 1989-1996. [Link]
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Application Notes and Protocols for Studying GABA Uptake Inhibition with 2,4-Diaminobutanoic Acid
Introduction: Unraveling the Role of GABAergic Signaling
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2][3] The precise regulation of GABA concentration in the synaptic cleft is crucial for normal brain function, and disruptions in this system are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[3][4] The primary mechanism for clearing GABA from the synapse is its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[2][3][5]
This makes GATs a significant therapeutic target for modulating GABAergic neurotransmission.[4][6] By inhibiting these transporters, the extracellular concentration of GABA can be elevated, thereby enhancing inhibitory signaling.[3][7] One such inhibitor is 2,4-Diaminobutanoic acid (DABA), an analogue of GABA that has been instrumental in the study of the GABA system.[8][9] DABA exerts its effects not only by inhibiting GABA reuptake but also by acting as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[8][9][10] This dual action makes DABA a valuable tool for researchers investigating the intricacies of GABAergic signaling.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,4-Diaminobutanoic acid to study the inhibition of GABA uptake. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.
Mechanism of Action: GABA Transporters and DABA Inhibition
GABA transporters are members of the solute carrier 6 (SLC6) family of sodium- and chloride-dependent symporters.[5] In mammals, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][5] GAT1 is the most prominent subtype in the brain, primarily localized on neurons, while GAT2 and GAT3 are predominantly found on astrocytes.[2][5][11]
2,4-Diaminobutanoic acid acts as a competitive inhibitor at the GABA binding site on these transporters. The stereoisomer S(+)-2,4-Diaminobutanoic acid is significantly more potent in inhibiting sodium-dependent GABA uptake compared to the R(-) isomer, highlighting the stereospecificity of the transporter.[12][13] By occupying the binding site, DABA prevents the translocation of GABA into the cell, leading to an accumulation of GABA in the extracellular space.
Diagram: Mechanism of GABA Uptake and Inhibition by DABA
Caption: Competitive inhibition of the GABA transporter (GAT) by 2,4-Diaminobutanoic acid (DABA).
Experimental Design and Considerations
The choice of experimental system is critical for obtaining meaningful data. Common models for studying GABA uptake include:
-
Synaptosomes: These are resealed nerve terminals isolated from brain tissue, providing a preparation that retains functional synaptic machinery, including transporters.[14][15][16][17]
-
Primary Neuronal or Glial Cultures: These offer a more defined cellular environment to study transporter function in specific cell types.
-
Heterologous Expression Systems: Cell lines (e.g., HEK293, COS-7) transfected to express specific GAT subtypes are invaluable for characterizing the pharmacology of inhibitors on individual transporters.[18][19][20][21]
For this protocol, we will focus on a widely used and robust method: the radiolabeled GABA uptake assay in rat cortical synaptosomes . This method offers a good balance between physiological relevance and experimental feasibility.
Protocol 1: Preparation of Rat Cortical Synaptosomes
This protocol is adapted from established methods for synaptosome preparation.[14][22]
Materials and Reagents:
-
Adult Wistar or Sprague-Dawley rats
-
Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4
-
Percoll solution (e.g., 45% v/v in homogenization buffer)
-
Krebs-Ringer-HEPES (KRH) Buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 10 mM Glucose, 25 mM HEPES, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Dissection: Humanely euthanize the rat according to approved animal care protocols. Quickly dissect the cerebral cortices on ice.
-
Homogenization: Place the tissue in 10 volumes of ice-cold homogenization buffer and homogenize with a Dounce homogenizer (10-12 gentle strokes).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Synaptosome Pelletting: Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude synaptosomal fraction.
-
(Optional) Percoll Gradient Purification: For a more purified preparation, resuspend the crude synaptosomal pellet in homogenization buffer and layer it onto a discontinuous Percoll gradient. Centrifuge at 31,000 x g for 5 minutes at 4°C. Synaptosomes will be enriched at the interface of the Percoll layers.
-
Washing and Resuspension: Carefully aspirate the synaptosomal layer, wash with KRH buffer, and centrifuge at 17,000 x g for 20 minutes at 4°C.
-
Final Preparation: Resuspend the final synaptosomal pellet in a known volume of KRH buffer.
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing uptake data.
Protocol 2: [³H]GABA Uptake Assay in Synaptosomes
This protocol outlines the measurement of GABA uptake and its inhibition by DABA.
Materials and Reagents:
-
Synaptosome preparation (from Protocol 1)
-
KRH Buffer
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
2,4-Diaminobutanoic acid (DABA) stock solution
-
Non-specific uptake inhibitor (e.g., Nipecotic acid or Tiagabine)[6]
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates or microcentrifuge tubes
Experimental Workflow Diagram
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of DABA in KRH buffer to cover a range of concentrations (e.g., 1 µM to 10 mM). Also, prepare a solution of a saturating concentration of a known GAT inhibitor (e.g., 1 mM Nipecotic acid) to determine non-specific uptake.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following to each well/tube:
-
Total Uptake: KRH buffer
-
Inhibitor Wells: DABA at various concentrations
-
Non-specific Uptake: Saturating concentration of Nipecotic acid
-
-
Pre-incubation: Add the synaptosome suspension (typically 20-50 µg of protein per well/tube) and pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to interact with the transporters.
-
Initiation of Uptake: Start the uptake reaction by adding [³H]GABA to a final concentration that is close to its Km value for the transporter (typically in the low micromolar range for GAT1).[23][24]
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. It is crucial that the uptake is measured during the initial linear phase.[15][25]
-
Termination of Uptake: Rapidly terminate the reaction. A common method is rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer. Alternatively, for plate-based assays, the reaction can be stopped by adding a large volume of ice-cold buffer and rapidly harvesting the cells.
-
Measurement of Radioactivity: Lyse the synaptosomes on the filters or in the wells and add a scintillation cocktail. Measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the DABA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of DABA that inhibits 50% of the specific GABA uptake.
-
Data Presentation and Interpretation
The results of the GABA uptake inhibition assay with DABA can be summarized in a table for clarity.
| Compound | IC50 (µM) | Hill Slope | n |
| 2,4-Diaminobutanoic Acid (DABA) | Example Value | Example Value | Number of experiments |
-
IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates a more potent inhibitor.
-
Hill Slope: Provides information about the steepness of the dose-response curve and can suggest the nature of the inhibitor-transporter interaction.
-
n: The number of independent experiments performed.
Kinetic Analysis (Optional):
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed. This involves measuring the initial rates of [³H]GABA uptake at various substrate concentrations in the absence and presence of different fixed concentrations of DABA. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[23]
Alternative and Complementary Assays
While the radiolabeled uptake assay is a gold standard, alternative methods are available:
-
Fluorescence-Based Assays: These assays utilize fluorescent GABA analogs or membrane potential-sensitive dyes to monitor transporter activity.[20][26]
-
Mass Spectrometry-Based Assays: LC-MS/MS can be used to directly measure the uptake of non-labeled GABA or stable isotope-labeled GABA, avoiding the need for radioactivity.[27]
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls in your experimental design:
-
Positive Control: Use a well-characterized GAT inhibitor (e.g., Tiagabine for GAT1) to confirm that the assay can detect inhibition.[3][6]
-
Negative Control: Include a vehicle control (the solvent used to dissolve DABA) to ensure it has no effect on GABA uptake.
-
Time and Protein Linearity: Confirm that the GABA uptake is linear with respect to time and protein concentration within the ranges used in the assay.[25]
-
Temperature Dependence: Perform the assay at 4°C to demonstrate that the uptake is an active, energy-dependent process.
Conclusion
2,4-Diaminobutanoic acid is a valuable pharmacological tool for probing the function of GABA transporters. The protocols and principles outlined in this application note provide a robust framework for studying GABA uptake inhibition. By carefully designing experiments, incorporating appropriate controls, and accurately analyzing the data, researchers can gain significant insights into the role of GATs in GABAergic neurotransmission and explore their potential as therapeutic targets.
References
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Wikipedia. 2,4-Diaminobutyric acid. [Link]
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Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3–4), 193–198. [Link]
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Bowery, N. G., Jones, G. P., & Neal, M. J. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218–219. [Link]
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Bowery, N. G., Jones, G. P., & Neal, M. J. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218–219. [Link]
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Thio, L. L., et al. (1995). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British Journal of Pharmacology, 116(3), 1963–1970. [Link]
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Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(19), 2233-2244. [Link]
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Danbolt, N. C. (2001). Reconstitution of GABA, Glycine and Glutamate Transporters. Methods in Molecular Biology, 160, 153–173. [Link]
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Al-Khawaja, A., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Pharmacology, 12, 731174. [Link]
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Kickinger, S., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1155912. [Link]
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Kumar, A., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 2205. [Link]
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Borden, L. A., et al. (1994). A homogeneous assay to assess GABA transporter activity. Journal of Biomolecular Screening, 1(2), 53-58. [Link]
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ResearchGate. 50 and IC 50 values for GABA A receptor agonists and antago- nists in IMR-32 cells. [Link]
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Rowley, N. M., et al. (2001). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Neurochemistry International, 38(6), 495–502. [Link]
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Ikegaki, N., et al. (1994). Production of specific antibodies against GABA transporter subtypes (GAT1, GAT2, GAT3) and their application to immunocytochemistry. Brain Research. Molecular Brain Research, 26(1-2), 47–54. [Link]
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Neal, M. J., & Starr, M. S. (1977). Uptake systems for (-)-2,4-diaminobutyric acid in rat cerebral cortical slices [proceedings]. British Journal of Pharmacology, 61(3), 477P–478P. [Link]
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Papoian, T., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(1), e86612. [Link]
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Naganawa, M., et al. (2023). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 64(9), 1475–1481. [Link]
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Kumar, V., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. RSC Medicinal Chemistry, 12(10), 1636–1673. [Link]
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Jin, X. T., et al. (2012). GABA transporter subtype 1 and GABA transporter subtype 3 modulate glutamatergic transmission via activation of presynaptic GABA(B) receptors in the rat globus pallidus. European Journal of Neuroscience, 35(10), 1557–1566. [Link]
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Application Note: Zebrafish Larvae as a High-Throughput Model for Assessing 2,4-Diaminobutanoic Acid (DABA) Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for a Scalable DABA Toxicity Model
2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, is a known neurotoxin produced by various cyanobacteria[1]. Its presence in the environment poses a potential health hazard to both animals and humans. The primary mechanisms of DABA's toxicity are linked to its interference with the GABAergic system; it acts as an inhibitor of GABA transaminase and GABA reuptake, leading to an elevation in GABA levels[2][3]. While this suggests potential therapeutic applications, DABA is also known to cause liver damage and may paradoxically induce convulsions over the long term[2][3]. Furthermore, studies in rats have shown that DABA can induce a state of chronic ammonia toxicity by inhibiting the urea cycle in the liver, contributing to its neurotoxic effects[4][5]. A recent study in zebrafish larvae identified DABA as a potent cyanotoxin, significantly reducing viability and causing motor dysfunction[6].
Given the compound's dual-faceted nature and environmental prevalence, a robust, scalable, and biologically relevant screening model is imperative. The zebrafish (Danio rerio) larva has emerged as a powerful toxicological model system that bridges the gap between high-throughput in vitro assays and lower-throughput mammalian studies[7][8]. Key advantages of the zebrafish model include:
-
High Vertebrate Homology: Zebrafish share approximately 70% of their genes with humans, and critical neurodevelopmental pathways are well-conserved[9].
-
Rapid Development: The central nervous system and major organs develop within days, allowing for the rapid assessment of developmental and organ-specific toxicity[7][9].
-
Optical Transparency: The larvae are transparent, enabling real-time, non-invasive imaging of organogenesis and cellular processes.
-
High-Throughput Amenability: Their small size, rapid ex-utero development, and low cost make them ideal for screening numerous compounds or concentrations in multi-well plate formats[7][9].
This application note provides a comprehensive framework and detailed protocols for utilizing zebrafish larvae to assess the developmental toxicity, neurotoxicity, and hepatotoxicity of 2,4-Diaminobutanoic acid.
Putative Mechanisms of DABA Toxicity
DABA's toxicity is multifactorial. Its structural similarity to the neurotransmitter GABA allows it to interfere with the GABAergic system. Additionally, its effects on liver function can indirectly cause neurotoxicity.
-
GABAergic System Disruption: DABA inhibits GABA transaminase, the enzyme that degrades GABA, and also blocks GABA reuptake from the synaptic cleft[2][3]. This leads to an accumulation of synaptic GABA, enhancing inhibitory signaling. While this underlies its potential anticonvulsant properties, excessive or prolonged GABAergic activity can disrupt normal neuronal function and development.
-
Hepatotoxicity and Secondary Neurotoxicity: Studies in rats have demonstrated that DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle[4][5]. This inhibition impairs the liver's ability to detoxify ammonia, leading to a slight but prolonged increase in systemic ammonia levels. This chronic hyperammonemia is a well-established cause of neurotoxicity, manifesting as tremors and convulsions[4][5].
The following diagram illustrates the proposed primary mechanism of DABA's neurotoxic action.
Caption: Putative mechanism of DABA-induced neurotoxicity via GABA system disruption.
Experimental Design & Workflow
A successful study requires careful planning from embryo collection to data analysis. The workflow below outlines a comprehensive approach for assessing DABA toxicity in zebrafish larvae.
Caption: General experimental workflow for DABA toxicity testing in zebrafish larvae.
Protocols
Protocol 1: Zebrafish Embryo Exposure
This protocol details the initial steps of the assay, from embryo collection to compound exposure, based on established methodologies[10][11].
Materials:
-
Wild-type adult zebrafish (Danio rerio)
-
Breeding tanks
-
Embryo Medium (E3): 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2-7.4
-
2,4-Diaminobutanoic acid (DABA)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
96-well flat-bottom microplates
-
Incubator set to 28.5°C
Procedure:
-
Breeding: Set up breeding tanks the evening prior with a 2:1 male-to-female ratio[10]. Place a divider to separate the fish.
-
Embryo Collection: The following morning, remove the divider to allow spawning. Collect fertilized embryos within 30 minutes[10].
-
Washing and Staging: Rinse the collected embryos with E3 medium to remove debris. Under a stereomicroscope, select healthy, normally developing embryos at the 4- to 8-cell stage.
-
Preparation of Test Solutions: Prepare a high-concentration stock solution of DABA in 100% DMSO. Create serial dilutions in E3 medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% (v/v)[11]. Include a vehicle control (E3 + DMSO) and a negative control (E3 only). A suggested concentration range for DABA is 10 µM to 1000 µM[6][12].
-
Exposure: At approximately 4-6 hours post-fertilization (hpf), randomly distribute single, healthy embryos into the wells of a 96-well plate containing 100 µL of E3 medium.
-
Dosing: Carefully remove the initial E3 medium and replace it with 200 µL of the appropriate test solution (DABA dilutions, vehicle control, or negative control).
-
Incubation: Seal the plates with a breathable film or place them in a humidified chamber and incubate at 28.5°C on a 14/10 hour light/dark cycle until 120 hpf. A semi-static exposure, where 50-75% of the test solution is renewed every 24-48 hours, is recommended to maintain compound concentration[11].
Protocol 2: Assessment of Developmental Toxicity & Teratogenicity
This protocol describes how to evaluate lethal and sublethal morphological effects.
Materials:
-
Stereomicroscope
-
Micropipette
-
Scoring Sheet (see Table 1 for examples)
Procedure:
-
Daily Observations: At 24, 48, 72, 96, and 120 hpf, place the 96-well plate under a stereomicroscope for observation.
-
Mortality Assessment: Score for lethality endpoints first. These include coagulation of the embryo, lack of heartbeat, failure of somite formation, and a non-detached tail[10]. Remove dead embryos to prevent contamination.
-
Teratogenicity Scoring: In the surviving larvae, assess a range of morphological endpoints. Common teratogenic effects include pericardial edema, yolk sac edema, spinal curvature (scoliosis/lordosis), craniofacial malformations, and stunted growth[10].
-
Data Recording: Record the number of dead and malformed embryos for each concentration at each time point. This data will be used to calculate the LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50% for malformations).
Protocol 3: Neurotoxicity Assessment via Photomotor Response (PMR) Assay
The PMR assay is a robust, automated method to assess nervous system function by quantifying larval movement in response to changes in light[13][14]. A hyperactive or hypoactive response compared to controls can indicate neurotoxicity[15].
Materials:
-
Automated behavioral analysis system (e.g., ViewPoint ZebraBox, Noldus DanioVision)
-
96-well plate with exposed larvae at 120 hpf
Procedure:
-
Acclimation: Place the 96-well plate containing the 120 hpf larvae into the behavioral analysis system. Allow the larvae to acclimate in the dark for a minimum of 10-20 minutes.
-
Assay Protocol: A typical light/dark transition assay involves alternating periods of light and darkness[9][14]. A standard protocol could be:
-
10 minutes Dark (acclimation)
-
5 minutes Light
-
5 minutes Dark
-
5 minutes Light
-
5 minutes Dark
-
-
Data Acquisition: The software tracks the movement of each larva, calculating parameters such as total distance moved, velocity, and time spent moving during both light and dark phases. Zebrafish larvae typically exhibit a burst of activity upon a sudden transition to darkness[14][16].
-
Analysis: Export the data and average the activity for each treatment group. Compare the locomotor profiles of DABA-exposed larvae to the vehicle controls using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Analysis & Expected Results
Quantitative data should be organized clearly to facilitate interpretation and the generation of dose-response curves.
Table 1: Example Data Summary for DABA Developmental Toxicity at 120 hpf
| DABA Conc. (µM) | n (initial) | n (surviving) | Mortality (%) | No. Malformed | Malformation (%) | Predominant Phenotype(s) |
|---|---|---|---|---|---|---|
| 0 (Control) | 24 | 24 | 0 | 1 | 4.2 | - |
| 0 (Vehicle) | 24 | 23 | 4.2 | 1 | 4.3 | - |
| 50 | 24 | 24 | 0 | 2 | 8.3 | Mild pericardial edema |
| 100 | 24 | 22 | 8.3 | 7 | 31.8 | Pericardial edema, yolk sac edema |
| 250 | 24 | 18 | 25.0 | 15 | 83.3 | Severe edema, spinal curvature |
| 500 | 24 | 10 | 58.3 | 10 | 100 | Severe edema, non-detached tail |
| 1000 | 24 | 2 | 91.7 | 2 | 100 | Coagulation, early mortality |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Data Summary for Photomotor Response Assay at 120 hpf
| DABA Conc. (µM) | Total Distance Moved in Dark (mm ± SEM) | % Change from Vehicle | p-value vs. Vehicle |
|---|---|---|---|
| 0 (Vehicle) | 150.5 ± 10.2 | - | - |
| 50 | 145.2 ± 12.1 | -3.5% | >0.05 |
| 100 | 188.1 ± 15.5 | +25.0% | <0.05 |
| 250 | 225.7 ± 18.9 | +49.9% | <0.01 |
| 500 | 65.3 ± 8.4 | -56.6% | <0.001 |
This table presents hypothetical data showing a biphasic response: hyperactivity at moderate concentrations (potentially due to GABAergic disruption) and hypoactivity at high, overtly toxic concentrations.
Conclusion
The zebrafish larva provides an ethically and economically viable platform for the multi-parametric assessment of 2,4-Diaminobutanoic acid toxicity. The protocols outlined in this application note enable the robust evaluation of developmental toxicity, teratogenicity, and functional neurotoxicity. This model allows for the rapid generation of dose-response data, which is critical for hazard identification and risk assessment of this environmentally relevant cyanotoxin. The strong correlation between toxicity data from zebrafish and mammals supports its use as a predictive screening tool in drug development and chemical safety pipelines[17][18].
References
-
Ton, C., Lin, Y., & Willett, C. (2006). Zebrafish as a model for developmental neurotoxicity testing. Birth Defects Research Part A: Clinical and Molecular Teratology, 76(7), 553-567. [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]
-
d'Amora, M., & Giordani, S. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Neuroscience, 12, 976. [Link]
-
O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The `neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699-706. [Link]
-
d'Amora, M., & Giordani, S. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Patrinum. [Link]
-
Inotiv. (n.d.). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. Inotiv. [Link]
-
RE-Place. (n.d.). Zebrafish Embryo Developmental Toxicity Assay. RE-Place. [Link]
-
Kokel, D., Bryan, J., Laggner, C., White, R., Cheung, C. Y. J., Mateus, R., ... & Peterson, R. T. (2010). Using the Zebrafish Photomotor Response for Psychotropic Drug Screening. Journal of Visualized Experiments, (73), e2324. [Link]
-
Reif, D. M., Truong, L., Mandrell, D., Marvel, S., Tanguay, R. L., & Garcia, A. (2022). Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. Toxics, 10(5), 253. [Link]
-
ZeClinics. (2025). Zebrafish Models for Developmental Neurotoxicity Studies. ZeClinics. [Link]
-
He, J. H., Gao, J. M., Huang, C. J., & Li, C. Q. (2014). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology, 5, 285. [Link]
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Wikipedia. [Link]
-
De Coen, W., De Schaepmeester, A., Escher, B. I., ... & Van den Berg, M. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Toxics, 9(11), 302. [Link]
-
Chen, P. J., Huang, Y. H., & Hsiao, C. D. (2016). Rapid well-plate assays for motor and social behaviors in larval zebrafish. Journal of Experimental Biology, 219(Pt 12), 1797-1803. [Link]
-
Montgomery, J. L., Mizumoto, K., & Stoyek, M. R. (2021). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Toxics, 9(9), 213. [Link]
-
Chernova, E., Hertel, R., & Fiore, M. F. (2021). The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. Marine Drugs, 19(11), 608. [Link]
-
Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193-198. [Link]
-
Carbaugh, C. M., van der Schalie, W. H., & Widder, M. W. (2022). High throughput embryonic zebrafish test with automated dechorionation to evaluate nanomaterial toxicity. PLoS One, 17(9), e0274011. [Link]
-
Carbaugh, C. M., van der Schalie, W. H., & Widder, M. W. (2022). Figure 1: Photomotor response (PMR). These are the PMRs for zebrafish embryos at... ResearchGate. [Link]
-
Emran, F., Rihel, J., & Dowling, J. E. (2007). A Behavioral Assay to Measure Responsiveness of Zebrafish to Changes in Light Intensities. Journal of Visualized Experiments, (9), 223. [Link]
-
HandWiki. (2025). Chemistry:2,4-Diaminobutyric acid. HandWiki. [Link]
-
Storm-Mathisen, J. (1975). Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Journal of Physiology, 245(2), 43P-44P. [Link]
-
Beart, P. M., Johnston, G. A., & Uhr, M. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218-219. [Link]
-
Beart, P. M., Johnston, G. A., & Uhr, M. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218–219. [Link]
-
Liang, M., & Carlson, C. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. [Link]
-
Animated biology with arpan. (2025). GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance. YouTube. [Link]
Sources
- 1. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria [scholarworks.bgsu.edu]
- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
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- 5. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. High throughput embryonic zebrafish test with automated dechorionation to evaluate nanomaterial toxicity | PLOS One [journals.plos.org]
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Strategic Incorporation of 2,4-Diaminobutanoic Acid (DAB) in Modern Peptide Synthesis
An Application Guide for Researchers
This document provides a detailed guide for the successful incorporation of the non-proteinogenic amino acid 2,4-Diaminobutanoic acid (DAB), supplied as its hydrochloride salt, into synthetic peptides using Solid Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, potential challenges, and strategic choices required for high-purity peptide synthesis.
Introduction: The Significance and Challenge of DAB
L-2,4-Diaminobutanoic acid (DAB) is a non-natural amino acid derivative that serves as a valuable building block in peptide engineering and the synthesis of bioactive compounds.[][2] It is a structural component of various natural antibiotics and its incorporation can impart unique conformational constraints, alter charge distribution, and enhance biological activity.[3]
The primary challenge in utilizing DAB in peptide synthesis arises from its structure: it possesses two primary amines—the α-amino group at the chiral center and the γ-amino group on the side chain. To successfully build a linear peptide, these two nucleophilic sites must be chemically differentiated throughout the synthesis. This necessitates a robust and orthogonal protection strategy.[4][5][6]
The Cornerstone: Orthogonal Protection in Fmoc-SPPS
Modern peptide synthesis predominantly relies on the Fmoc/tBu strategy, a fully orthogonal system that allows for the selective removal of protecting groups under distinct chemical conditions.[5][7][8]
-
α-Amino Protection : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amine. It is stable to acid but is quantitatively removed by a secondary amine base, typically piperidine, via a β-elimination mechanism.[7][]
-
Side-Chain Protection : Reactive amino acid side chains are protected with acid-labile groups, such as the tert-butyl (tBu) or trityl (Trt) groups.[7] These groups are stable to the basic conditions of Fmoc deprotection.
For DAB, this orthogonality is paramount. The commercially available derivative Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) is the reagent of choice for this strategy.[12] The acid-labile Boc group on the γ-amino side chain remains intact during the repetitive base-mediated Fmoc removal steps, ensuring the integrity of the linear peptide chain.
Caption: Structure of Fmoc-Dab(Boc)-OH.
Experimental Protocols
| Reagent/Material | Purpose | Typical Grade/Purity |
| Fmoc-Dab(Boc)-OH | Amino acid building block | >98% |
| Rink Amide or Wang Resin | Solid support for SPPS | 100-200 mesh, ~0.5 mmol/g |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Washing solvent | ACS grade or higher |
| Piperidine | Fmoc deprotection reagent | Reagent grade |
| Coupling Reagents | Carboxyl group activation | See Table 2 |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | >99% |
| Trifluoroacetic Acid (TFA) | Cleavage & deprotection | >99% |
| Triisopropylsilane (TIS) | Cation scavenger | >98% |
| Diethyl Ether (cold) | Peptide precipitation | Anhydrous |
This protocol details a single coupling cycle for adding Fmoc-Dab(Boc)-OH to a growing peptide chain on a solid support resin.
Caption: SPPS cycle for DAB incorporation.
Step 1: N-α-Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group.[7]
-
Scientific Rationale: The relatively acidic proton on the fluorene ring system is abstracted by the piperidine base, leading to β-elimination and release of the free amine. Piperidine also acts as a scavenger for the dibenzofulvene byproduct.[7]
-
Step 2: Washing
-
Thoroughly wash the resin to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), DMF (x3).
-
Scientific Rationale: Residual base can neutralize the activated amino acid in the subsequent coupling step, inhibiting the reaction.
-
Step 3: Coupling of Fmoc-Dab(Boc)-OH
-
In a separate vessel, pre-activate the Fmoc-Dab(Boc)-OH. Dissolve Fmoc-Dab(Boc)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive if required (e.g., HOBt, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture. The solution should change color (typically to yellow).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
Scientific Rationale: Coupling reagents convert the carboxylic acid into a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain.[13][14] DIPEA acts as an organic base to facilitate the reaction without interfering with the acid-labile side-chain protecting groups.
-
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Activation Byproduct | Key Advantages |
| HBTU / TBTU | HOBt | Tetramethylurea | Highly efficient, low racemization.[15] |
| HATU / HCTU | HOAt / 6-Cl-HOBt | Tetramethylurea | More reactive than HBTU, ideal for sterically hindered couplings.[16] |
| DIC | HOBt or OxymaPure | Diisopropylurea (soluble) | Cost-effective; soluble byproduct is easily washed away.[16] |
| PyBOP | None | Tris(pyrrolidino)phosphine oxide | Phosphonium-based, avoids potential side reaction of guanidinylation.[14] |
Step 4: Post-Coupling Wash
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.
The cycle (Steps 1-4) is repeated until the full peptide sequence is assembled.
This procedure simultaneously cleaves the peptide from the resin and removes the Boc group from the DAB side chain, along with all other acid-labile protecting groups.
Table 3: Standard TFA Cleavage Cocktail (Reagent K) [17]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage/deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger, aids solubility |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Protocol:
-
Wash the final peptide-resin extensively with DCM and dry it under vacuum for at least 1 hour. Any residual DMF can inhibit the cleavage reaction.[11]
-
Place the dry resin in a reaction vessel.
-
Add the chilled cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).[17]
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Scientific Rationale: TFA is a strong acid that protonates and cleaves the acid-labile linkers and side-chain protecting groups (like Boc).[11] Scavengers like TIS (in simpler cocktails) or the components of Reagent K are critical for quenching the highly reactive carbocations (e.g., t-butyl cations) generated during deprotection, preventing them from irreversibly modifying sensitive residues like Tryptophan or Methionine.[17][18]
-
-
Filter the resin through a fritted funnel, collecting the filtrate which contains the dissolved peptide.
-
Wash the resin twice with fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.
Potential Side Reactions & Mitigation
The primary side reaction unique to C-terminal DAB is intramolecular cyclization.
Caption: Side reaction: Lactam formation.
-
Lactam Formation : If DAB is the C-terminal residue and its γ-amino group is prematurely deprotected, it can act as a nucleophile, attacking the ester linkage to the resin. This results in the formation of a stable six-membered lactam ring and premature cleavage of the peptide from the support.
-
Mitigation : This is rare when using the robust Boc protecting group. Ensure that no acidic conditions are inadvertently introduced during the synthesis that could partially cleave the Boc group.
-
-
Branched Peptides : Incomplete protection or premature deprotection of the γ-amino group can lead to the formation of branched peptides, where the subsequent amino acid is coupled to the side chain instead of the N-terminus.[4]
-
Mitigation : Always use high-quality Fmoc-Dab(Boc)-OH and strictly adhere to the orthogonal Fmoc/tBu protocol.
-
-
Racemization : The activation of any amino acid carries a risk of epimerization at the α-carbon, particularly via an oxazolone intermediate.[19]
-
Mitigation : The use of additives like HOBt or HOAt during coupling significantly suppresses racemization.[19] Perform activations at cool temperatures and use the activated mixture immediately.
-
References
- Overview of Solid Phase Peptide Synthesis (SPPS). Vertex AI Search.
- D-2,4-Diaminobutyric acid - Creative Peptides.
- Coupling Reagents - Aapptec Peptides. Aapptec.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- L-2,4-Diaminobutyric acid dihydrochloride - (CAS 1883-09-6). BOC Sciences.
- Subirós-Funosas, R., et al. (2011).
- Novabiochem® Coupling reagents. Merck Millipore.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Why Fmoc-Protected Amino Acids Domin
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
- Li, C-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.
- Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Cleavage Cocktails; Reagent B. Aapptec.
- Peptide Hand Synthesis Part 8: Cleaving. YouTube. (2022, July 12).
- Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid. Chem-Impex.
Sources
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- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chemimpex.com [chemimpex.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. peptide.com [peptide.com]
Troubleshooting & Optimization
Navigating the Nuances of 2,4-Diaminobutanoic Acid Hydrochloride: A Technical Support Guide
Welcome to your comprehensive technical support center for experiments involving 2,4-Diaminobutanoic acid hydrochloride (DAB-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when working with this versatile, non-proteinogenic amino acid. As a molecule with two distinct amino groups, DAB offers unique opportunities in peptide synthesis, as an enzyme inhibitor, and as a building block for novel therapeutics. However, this same feature presents specific experimental hurdles. Here, we address these issues head-on in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Storage, Handling, and Solubility
This section addresses the foundational aspects of working with DAB-HCl, ensuring the integrity of your starting material.
Q1: My this compound powder appears clumpy. Is it still usable?
A1: Clumping is a common observation with DAB-HCl as it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is especially true for the dihydrochloride salt. While minor clumping doesn't necessarily indicate degradation, it can make accurate weighing challenging.
Troubleshooting Steps:
-
Drying: Before weighing, dry the compound under a vacuum in a desiccator for several hours. This should resolve the clumping without degrading the compound.
-
Weighing Environment: Weigh the compound in a low-humidity environment or a glove box if available. If not, weigh it quickly and minimize its exposure to ambient air.
-
Storage: Always store DAB-HCl in a tightly sealed container, preferably in a desiccator at the recommended temperature (typically 0-8°C).[1] Some suppliers recommend storing at -4°C or below.[2]
Q2: I'm having trouble dissolving DAB-HCl in my buffer. What can I do?
A2: Solubility issues can arise from several factors, including the choice of salt form (monohydrochloride vs. dihydrochloride), pH, and buffer composition. The dihydrochloride salt form is generally used to enhance solubility in aqueous solutions.[1][2]
Troubleshooting Steps:
-
Confirm Salt Form: Double-check which salt form you are using. The dihydrochloride (C₄H₁₀N₂O₂·2HCl) has a higher molecular weight (approx. 191.06 g/mol ) than the monohydrochloride (C₄H₁₀N₂O₂·HCl, approx. 154.60 g/mol ) and is generally more soluble in water.[3][4]
-
Solvent Choice: For stock solutions, start with deionized water. Sigma-Aldrich reports a solubility of 0.5 g in 10 mL of water for the L-dihydrochloride form.[5]
-
pH Adjustment: The pH of your solution is critical. As an amino acid, DAB's charge state is pH-dependent. The hydrochloride salt will form an acidic solution. If your experimental buffer is neutral or basic, the solubility may be affected. Try dissolving the DAB-HCl in a small amount of water or a slightly acidic buffer before adding it to your final, larger volume of media.
-
Gentle Heating and Sonication: Aiding dissolution with gentle warming (e.g., in a 37°C water bath) or sonication can be effective. Avoid excessive heat, which could lead to degradation.
Section 2: Peptide Synthesis with DAB
Incorporating DAB into a peptide sequence requires careful consideration of its two amino groups. This is the most common area for experimental challenges.
Q3: How do I selectively protect the α- and γ-amino groups of DAB for peptide synthesis?
A3: This is the most critical challenge when using DAB. To ensure the correct peptide bond formation at the α-amino group and to prevent unwanted branching or polymerization from the γ-amino group, an orthogonal protection strategy is essential.[6] This means using protecting groups that can be removed under different conditions.
Key Concepts:
-
α-Amino Group Protection: For Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[4]
-
γ-Amino Group Protection: The side-chain γ-amino group requires a protecting group that is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be removed later. The most common choice is the acid-labile Boc (tert-butyloxycarbonyl) group.[7] This results in the commercially available building block, Fmoc-Dab(Boc)-OH .
Workflow for Orthogonal Protection
Caption: Orthogonal protection workflow for DAB in SPPS.
Q4: My peptide coupling reaction with Fmoc-Dab(Boc)-OH is inefficient, and I'm seeing unexpected side products. What is happening?
A4: Poor coupling efficiency and side reactions are a known issue with some protected DAB derivatives. A significant side reaction is lactam formation .
The Problem of Lactamization: One study highlighted that Fmoc-Dab(Mtt)-OH, another orthogonally protected version, has abnormally poor coupling efficiency because it rapidly cyclizes to form a lactam under various coupling conditions.[1][5] This intramolecular reaction is faster than the desired intermolecular peptide bond formation, effectively capping the growing peptide chain. While Fmoc-Dab(Boc)-OH is more commonly used, similar intramolecular cyclization can be a concern, especially with prolonged pre-activation times.
Troubleshooting Coupling Reactions:
-
Choice of Coupling Reagent: While standard coupling reagents like HBTU/HOBt can be used, consider reagents known to suppress side reactions. For problematic couplings, using a reagent like DEPBT without pre-incubation has been shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH, although it may require multiple couplings.[1]
-
Avoid Pre-activation: Do not pre-activate the Fmoc-Dab(Boc)-OH with the coupling reagent for extended periods before adding it to the resin. Add the activated amino acid solution to the resin immediately.
-
Double Coupling: Proactively perform a double coupling for the DAB residue to ensure maximum incorporation. Monitor the coupling completion with a Kaiser test.
-
Alternative Side-Chain Protection: If problems persist, consider a different side-chain protecting group. For example, the ivDde group is stable to piperidine and TFA but can be selectively removed with 2% hydrazine in DMF, offering another layer of orthogonality.
Q5: I'm having difficulty purifying my DAB-containing peptide with RP-HPLC. The peaks are broad or tailing.
A5: The free amino group on the DAB side chain (after deprotection) can cause issues during RP-HPLC purification. This basic group can interact with residual free silanol groups on the silica-based C18 column, leading to poor peak shape.[8]
Troubleshooting HPLC Purification:
-
Mobile Phase Additives: The standard use of 0.1% trifluoroacetic acid (TFA) in the mobile phase is crucial. TFA acts as an ion-pairing agent, masking the positive charge on the amino group and minimizing interactions with the stationary phase.[]
-
Alternative Ion-Pairing Reagents: If TFA is insufficient, consider using a different or additional ion-pairing reagent. However, be mindful that these can be difficult to remove from the final product.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can ensure the side-chain amino group is consistently protonated, which can sometimes improve peak shape.
-
Column Choice: If peak tailing is severe, consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.[]
-
Sample Loading: Overloading the column can exacerbate peak shape issues. Try injecting a smaller amount of your crude peptide.
Section 3: DAB in Biological Assays
DAB is frequently used in cell culture and as an enzyme inhibitor. Here are some common troubleshooting scenarios.
Q6: I'm using L-2,4-diaminobutyric acid in a cell culture experiment, and I'm observing unexpected cytotoxicity. Why is this happening?
A6: L-DAB can be cytotoxic at certain concentrations. Studies have shown that its antitumor effect is due to an unlimited uptake by some cancer cells (e.g., hepatoma and fibrosarcoma cells), leading to hyperosmosis and subsequent cell lysis.[10][11][12]
Troubleshooting Cytotoxicity:
-
Concentration Range: Be aware of the cytotoxic concentrations. In studies with mouse fibrosarcoma cells, 10 mM DAB caused total cell destruction after 24 hours, and for a hepatoma cell line, 8 mM was destructive after 8 hours.[10][11] If cytotoxicity is not your intended outcome, you may need to work at significantly lower concentrations.
-
Control Experiments: The cytotoxicity is linked to amino acid transport systems. The harmful effect can be mitigated by co-incubation with other amino acids like L-alanine and L-methionine, which compete for the same transport system.[11] This can be a useful control to confirm that the observed effect is due to DAB uptake.
-
Time-Dependency: The cytotoxic effect is time-dependent. You may be able to achieve your experimental goals by reducing the incubation time with DAB.
Q7: I am using L-DAB as a GABA transaminase (GABA-T) inhibitor, but my results are inconsistent.
A7: L-DAB is a known non-competitive inhibitor of GABA-T, an enzyme that catabolizes the neurotransmitter GABA.[13][14] Inconsistent results in your enzyme assay can stem from issues with the inhibitor's stability, the assay conditions, or the enzyme itself.
Troubleshooting Enzyme Inhibition Assays:
-
Inhibitor Stability in Buffer: While DAB-HCl is generally stable, the stability of any compound in a physiological buffer at 37°C over several hours should not be assumed. Prepare fresh inhibitor solutions for each experiment. The stability of enzymes themselves can also be highly dependent on the buffer nature and concentration.[15]
-
Enzyme Concentration: Ensure you are working in the linear range of the enzyme reaction and that the enzyme concentration is appropriate for the inhibitor's potency.
-
Substrate Concentration: As a non-competitive inhibitor, the apparent potency of DAB should not be significantly affected by the substrate (GABA) concentration. However, ensuring you are using a consistent and appropriate substrate concentration (often around the Km value) is crucial for reproducible results.
-
Assay Components: GABA-T activity is often measured indirectly through a coupled reaction. Ensure that all components of the coupled assay are present in non-limiting concentrations and that your inhibitor does not interfere with the coupling enzymes.[16]
Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂O₂·HCl (mono-HCl) C₄H₁₀N₂O₂·2HCl (di-HCl) | [3][4] |
| Molecular Weight | ~154.60 g/mol (mono-HCl) ~191.06 g/mol (di-HCl) | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in water (e.g., 50 mg/mL for di-HCl) | [5][17] |
| Storage | 0-8°C or below, in a dry, tightly sealed container | [1][2] |
This guide provides a starting point for troubleshooting your experiments with this compound. Remember that careful planning, appropriate controls, and a systematic approach to problem-solving are the cornerstones of successful research.
References
-
PubMed. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Available from: [Link]
-
Lam, P.L., Wu, Y., & Wong, K.L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Available from: [Link]
-
University of Glasgow. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
-
PubMed. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Available from: [Link]
-
PMC - NIH. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Available from: [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]
-
PubMed. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Available from: [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available from: [Link]
-
Ignited Minds Journals. Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Available from: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]
-
LookChem. DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. Available from: [Link]
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Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. Available from: [Link]
-
KTH Royal Institute of Technology. Utilizing displacement effects in RP-HPLC purifications of peptides. Available from: [Link]
-
Wikipedia. 2,4-Diaminobutyric acid. Available from: [Link]
-
Pharmaceutical Technology. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Available from: [Link]
-
Frontiers. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Available from: [Link]
-
PubMed. l-2,4-Diaminobutyric acid and the GABA system. Available from: [Link]
-
PubMed Central. Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1. Available from: [Link]
-
Scientific Reports. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Available from: [Link]
-
PubMed. GABA transaminase inhibitors. Available from: [Link]
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MDPI. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Available from: [Link]
-
University of Bath. Identifying the building blocks for drug development. Available from: [Link]
-
PubMed. The differential effects of GABA-transaminase inactivation in the chick retina and brain. Available from: [Link]
-
MDPI. The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration. Available from: [Link]
-
ResearchGate. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. Available from: [Link]
-
Drug Design. Case Studies in Analog Design. Available from: [Link]
-
PubChem. 2,4-Diaminobutyric acid. Available from: [Link]
-
PubChem. L-2,4-Diaminobutyric acid. Available from: [Link]
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Degradation and stability issues of 2,4-Diaminobutanoic acid in aqueous solution
Welcome to the technical support center for 2,4-Diaminobutanoic Acid (DABA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of DABA in aqueous solutions. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential degradation issues, ensuring the integrity and success of your experiments.
Introduction to DABA Stability
2,4-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid with significant applications in neuroscience and as a building block in peptide synthesis.[1] However, its utility can be compromised by its inherent instability in aqueous solutions. The primary degradation pathway for DABA is intramolecular cyclization, leading to the formation of a stable lactam, 3-amino-2-pyrrolidinone. This irreversible reaction can significantly reduce the concentration of active DABA in your experiments, leading to inconsistent and unreliable results.
Recent studies have highlighted that while lysine, a structurally similar proteinogenic amino acid, readily participates in peptide bond formation, its shorter homologues, including DABA and ornithine, are prone to rapid and quantitative cyclization in aqueous environments, which can prevent peptide formation.[1][2][3]
This guide provides a comprehensive overview of the factors influencing DABA stability, troubleshooting advice for common experimental problems, and frequently asked questions to ensure proper handling and storage.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with DABA.
Issue 1: Loss of DABA Concentration Over Time in Aqueous Solution
Symptoms:
-
Decreased peak area for DABA in HPLC analysis of your stock or working solution.
-
Inconsistent results in bioassays or chemical reactions.
-
Appearance of a new, unidentified peak in your chromatogram.
Root Cause Analysis:
The most probable cause for the loss of DABA in aqueous solution is intramolecular cyclization to form the lactam, 3-amino-2-pyrrolidinone. This reaction is influenced by pH, temperature, and storage duration.
Visualizing the Degradation Pathway: Lactam Formation
The primary degradation pathway of 2,4-Diaminobutanoic acid in aqueous solution is an intramolecular cyclization to form a five-membered ring structure, a lactam.
Caption: Intramolecular cyclization of DABA to its lactam form.
Troubleshooting Protocol:
-
Confirm Degradation:
-
Analyze your DABA solution using a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Look for a decrease in the DABA peak and the emergence of a new peak corresponding to the lactam. The lactam, being less polar, will likely have a longer retention time on a C18 column.
-
-
pH and Buffer Considerations:
-
Measure the pH of your solution. While specific pH-rate profiles for DABA are not extensively published, lactam formation is often accelerated at neutral to slightly alkaline pH.
-
Buffer Selection: The choice of buffer can influence the rate of degradation. It is advisable to conduct preliminary stability studies in your chosen buffer system.
-
-
Temperature and Storage:
-
Evaluate your storage conditions. Elevated temperatures will significantly accelerate the rate of lactam formation.
-
Recommended Storage: Prepare fresh solutions of DABA whenever possible. If storage is necessary, store aqueous solutions at 2-8°C for short periods (no more than a few days). For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. Be aware that freeze-thaw cycles can also impact stability.[4][5]
-
Preventative Measures:
-
Prepare Fresh Solutions: The most effective way to avoid degradation is to prepare DABA solutions immediately before use.
-
Use the Hydrochloride Salt: The dihydrochloride salt of DABA is generally more stable in solid form and is readily soluble in water.[6]
-
Acidic pH: If your experimental conditions permit, maintaining the DABA solution at a slightly acidic pH (e.g., pH 3-5) can help to protonate the amino groups and reduce the likelihood of nucleophilic attack, thereby slowing down lactam formation.
-
Aprotic Solvents: For non-biological experiments, consider dissolving DABA in aprotic solvents like DMSO or DMF, where the rate of cyclization will be significantly reduced.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Multiple peaks are observed in the HPLC or LC-MS analysis of a DABA sample that was expected to be pure.
Root Cause Analysis:
Besides the primary lactam degradant, other minor degradation products could arise from oxidative stress or reactions with other components in your formulation. General amino acid degradation can occur via oxidative deamination or reaction with lipid oxidation products.[6][7][8][9]
Troubleshooting Workflow: Identifying Unknown Peaks
This workflow outlines the steps to identify unexpected peaks in your DABA solution analysis.
Caption: A logical workflow for troubleshooting unexpected chromatographic peaks.
Troubleshooting Protocol:
-
Forced Degradation Study: To confirm if the unknown peaks are degradation products, perform a forced degradation study on a fresh, pure sample of DABA.[4][10][11][12]
-
Acid/Base Hydrolysis: Treat DABA solutions with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for several hours.
-
Oxidation: Treat a DABA solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Heat a DABA solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a DABA solution to UV and visible light.
-
-
Analytical Characterization:
-
Analyze the stressed samples by LC-MS to determine the mass of the unknown peaks. The expected mass of the lactam is DABA - 18.015 Da (loss of water).
-
Compare the retention times of the peaks in your experimental sample with those generated in the forced degradation study.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare and store a stock solution of DABA?
A1: For maximum stability, it is highly recommended to prepare DABA solutions fresh for each experiment. If a stock solution must be prepared, dissolve the DABA dihydrochloride salt in a slightly acidic buffer (e.g., pH 4-5) or in water for immediate use. For short-term storage (up to 24-48 hours), store the solution at 2-8°C. For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: At what pH is DABA most stable in an aqueous solution?
Q3: Can I use a phosphate buffer for my DABA solution?
A3: Yes, phosphate buffers can be used. However, as with any buffer, it is crucial to consider its potential impact on stability. It is good practice to perform a preliminary stability assessment of DABA in your final formulation, including the chosen buffer, to ensure compatibility and minimize degradation over the course of your experiment.
Q4: What analytical method is best for monitoring the stability of DABA?
A4: A stability-indicating RP-HPLC method with UV or mass spectrometric (MS) detection is the most suitable technique.[13] The method should be able to resolve DABA from its primary degradant, 3-amino-2-pyrrolidinone, and other potential impurities.
Example HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 3.5-5 µm particle size, e.g., 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile |
| Gradient | A shallow gradient, for example, 5-30% B over 20 minutes, may be a good starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for non-aromatic amino acids) or MS detection for higher specificity. |
| Column Temp. | 30-40°C |
Q5: How can I confirm that the new peak in my chromatogram is the DABA lactam?
A5: The most definitive way is to use LC-MS. The lactam will have a molecular weight that is 18.015 Da less than DABA due to the loss of a water molecule during cyclization. You can also perform a forced degradation study (e.g., by heating the DABA solution) and observe the corresponding increase in the peak of interest, which would be strong evidence that it is a degradation product.
References
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Libretexts. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]
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Libretexts. (2023). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
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Knorr, S., et al. (2018). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications. [Link]
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Wikipedia. Oxidative deamination. Wikipedia. [Link]
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Tangyu, M., et al. (2021). Microbial pathways for the synthesis and degradation of l-lysine. ResearchGate. [Link]
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Zamora, R., & Hidalgo, F. J. (2016). Amino Acid Degradations Produced by Lipid Oxidation Products. PubMed. [Link]
-
Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
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van der Ploeg, R., et al. (2016). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. PubMed. [Link]
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Tona, R., et al. (2010). Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. PubMed Central. [Link]
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Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed. [Link]
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Catalyst University. (2015). Biochemistry | Catabolism of Lysine to Glutaryl-S-CoA. YouTube. [Link]
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Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
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Science.gov. stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
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Liras, P., & Martín, J. F. (2021). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. MDPI. [Link]
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Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. OnePointe Solutions. [Link]
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Sharma, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
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Jensen, J. L. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Murakami, Y., et al. (2000). Degradation of ornithine decarboxylase by the 26S proteasome. PubMed. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Ghoda, L., et al. (1993). Degradation of ornithine decarboxylase: exposure of the C-terminal target by a polyamine-inducible inhibitory protein. PubMed. [Link]
-
Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. RJPT. [Link]
-
Hayashi, S., & Murakami, Y. (1995). Rapid and regulated degradation of ornithine decarboxylase. PubMed Central. [Link]
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Unger, N., & Holzgrabe, U. (2018). Stability and assessment of amino acids in parenteral nutrition solutions. PubMed. [Link]
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Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed. [Link]
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Jaffe, N. R., et al. (1981). Stability of Solutions of Essential Amino Acids. Oxford Academic. [Link]
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Wate, S. P., & P.D. Hamrapurkar. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Hindawi. [Link]
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precisionFDA. 2,4-DIAMINOBUTYRIC ACID, DL-. precisionFDA. [Link]
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CDC. SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. CDC Stacks. [Link]
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Human Metabolome Database. Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). HMDB. [Link]
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Wikipedia. Amino acid. Wikipedia. [Link]
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Meijer, A. J. (2003). Ornithine Cycle. ResearchGate. [Link]
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Ezhava, S. B. (2019). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN.... Amazon S3. [Link]
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Miller, B. T., et al. (2016). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. PubMed Central. [Link]
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Pegg, A. E. (2020). Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. PubMed Central. [Link]
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Unger, N., & Holzgrabe, U. (2017). Stability and assessment of amino acids in parenteral nutrition solutions. ResearchGate. [Link]
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Hirose, T., et al. (2021). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods. [Link]
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Cvengrošová, Z., et al. (2023). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. MDPI. [Link]
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Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology. [Link]
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Technical Support Center: Optimizing 2,4-Diaminobutanoic Acid Hydrochloride Concentration in Cell-Based Assays
Welcome to the technical support guide for utilizing 2,4-Diaminobutanoic acid hydrochloride (DABA HCl) in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of DABA HCl application, ensuring experimental success and data integrity. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our recommendations in established scientific principles and field experience.
I. Foundational Knowledge: Understanding DABA HCl
2,4-Diaminobutanoic acid (DABA) is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Its primary mechanism of action involves the inhibition of GABA reuptake and GABA transaminase, the enzyme responsible for GABA degradation.[2][3] This dual action leads to an elevation of extracellular GABA levels, making DABA a valuable tool for studying the GABAergic system. The hydrochloride salt form is most commonly used in research due to its enhanced solubility in aqueous solutions, which is critical for accurate and reproducible concentrations in cell culture media.[1]
It's important to note that DABA is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis.[4][5] While it has shown potential as an anticonvulsant, it is also known to be a neurotoxin at higher concentrations and can cause liver damage.[2] This toxic potential underscores the need for careful concentration optimization in any cell-based system.
Core Mechanism of Action
The following diagram illustrates the primary pathways affected by DABA.
Caption: DABA inhibits GABA reuptake and metabolism.
II. Frequently Asked Questions (FAQs)
This section addresses common queries and concerns when working with DABA HCl.
Q1: What is a good starting concentration for DABA HCl in my cell-based assay?
A1: This is a critical question, as the optimal concentration is highly cell-type dependent. A general recommendation is to start with a broad concentration range, for example, from 1 µM to 1 mM, in a dose-response experiment. For neuronal cultures, a more conservative starting range of 10 µM to 100 µM is advisable due to their sensitivity. It is crucial to perform a concurrent cytotoxicity assay to distinguish between the desired pharmacological effect and any toxicity-induced artifacts.
Q2: My cells are dying after DABA HCl treatment. What could be the cause?
A2: Cell death upon DABA HCl treatment is a common issue and can be attributed to several factors:
-
Concentration-dependent toxicity: DABA is a known neurotoxin at high concentrations.[2] You may be using a concentration that is cytotoxic to your specific cell line.
-
Osmotic stress: High concentrations of any salt, including DABA HCl, can alter the osmolarity of the culture medium, leading to osmotic stress and cell lysis.[6]
-
Excitotoxicity: While DABA enhances the inhibitory GABA system, complex downstream effects in neuronal networks can sometimes paradoxically lead to excitotoxicity, especially over long incubation periods.[2]
To troubleshoot, perform a dose-response cytotoxicity assay and lower the concentration of DABA HCl. Also, ensure your vehicle control is properly prepared.
Q3: How should I prepare and store my DABA HCl stock solution?
A3: DABA HCl is soluble in water.[5] Prepare a high-concentration stock solution (e.g., 100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of the vehicle (e.g., water) in the cell culture medium is consistent across all experimental conditions, including the vehicle-only control.
Q4: How can I confirm that DABA HCl is active in my assay?
A4: The most direct way to confirm DABA's activity is to measure its intended biological effect. This can be achieved through:
-
GABA Uptake Assays: Use radiolabeled GABA (e.g., [3H]-GABA) to measure its uptake by cells in the presence and absence of DABA. A decrease in GABA uptake will confirm DABA's inhibitory effect on GABA transporters.[7]
-
Measuring GABA Levels: Utilize techniques like ELISA or HPLC to quantify changes in extracellular or intracellular GABA concentrations.[8]
-
Functional Assays: In neuronal cultures, electrophysiological techniques like patch-clamping can be used to measure changes in GABAergic currents. Alternatively, fluorescence-based assays using GABA sensors can monitor GABA channel activation.[9]
Q5: Can I use DABA HCl in non-neuronal cells?
A5: While DABA's primary targets are within the nervous system, some non-neuronal cells may express GABA transporters or be sensitive to changes in GABA levels. For instance, DABA has been investigated for its antitumor properties in glioma cells.[1][6] If you are using a non-neuronal cell line, it is essential to first confirm the expression of your target of interest (e.g., a specific GABA transporter subtype) and then proceed with a carefully designed dose-response experiment.
III. Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to troubleshooting common issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High cell death across all DABA concentrations | 1. DABA concentration range is too high.2. Contamination of stock solution.3. Cell line is highly sensitive to DABA. | 1. Test a lower concentration range (e.g., nanomolar to low micromolar).2. Prepare a fresh, sterile stock solution.3. Confirm results with a different, less sensitive cell line if possible. |
| No observable effect of DABA | 1. DABA concentration is too low.2. Inactive compound.3. Target protein (e.g., GAT) is not expressed or functional in the cell line.4. Assay is not sensitive enough. | 1. Increase the concentration range of DABA.2. Check the expiration date and storage conditions of your DABA HCl. Purchase from a reputable supplier.3. Verify target expression using techniques like qPCR or Western blot.4. Optimize your assay parameters (e.g., incubation time, substrate concentration). |
| Inconsistent results between experiments | 1. Inconsistent cell health or passage number.2. Pipetting errors.3. Variations in incubation time.4. Instability of DABA in media over time. | 1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.[10]2. Calibrate your pipettes and use proper pipetting techniques.3. Standardize all incubation times.4. Prepare fresh working solutions of DABA for each experiment. |
| High background signal in the assay | 1. Issues with the detection reagent.2. Autofluorescence of DABA (unlikely but possible in some fluorescent assays).3. Cell stress leading to non-specific effects. | 1. Run controls with the detection reagent alone.2. Include a control with DABA but without cells.3. Ensure optimal cell culture conditions to minimize stress.[11] |
A Systematic Troubleshooting Workflow
When encountering an issue, a structured approach is key.
Caption: A logical workflow for troubleshooting experiments.
IV. Experimental Protocols
Here are detailed protocols for key experiments to optimize and validate the use of DABA HCl.
Protocol 1: Determining the Optimal Concentration of DABA HCl using a Cytotoxicity Assay (MTT Assay)
This protocol helps to identify the concentration range of DABA HCl that is non-toxic to your cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
DABA HCl stock solution (e.g., 100 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]
-
DABA HCl Treatment: Prepare serial dilutions of DABA HCl in complete culture medium. A good starting range is 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, 10 µM, 1 µM, and a vehicle control (medium only).
-
Remove the old medium from the cells and add 100 µL of the DABA HCl dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against DABA HCl concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). Choose a concentration for your functional assays that shows high cell viability (e.g., >90%).
Protocol 2: Validating DABA HCl Activity with a [3H]-GABA Uptake Assay
This protocol confirms that DABA HCl is effectively inhibiting GABA uptake in your cells.
Materials:
-
Cells expressing GABA transporters (e.g., HEK293 cells transfected with GAT1)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
DABA HCl
-
[3H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Plate cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of DABA HCl (based on your cytotoxicity data) or a vehicle control for 10-20 minutes at room temperature.
-
GABA Uptake: Initiate the uptake by adding a mixture of [3H]-GABA and unlabeled GABA to each well. Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled GABA). Plot the percentage of GABA uptake inhibition against the DABA HCl concentration.
V. Data Summary
The following table provides a hypothetical example of data you might generate when optimizing DABA HCl concentration.
| DABA HCl Concentration | Cell Viability (% of Control) | GABA Uptake (% of Control) | Recommendation |
| 1 mM | 15% | Not Assessed | Cytotoxic |
| 500 µM | 45% | Not Assessed | Cytotoxic |
| 250 µM | 78% | 15% | Potentially cytotoxic, use with caution |
| 100 µM | 92% | 35% | Optimal for functional assays |
| 50 µM | 98% | 55% | Optimal for functional assays |
| 10 µM | 101% | 85% | Optimal for functional assays |
| 1 µM | 100% | 98% | Minimal effect |
| Vehicle Control | 100% | 100% | Baseline |
VI. Concluding Remarks
Optimizing the concentration of this compound is a critical step for any successful cell-based assay. By understanding its mechanism of action, potential for cytotoxicity, and by employing systematic troubleshooting and validation protocols, researchers can confidently utilize this compound to probe the intricacies of the GABAergic system. Always remember that the ideal concentration is a balance between achieving the desired pharmacological effect and maintaining a healthy, viable cell population.
VII. References
-
2,4-Diaminobutyric acid - Wikipedia . Wikipedia. [Link]
-
Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362) . Human Metabolome Database. [Link]
-
Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells . PLOS One. [Link]
-
Characterization of GABA Receptors . PubMed Central (PMC). [Link]
-
Structural basis of GABA reuptake inhibition . PubMed Central (PMC). [Link]
-
Human Gamma Aminobutyric Acid (GABA) Elisa kit . AMSBIO. [Link]
-
Ten Tips for Optimizing Cell-Based Assays . Biocompare. [Link]
-
Optimizing the Cell Culture Microenvironment . PubMed. [Link]
-
L-2,4-Diaminobutyric acid dihydrochloride, >=95.0% . Scientific Laboratory Supplies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 10. biocompare.com [biocompare.com]
- 11. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems of 2,4-Diaminobutanoic acid hydrochloride in buffers
Welcome to the technical support center for 2,4-Diaminobutanoic acid hydrochloride (DAB-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your DAB-HCl solutions.
Understanding the Solubility of this compound
2,4-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that, like other amino acids, exists as a zwitterion at physiological pH. The hydrochloride salt form (DAB-HCl) is commonly supplied to enhance its stability and solubility in aqueous solutions.[1] The presence of the hydrochloride salt significantly increases the polarity of the molecule, making it more amenable to dissolution in water and other polar solvents.[1]
The solubility of DAB-HCl is fundamentally governed by its ionization state, which is dependent on the pH of the solution. As an amino acid, DAB has both an acidic carboxylic acid group and two basic amino groups. The key to troubleshooting solubility is to manipulate the pH of your buffer to ensure that the majority of the DAB-HCl molecules are in a charged, and therefore more soluble, form.
Based on predictive models, the pKa values for the functional groups of 2,4-Diaminobutanoic acid are approximately:
-
pKa3 (γ-amino group): The pKa of the side chain amino group is not explicitly listed in the search results, but it is expected to be basic.
This indicates that DAB-HCl will be most soluble at acidic pH values (below its isoelectric point) and at basic pH values (above its isoelectric point). At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my neutral buffer (e.g., PBS at pH 7.4). What should I do?
A1: This is a common issue. At neutral pH, 2,4-Diaminobutanoic acid is near its isoelectric point, where it has minimal solubility. The hydrochloride salt improves this, but for higher concentrations, you may still face challenges.
Troubleshooting Steps:
-
Start with a small amount of buffer: Add only a fraction of your final desired buffer volume to the DAB-HCl powder.
-
Adjust the pH:
-
Acidic Adjustment: Add a small amount of dilute HCl (e.g., 0.1 M) dropwise to your suspension. This will protonate the carboxylate group, resulting in a net positive charge and increasing solubility.
-
Basic Adjustment: Alternatively, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise. This will deprotonate the amino groups, resulting in a net negative charge and increasing solubility.
-
-
Ensure complete dissolution: Stir or vortex the solution until all the solid has dissolved.
-
Readjust to your target pH: Once the DAB-HCl is fully dissolved, carefully add your buffer concentrate and/or adjust the pH back to your desired experimental value (e.g., 7.4 for PBS) using dilute acid or base.
-
Bring to final volume: Add the remaining buffer to reach your final concentration and volume.
Q2: What is the maximum concentration of this compound I can dissolve in water?
A2: Several suppliers indicate a solubility of at least 50 mg/mL in water.[5] However, this can be influenced by temperature and the specific lot of the compound. For biological experiments, it is always recommended to prepare fresh solutions and to filter-sterilize them before use.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always check for any changes in the appearance of the solution (e.g., color change) that might indicate degradation.
Q4: I've dissolved the DAB-HCl, but it precipitates out of solution over time. How can I prevent this?
A4: Precipitation upon standing can be due to a few factors:
-
pH shifts: The pH of your solution may have changed over time. Re-check and adjust the pH if necessary.
-
Saturation: You may be working with a supersaturated solution. If possible, try working with a slightly lower concentration.
-
Buffer compatibility: In rare cases, there may be an incompatibility with a specific buffer component, though this is less common with standard biological buffers.
Preventative Measures:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions at an acidic or basic pH where solubility is higher, and adjust the pH of the working solution just before use.
-
Store stock solutions at 4°C or -20°C, depending on the recommended storage conditions for your specific application.
Troubleshooting Guide: A Step-by-Step Protocol for Solubilizing DAB-HCl
This guide provides a systematic approach to dissolving this compound, particularly in buffered solutions.
Objective: To prepare a clear, stable solution of DAB-HCl at a desired concentration in a specific biological buffer.
Materials:
-
This compound (DAB-HCl) powder
-
Your chosen biological buffer (e.g., PBS, Tris, HEPES)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl, e.g., 0.1 M)
-
Dilute Sodium Hydroxide (NaOH, e.g., 0.1 M)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and other appropriate glassware
Protocol Workflow Diagram
Caption: Troubleshooting workflow for dissolving DAB-HCl.
Step-by-Step Methodology
-
Calculate the required mass of DAB-HCl for your desired final concentration and volume.
-
Weigh the DAB-HCl powder accurately and transfer it to an appropriate vessel (e.g., a beaker or volumetric flask).
-
Add a small volume of your buffer or deionized water to the powder, typically 20-30% of the final volume.
-
Stir the mixture using a magnetic stir bar. If the powder does not dissolve completely, proceed to the next step.
-
Adjust the pH of the suspension while stirring.
-
For an acidic solubilization, add 0.1 M HCl drop by drop until the solid dissolves. Monitor the pH.
-
For a basic solubilization, add 0.1 M NaOH drop by drop until the solid dissolves. Monitor the pH.
-
-
Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
-
Carefully adjust the pH back to your target experimental pH using your buffer concentrate and/or dilute HCl or NaOH. Be aware that the pH may change rapidly as you approach the target value.
-
Add your buffer to the final desired volume.
-
Verify the final pH of the solution with a calibrated pH meter.
-
Filter the solution through a 0.22 µm filter if sterility is required for your application.
Data Summary: Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂ · 2HCl | [6] |
| Molecular Weight | 191.06 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | [6] |
| Solubility in Water | 50 mg/mL | [5] |
| Predicted pKa (Strongest Acidic) | ~2.55 | [2][3][4] |
| Predicted pKa (Strongest Basic) | ~9.95 | [2][3][4] |
Chemical Structure and Ionization States
The solubility of DAB-HCl is directly related to its ionization state in solution, which is a function of pH.
Caption: Relationship between pH, ionization state, and solubility of DAB.
References
-
Human Metabolome Database. (n.d.). 2,4-Diaminobutyric acid (HMDB0002362). Retrieved from [Link]
-
NP-MRD. (2006). 2,4-Diaminobutyric acid (NP0000809). Retrieved from [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids? Retrieved from [Link]
-
Reddit. (2018). How would you prepare amino acid buffer solutions? Retrieved from [Link]
-
Radboud Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
-
Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]
-
Carolina Biological Supply Company. (2023). Solution Preparation Guide. Retrieved from [Link]
-
FooDB. (2011). 2,4-Diaminobutyric acid (FDB022978). Retrieved from [Link]
-
Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Preparing Solutions. Retrieved from [Link]
-
LookChem. (n.d.). DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. Retrieved from [Link]
-
PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 65427-54-5,DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). L-2,4-Diaminobutyric acid monohydro-chlo. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. NP-MRD: Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809) [np-mrd.org]
- 4. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 5. Cas 65427-54-5,DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE | lookchem [lookchem.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Navigating Cell Viability Assays in the Presence of 2,4-Diaminobutanoic Acid (DABA)
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,4-Diaminobutanoic acid (DABA) in their experiments and are encountering unexpected or inconsistent results with common cell viability and cytotoxicity assays. As a non-proteinogenic amino acid with known effects on cellular metabolism, particularly as a GABA transaminase inhibitor, DABA presents unique challenges for assays that rely on metabolic activity as a readout for cell health.[1]
This document provides a comprehensive analysis of the potential interference of DABA with MTT, related tetrazolium-based assays (XTT, WST-1), and LDH cytotoxicity assays. We will delve into the mechanistic basis of these interactions, offer detailed troubleshooting guides, and present validated alternative protocols to ensure the accuracy and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
Here, we address the most common questions our support team receives regarding the use of DABA with viability assays.
Q1: Can 2,4-Diaminobutanoic acid (DABA) directly interfere with the MTT assay?
While there is no direct evidence to suggest that DABA, at typical experimental concentrations, chemically reduces the MTT tetrazolium salt to formazan in a cell-free system, its biological activity can indirectly but significantly impact the assay outcome. The MTT assay measures the activity of mitochondrial dehydrogenases, which is dependent on the cellular NAD(P)H flux.[2][3] DABA is known to inhibit GABA transaminase, an enzyme involved in GABA metabolism.[1] This inhibition can lead to alterations in cellular metabolic pathways, potentially affecting the NAD+/NADH ratio and, consequently, the rate of MTT reduction.[4][5] Therefore, an observed change in the MTT signal may not solely reflect a change in cell viability but could be a consequence of DABA-induced metabolic reprogramming.
Q2: My untreated control cells show a decrease in viability when I use a high concentration of DABA in my MTT assay. Why is this happening?
This is a critical observation. While DABA has shown antitumor effects, it can also be a neurotoxin and may cause liver damage at high concentrations.[1] The "decrease in viability" you are observing could be a genuine cytotoxic effect of DABA on your specific cell line. It is crucial to distinguish between a true biological effect and an assay artifact. To investigate this, we recommend performing a dose-response curve of DABA on your cells and correlating the MTT results with a non-metabolic viability assay, such as the ATP-based assay or a dye-exclusion method like Trypan Blue.
Q3: We are seeing an unexpected increase in our MTT/WST-1 signal in DABA-treated cells, even at concentrations where we expect some cytotoxicity. What could be the cause?
An increase in tetrazolium reduction does not always equate to increased cell viability. This phenomenon can arise from a DABA-induced shift in cellular metabolism that leads to an elevated production of reducing equivalents (NADH and NADPH).[4][6] Inhibition of GABA transaminase can alter the flux through the Krebs cycle and affect pathways that generate these reducing cofactors.[3][7][8] This metabolic alteration can artificially inflate the formazan signal, masking true cytotoxicity. This is a classic example of why relying solely on one type of viability assay can be misleading when working with metabolically active compounds.
Q4: Is the LDH cytotoxicity assay a reliable alternative to MTT when using DABA?
The Lactate Dehydrogenase (LDH) assay is generally a more suitable alternative as it measures membrane integrity, a more direct marker of cell death, rather than metabolic activity.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9][10] Since DABA is not known to directly inhibit or activate the LDH enzyme itself, the assay is less likely to be directly affected by the compound. However, it is still crucial to include proper controls, such as a "compound-only" control (DABA in media without cells) to ensure that DABA does not interfere with the enzymatic reaction that generates the colorimetric or fluorometric signal in the LDH assay.[11]
Q5: What are the best practices for setting up controls when using DABA with any viability assay?
Comprehensive controls are non-negotiable for obtaining reliable data. We recommend the following setup:
-
Untreated Cells: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same solvent used to dissolve DABA (e.g., PBS, DMSO).
-
DABA-Treated Cells: Cells exposed to various concentrations of DABA.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay can detect cell death.
-
Compound-Only Control (No Cells): DABA in culture medium to check for direct chemical interference with the assay reagents.
-
Media-Only Control (No Cells, No Compound): To determine the background absorbance/fluorescence of the culture medium.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered when using DABA with tetrazolium-based and LDH assays.
Troubleshooting Tetrazolium-Based Assays (MTT, XTT, WST-1)
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High background in "compound-only" control wells | 1. DABA is directly reducing the tetrazolium salt. 2. Contamination of DABA stock solution with a reducing agent. | 1. Perform a cell-free assay with DABA and the tetrazolium reagent. If a color change is observed, DABA is directly interfering. 2. Prepare a fresh, sterile-filtered stock solution of DABA. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. "Edge effects" in the microplate. 3. DABA precipitation at higher concentrations. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.[12] 3. Check the solubility of DABA in your culture medium and visually inspect for precipitates. |
| Results from MTT/WST-1 assay do not correlate with visual inspection of cell health (microscopy) | 1. DABA is altering cellular metabolism, leading to an artificial increase or decrease in formazan production.[13][14] | 1. Crucial Step: Validate your findings with an orthogonal assay that measures a different viability parameter. We highly recommend an ATP-based assay or a real-time cytotoxicity assay. |
Troubleshooting the LDH Cytotoxicity Assay
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High background LDH activity in control wells (untreated cells) | 1. Over-confluency of cells leading to spontaneous death. 2. Rough handling of cells during media changes or reagent addition. 3. High endogenous LDH in the serum used. | 1. Seed cells at a density that avoids confluency during the experiment. 2. Pipette gently against the well walls. 3. Test the serum for background LDH activity or use a serum-free medium during the LDH release period. |
| Low or no LDH release in positive control wells | 1. The cytotoxic agent used is not effective on your cell line. 2. Insufficient incubation time for LDH release. | 1. Use a positive control known to induce necrosis in your cell line. 2. Optimize the treatment time for the positive control. |
| High LDH signal in "compound-only" control wells | 1. DABA is interfering with the LDH enzymatic reaction. | 1. Perform a cell-free assay with purified LDH, DABA, and the assay reagents. If the signal is affected, DABA is interfering with the assay chemistry. |
Part 3: Validated Alternative Experimental Protocols
Given the potential for metabolic interference, we strongly recommend validating findings from tetrazolium-based assays with one of the following methods.
Protocol 1: ATP-Based Cell Viability Assay
This assay is considered a gold standard as it measures ATP, a direct indicator of metabolically active cells, and is less prone to artifacts from reducing compounds.[10][15]
Principle: The assay utilizes a thermostable luciferase to catalyze the formation of light from ATP and luciferin. The luminescent signal is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.[9][10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your desired concentrations of DABA and controls.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure:
-
Equilibrate the plate and the ATP reagent to room temperature for approximately 30 minutes.
-
Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 2: Resazurin (AlamarBlue) Reduction Assay
This assay is also based on metabolic activity but offers a fluorescent readout, which can be more sensitive than colorimetric assays.
Principle: Resazurin, a non-fluorescent blue dye, is reduced by viable, metabolically active cells to the highly fluorescent pink compound, resorufin.[16][17][18]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same steps as for the ATP-based assay, using an opaque-walled 96-well plate.
-
Reagent Addition:
-
Prepare the resazurin solution according to the manufacturer's protocol.
-
Add 10-20 µL of the resazurin solution to each well containing 100 µL of culture medium.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Data Acquisition: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[17]
Part 4: Visualizing the Concepts - Diagrams
To further clarify the potential points of interference and the workflow for troubleshooting, we have provided the following diagrams.
Caption: Potential indirect interference of DABA with the MTT assay.
Caption: A logical workflow for troubleshooting viability assay results.
References
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(National Center for Biotechnology Information)
-
(Creative Bioarray)
-
(PMC - NIH)
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(Creative Bioarray)
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(Labbox)
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(MDPI)
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(protocols.io)
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(RE-Place)
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(PubMed)
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(PMC)
-
(ResearchGate)
-
(Patsnap Synapse)
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(Frontiers)
-
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(ZAGENO)
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(Thermo Fisher Scientific)
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(Benchchem)
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(ResearchGate)
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(Promega Connections)
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(NIH)
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(CSUN)
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(CONICET)
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(PMC - PubMed Central)
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(ResearchGate)
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Technical Support Center: Navigating Inconsistent Results in Seizure Models with GABA Analogues
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering variability in preclinical seizure models when using GABA analogues. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions, grounded in established scientific principles to enhance the rigor and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common points of confusion and clarifies the foundational concepts essential for designing and interpreting your experiments.
Q1: Why are my results with GABA analogues like gabapentin and pregabalin inconsistent, even though they are known anticonvulsants?
This is a frequent and critical question. The inconsistency often stems from a misunderstanding of their mechanism of action and the inherent variability of preclinical seizure models.
-
Mechanism of Action: Unlike direct GABA agonists, gabapentin and pregabalin do not bind to GABA receptors (GABA-A or GABA-B).[1][2] Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters like glutamate.[1] This indirect modulatory effect can be more sensitive to the underlying physiological state of the neuronal network, which can vary significantly between animals and models.
-
Preclinical Model Variability: Animal models of epilepsy are subject to numerous sources of variability that can impact results.[3][4] These include biological factors like the genetic strain, age, and sex of the animals, as well as environmental conditions and experimental procedures.[3][4] This inherent variability can lead to what is often termed the "reproducibility crisis" in preclinical research.[5][6][7][8]
Q2: What is the fundamental difference between true GABA agonists and GABA analogues like gabapentinoids?
Understanding this distinction is key to troubleshooting.
-
True GABA Agonists (e.g., muscimol, baclofen): These compounds directly bind to and activate GABA receptors (GABA-A or GABA-B), mimicking the effect of the endogenous neurotransmitter GABA.[9][10] This leads to a direct increase in inhibitory signaling.
-
Gabapentinoids (e.g., gabapentin, pregabalin): These are structural analogues of GABA but do not act on its receptors.[1][2] Their anticonvulsant effect is achieved by reducing excitatory neurotransmission.
-
Other GABA-Targeting Drugs: It's also important to distinguish gabapentinoids from other drugs that enhance GABAergic transmission through different mechanisms, such as inhibiting GABA breakdown (e.g., vigabatrin) or blocking its reuptake (e.g., tiagabine).[9][10]
The choice of agent should align with the specific hypothesis being tested, as their differing mechanisms can lead to varied outcomes depending on the seizure model.
Q3: Can GABAergic agents sometimes worsen seizures?
Paradoxically, yes. The effect of GABAergic signaling is highly dependent on the developmental stage of the brain and the specific neuronal circuitry involved.
-
Developmental Switch: In the immature brain, GABA can be excitatory due to a higher intracellular chloride concentration.[11] This can lead to depolarizing effects upon GABA-A receptor activation.
-
GABA-B Receptor Effects: In models of absence seizures, activation of GABA-B receptors can paradoxically exacerbate seizure activity.[12][13]
-
Network Effects: In certain contexts, enhancing inhibition in one part of a neural circuit can lead to disinhibition in another, potentially promoting seizure activity.
Q4: How do I select the appropriate seizure model for my study?
The choice of model is critical and depends entirely on your research question.[4] There is no single "best" model.
-
Acute Models (e.g., MES, PTZ): The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are widely used for rapid screening of potential anticonvulsant compounds.[14][15][16] The MES test is considered a model of generalized tonic-clonic seizures, while the PTZ test can mimic myoclonic and absence seizures.[15]
-
Chronic Models (e.g., Kindling): Kindling models, induced by repeated subconvulsive electrical or chemical stimulation, are used to study epileptogenesis and the development of chronic epilepsy.[17] These models are more complex but have higher face validity for temporal lobe epilepsy.[4]
A summary of common acute seizure models is provided below:
| Model | Seizure Type Modeled | Typical Use Case | Key Advantages | Key Disadvantages |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Rapid screening of anticonvulsants | High throughput, well-validated | Does not model chronic epilepsy |
| Pentylenetetrazol (PTZ) | Myoclonic, absence, generalized | Screening for anti-absence/myoclonic drugs | High throughput, different seizure phenotypes | High mortality at higher doses, variability |
| 6-Hz Test | Psychomotor seizures | Screening for drugs against therapy-resistant epilepsy | Models pharmacoresistant seizures | Less commonly used than MES/PTZ |
Section 2: Troubleshooting Guide for Inconsistent Results
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with GABA analogues in seizure models.
Issue 1: High Variability in Seizure Threshold or Severity Between Animals
Probable Causes:
-
Biological Variability: Significant differences can exist between animals, even of the same strain.[3] Factors such as age, sex, and subtle genetic differences can influence seizure susceptibility.
-
Environmental Stressors: Inconsistent handling, housing conditions, or diet can introduce stress, which is known to affect seizure thresholds.[4]
-
Inconsistent Seizure Induction: Minor variations in the administration of a chemical convulsant (e.g., injection site, volume) or the application of an electrical stimulus (e.g., electrode placement, current intensity) can lead to large differences in seizure outcome.
Solutions:
-
Standardize Animal Characteristics: Use animals from a single supplier, within a narrow age and weight range. Report the sex of the animals used, as this can be a significant variable.
-
Acclimatize and Handle Consistently: Ensure a sufficient acclimatization period (at least one week) before experiments. Handle all animals in the same manner to minimize stress.
-
Refine and Document Protocols: Create a detailed, step-by-step protocol for seizure induction and adhere to it strictly. For chemical induction, ensure the convulsant is freshly prepared and administered precisely.[18] For electrical induction, verify equipment calibration and consistent electrode placement.
Issue 2: Lack of Expected Anticonvulsant Effect with a GABA Analogue
Probable Causes:
-
Pharmacokinetic Issues: The dose and timing of drug administration may not be optimal for achieving therapeutic concentrations in the brain at the time of seizure induction. Gabapentin, for instance, has saturable absorption, meaning that plasma concentrations do not increase proportionally with the dose.[19]
-
Incorrect Model Selection: The chosen seizure model may not be sensitive to the mechanism of action of your specific GABA analogue. For example, a drug that is effective against generalized tonic-clonic seizures (MES model) may not be effective against absence seizures (PTZ model).
-
Off-Target Effects: At higher concentrations, some drugs may have off-target effects that could counteract their intended anticonvulsant action.
Solutions:
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, perform pilot studies to determine the optimal dosing regimen and time course of action for your specific compound and animal model. Pregabalin, for example, is absorbed more rapidly and has more predictable pharmacokinetics than gabapentin.[19]
-
Validate with a Positive Control: Always include a well-characterized anticonvulsant with a known mechanism of action as a positive control to ensure the validity of your experimental setup.
-
Consult the Literature for Model-Drug Compatibility: Thoroughly review existing studies to see which models have been successfully used with the class of compounds you are investigating.
Issue 3: Difficulty Replicating Published Findings
Probable Causes:
-
Publication Bias: The scientific literature is often biased towards positive results, and initial promising findings may not hold up to repeated testing.[6][8]
-
Insufficient Reporting in Original Study: The original publication may lack sufficient detail about the experimental methods, making exact replication impossible.
-
Subtle Differences in Laboratory Environment: Factors unique to your lab, such as the microbiome of your animal facility, ambient noise levels, or light-dark cycles, can influence experimental outcomes.
Solutions:
-
Adopt Rigorous Experimental Practices: Implement randomization and blinding in your experimental design to reduce unconscious bias.
-
Follow Reporting Guidelines: Adhere to guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments) to ensure transparency and provide sufficient detail for others to replicate your work.
-
Direct Communication: If possible, contact the authors of the original study to clarify any ambiguities in their methods.
Workflow for Troubleshooting Inconsistent Results
Below is a diagram illustrating a logical workflow for diagnosing and addressing variability in your seizure model experiments.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
GABAergic Signaling Pathway Overview
To provide context, the following diagram illustrates the core components of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.
Caption: Key components and drug targets within the GABAergic synapse.
By systematically addressing these potential sources of variability and grounding your experimental design in a solid understanding of both the pharmacology of GABA analogues and the nuances of seizure models, you can significantly improve the consistency and reliability of your research findings.
References
-
Pathogenesis of Epilepsy: Challenges in Animal Models. (n.d.). PubMed Central. Retrieved from [Link]
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Retrieved from [Link]
-
Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8-12. Retrieved from [Link]
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). PubMed Central. Retrieved from [Link]
-
Gruber, T. (2023). Stop Reproducing the Reproducibility Crisis. eNeuro, 10(2). Retrieved from [Link]
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy. Humana, New York, NY. Retrieved from [Link]
-
Procedures for Electrical and Chemical Kindling Models in Rats and Mice. (n.d.). SpringerLink. Retrieved from [Link]
-
Cain, S. M., et al. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs, 37(8), 655-674. Retrieved from [Link]
-
Pregabalin. (n.d.). Wikipedia. Retrieved from [Link]
-
Brodie, M. J., et al. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 37(7), 541-558. Retrieved from [Link]
-
The reproducibility crisis in preclinical research – lessons to learn from clinical research. (n.d.). Trilogy Writing. Retrieved from [Link]
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Acute Seizure Tests in Epilepsy Research: Electroshock- and Chemical-Induced Convulsions in the Mouse. (2009). ResearchGate. Retrieved from [Link]
-
GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2025). Touro University. Retrieved from [Link]
-
The Replication Crisis in Preclinical Research. (2018). Taconic Biosciences. Retrieved from [Link]
-
Bockbrader, H. N., et al. (2010). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. Retrieved from [Link]
-
A companion to the preclinical common data elements for rigor, reproducibility and transparency in basic and translational epilepsy research. A report of the TASK3‐WG1A. (2021). National Institutes of Health. Retrieved from [Link]
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Pedro-Roig, L. (2017). The reproducibility crisis in preclinical research – lessons to learn from clinical research. SciSpace. Retrieved from [Link]
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GABAB Receptor and Absence Epilepsy. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Popova, D., et al. (2017). Preclinic and clinic effectiveness of gabapentin and pregabalin for treatment of neuropathic pain in rats and diabetic patients. Pharmaceutical and Pharmacological Letters, 24(1), 55-61. Retrieved from [Link]
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Pregabalin: pharmacokinetics and metabolism with comparison to gabapentin. (n.d.). ResearchGate. Retrieved from [Link]
-
GABAA Receptors in Normal Development and Seizures: Friends or Foes?. (2014). PubMed Central. Retrieved from [Link]
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Addressing hygroscopic challenges of 2,4-Diaminobutanoic acid hydrochloride powder
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Diaminobutanoic acid hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-proven insights into managing the primary challenge associated with this compound: its hygroscopicity. This document is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing In-Experiment Challenges
This section addresses specific problems you may encounter during your work. The solutions provided are based on established laboratory practices for handling moisture-sensitive materials.
Q1: "My sample's weight is constantly increasing on the analytical balance. How can I obtain an accurate measurement?"
Probable Cause: This is the classic sign of a hygroscopic substance actively absorbing moisture from the atmosphere.[1][2] The powder's affinity for water means that as soon as it is exposed to ambient air, its mass begins to increase, making a stable reading impossible.
Solution: The key is to minimize the powder's exposure time to air. For highly sensitive experiments where precise stoichiometry is critical, more controlled environments are necessary.
Immediate Mitigation Strategy: Weighing by Difference
This technique is rapid and minimizes air exposure. Instead of weighing the powder directly onto a weigh boat, you measure the amount dispensed from a sealed container.
dot
Caption: Workflow for Weighing by Difference.
Protocol 1: Accurate Weighing by Difference
-
Preparation: Place your sealed container of this compound and all necessary tools (spatula, receiving vessel) next to the analytical balance.
-
Initial Weighing: Place the closed container on the balance, allow the reading to stabilize, and record this value as M1 .
-
Transfer: Remove the container from the balance. Working swiftly, open it and transfer an estimated amount of powder to your receiving vessel. Do not try to hit an exact target weight at this stage.
-
Reseal: Immediately and securely close the original container.
-
Final Weighing: Place the closed container back on the balance and record the new, stable weight as M2 .
-
Calculation: The accurate mass of the powder transferred is M1 - M2 .
For Highest Accuracy: Controlled Environments
When stoichiometric precision is paramount, consider using a controlled environment that minimizes atmospheric moisture.
| Environment | Description | Advantages | Disadvantages |
| Desiccator | A sealable enclosure containing a desiccant (e.g., silica gel) to maintain a low-humidity environment.[3][4][5] | Cost-effective for storage; reduces moisture uptake during short-term handling.[6] | Humidity increases each time it's opened; not suitable for continuous work.[4][5] |
| Glove Box | An isolated chamber filled with an inert gas (e.g., nitrogen, argon) that allows for manipulation of the substance without exposure to air.[7] | Provides the most accurate and controlled environment; eliminates moisture and oxygen exposure.[7] | Higher cost and complexity; requires training to use effectively. |
Q2: "My experimental results are inconsistent. Could the powder's hygroscopicity be the cause?"
Probable Cause: Absolutely. Inconsistent moisture absorption leads to a variable water content in the powder you weigh out.[8][9][10] This means that even if you weigh the same total mass each time, the actual mass of the active compound (this compound) will differ, leading to errors in concentration and non-reproducible results.
dot
Caption: Impact of hygroscopicity on experimental reproducibility.
Solution: Prepare a Concentrated Stock Solution
The most effective strategy to ensure consistency across multiple experiments is to prepare a single, large batch of a concentrated stock solution.[11][12] This method normalizes the initial weighing error; even if the exact concentration is slightly off from the target, all subsequent dilutions and experiments will be based on the same starting material, thus ensuring internal consistency.[11]
Protocol 2: Preparation of a Consistent Stock Solution
-
Dedicate a Bottle: Use a new, unopened bottle of this compound for this procedure. This minimizes the variable moisture content from previous openings.
-
Weigh the Entire Contents: Whenever possible, dissolve the entire contents of the bottle. If this is not feasible, use the "Weighing by Difference" method (Protocol 1) to accurately measure a large quantity of the powder.
-
Dissolution: Add the powder to a pre-determined volume of your chosen solvent in a volumetric flask.
-
Mix Thoroughly: Ensure the powder is completely dissolved. Use a magnetic stirrer or sonication if necessary, provided it does not degrade the compound.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store these under appropriate conditions (e.g., frozen at -20°C or -80°C) to prevent degradation.[12][13] This practice avoids repeated freeze-thaw cycles that can degrade the compound.[13]
-
Documentation: Clearly label all aliquots with the compound name, calculated concentration, date of preparation, and storage conditions.
Frequently Asked Questions (FAQs)
Q: What exactly does "hygroscopic" mean in the context of this powder? A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, usually through absorption or adsorption.[14][15] For this compound, this means the fine, dry powder can readily pull moisture from the air, leading to physical changes like clumping or caking and chemical changes that affect its mass and stability.[8][16][17]
Q: How should I store the powder to maintain its integrity? A: Proper storage is your first line of defense.
-
Keep Containers Tightly Sealed: Always ensure the container is securely closed immediately after use.[13][14]
-
Use a Desiccator: For long-term storage or after opening the original container, place it inside a desiccator with an active desiccant (like silica gel).[3][4][6] This creates a dry microenvironment.
-
Controlled Environment: Store in a cool, dry place away from direct sunlight and heat sources.[13][18]
Q: What are the ultimate consequences of ignoring the powder's hygroscopicity? A: Ignoring this property can severely compromise your research. The consequences include:
-
Inaccurate Dosing: The most immediate impact is incorrect concentration in your solutions, leading to flawed data.[8]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the active compound.[8][19]
-
Altered Physical Properties: Moisture uptake can cause changes in powder flowability, dissolution rate, and crystal structure, affecting downstream processing and formulation.[17][19][20]
-
Failed Experiments: Ultimately, these factors lead to a lack of reproducibility and wasted time and resources.
Q: How can I definitively determine the water content of my powder? A: If you need to know the precise water content, several analytical techniques are available:
-
Karl Fischer Titration (KFT): This is the gold standard for water content determination.[21][22] It is a highly accurate and specific method that chemically titrates the water present in the sample. Automated systems can even measure water content in sealed vials to prevent atmospheric exposure during testing.[23]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[] A weight loss step at a temperature corresponding to water evaporation can quantify the moisture content. This method is efficient and reliable for this purpose.[]
-
Loss on Drying (LOD): This is a simpler thermogravimetric method where the sample is heated in an oven and the weight loss is measured.[21] While common, it is less specific than KFT as it will also measure the loss of any other volatile components, not just water.
References
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Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]
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Blanco, M., & Villaroya, C. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]
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Wikipedia. (n.d.). Desiccator. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]
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chemeurope.com. (n.d.). Desiccator. [Link]
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News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]
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Kerone. (2021). Method for Moisture Analysis Techniques. [Link]
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Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
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Origin Compounds. (n.d.). Storage & Handling Guidelines. [Link]
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Protocol Online. (2010). Hygroscopic chemical...how to deal with?[Link]
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Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?[Link]
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Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
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Kosmen. (2024). Moisture Control and Preservation in Chemical Manufacturing. [Link]
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Reddit. (2016). Storage of Hygroscopic materials. r/chemistry. [Link]
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coatingAI. (n.d.). Best Practices for Powder Storage and Handling. [Link]
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YouTube. (2017). Chemistry Series - Common weighing problems. [Link]
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richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
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PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
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Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. [Link]
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ResearchGate. (2015). How do you reduce the moisture content of a polymer at the amorphous stage?[Link]
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The Packaging Company. (2024). 7 Ways to Protect Your Products from Moisture Damage. [Link]
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PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
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PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
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American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. [Link]
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Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]
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Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]
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Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]
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ResearchGate. (2025). Effect of Moisture on the Stability of Solid Dosage Forms. [Link]
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Quora. (2014). What chemical can be added to a hygroscopic substance to prevent it from absorbing any water?[Link]
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ResearchGate. (2023). Effect of moisture on solid state stability. [Link]
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ResearchGate. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]
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MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
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Minimizing off-target effects of 2,4-Diaminobutanoic acid in vivo
Welcome to the technical support resource for researchers utilizing 2,4-Diaminobutanoic Acid (DABA) in in vivo applications. This guide is designed by application scientists to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments. Our focus is on proactively identifying and minimizing off-target effects to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-Diaminobutanoic Acid (DABA), and what are its primary on-target mechanisms?
A1: 2,4-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins.[1] Its primary, well-characterized mechanisms of action, particularly the L-enantiomer (L-DABA), revolve around the GABAergic system. Specifically, DABA functions as:
-
A non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for breaking down the neurotransmitter GABA.[2][3]
-
An inhibitor of GABA reuptake into neurons and glial cells.[2]
Both actions lead to an elevation of synaptic GABA levels, enhancing inhibitory neurotransmission.[2][4] This makes it a tool for studying the effects of increased GABAergic tone and a potential, though complex, anticonvulsant.[2][5]
Q2: I am new to using DABA. What are the most critical off-target effects I should be aware of before starting my in vivo study?
A2: The most significant off-target effects of DABA are severe neurotoxicity and hepatotoxicity (liver damage).[2][3] Crucially, these effects are often mechanistically linked. The neurotoxic symptoms, such as tremors, hyperirritability, and convulsions, may not be a direct action on the brain but rather a secondary consequence of DABA-induced liver dysfunction.[6][7][8] DABA inhibits ornithine carbamoyltransferase, a key enzyme in the liver's urea cycle, leading to an accumulation of ammonia in the blood and brain (hyperammonemia), which is highly neurotoxic.[6][7] Researchers must also be aware of potential motor dysfunction and molecular signatures consistent with neurodegeneration.[9]
Q3: Does the stereochemistry of DABA (L- vs. D-isomer) matter for my experiment?
A3: Yes, stereochemistry is critical. The biological activity of chiral drugs can vary significantly between enantiomers.[10][11][12]
-
GABA System Activity: The S(+)-isomer, or L-DABA , is substantially more potent (at least 20-fold) as an inhibitor of GABA uptake compared to the R(-)-isomer, D-DABA .[13] Therefore, if your goal is to modulate the GABA system, the L-isomer is the active compound.
-
Toxicity: Both L- and D-isomers have been reported to be neurotoxic, suggesting that the mechanisms for toxicity may be distinct from the GABA uptake inhibition.[13]
Expert Recommendation: Using the enantiomerically pure L-DABA is strongly advised for GABA-related research. This allows for the use of a lower, more effective dose and avoids confounding effects from the less active D-isomer, which may still contribute to toxicity.[14] Always verify the isomeric purity of your compound.
Troubleshooting Guide: In Vivo Adverse Events
This section addresses specific adverse events you may encounter during your in vivo experiments with DABA and provides a logical workflow for diagnosis and mitigation.
Problem 1: I administered L-DABA to my animal models (rats/mice), and they are exhibiting neurotoxic signs like tremors, seizures, or ataxia.
This is the most frequently reported adverse event. The underlying cause is likely multifactorial, stemming from both indirect metabolic disruption and direct neural circuit modulation.
The primary suspect for DABA-induced neurotoxicity is liver damage leading to elevated ammonia levels.[6][7] DABA competitively inhibits ornithine carbamoyltransferase, a critical enzyme in the urea cycle responsible for detoxifying ammonia.[6][7]
Caption: DABA's primary mechanism of neurotoxicity.
-
Cease Administration: Immediately stop DABA administration if severe neurological symptoms appear.
-
Confirm the Cause (Diagnostic Panel):
-
Objective: To differentiate between direct neurotoxicity and secondary toxicity from liver failure.
-
Protocol:
-
Collect a blood sample from both DABA-treated and vehicle control animals at the onset of symptoms (and at baseline, if possible).
-
Measure plasma ammonia levels. A significant elevation in the DABA group strongly supports the hyperammonemia hypothesis.[7]
-
Measure liver function enzymes (e.g., ALT, AST). Elevated levels indicate hepatocellular damage.
-
(Optional) For terminal studies, collect brain tissue and measure glutamine concentration. A two- to three-fold increase in brain glutamine is a marker of chronic ammonia toxicity.[6][8]
-
-
-
Mitigation Strategy 1: Dose Reduction & Optimization:
-
Rationale: Toxicity is dose-dependent.[15] The goal is to find the minimum effective dose that achieves the desired on-target effect (e.g., GABA elevation) without causing significant systemic toxicity.
-
Protocol: In Vivo Dose-Response Study
-
Group Allocation: Establish at least 4-5 dose groups of L-DABA (e.g., logarithmic or semi-log spacing) and one vehicle control group. Ensure adequate animal numbers per group for statistical power.
-
Administration: Administer the assigned dose via your intended route (e.g., intraperitoneal).
-
Monitoring (On-Target): At a predetermined time point post-administration, assess the on-target effect. For GABA modulation, this could involve analyzing brain tissue for GABA levels via HPLC or mass spectrometry.
-
Monitoring (Off-Target): Throughout the study, perform daily health checks, record body weight, and score for clinical signs of neurotoxicity. Collect blood at the study endpoint to measure ammonia and liver enzymes.
-
Analysis: Plot the on-target effect vs. dose and the toxicity markers vs. dose. Identify the "therapeutic window" where on-target effects are maximized and off-target toxicity is minimized.
-
-
-
Mitigation Strategy 2: Re-evaluate Administration Route:
-
Rationale: Systemic administration (like IP or IV) delivers the compound to the liver at high concentrations.[6] If your target is in the central nervous system, consider direct administration (e.g., intracerebroventricular, ICV) to bypass first-pass liver metabolism. This can significantly lower the required dose and reduce peripheral toxicity. Note that direct CNS injection carries its own risks and procedural difficulties.[5]
-
Problem 2: My DABA-treated animals show signs of general malaise, such as weight loss and reduced food intake, but no overt seizures.
While less dramatic than convulsions, these symptoms are still significant indicators of systemic toxicity and can confound behavioral studies.
DABA can inhibit ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[16][17] Polyamines are essential for cell growth and proliferation.[18][19] While this effect is explored for anti-cancer applications, it is an undesirable off-target effect in most other contexts, potentially leading to reduced cell turnover and general ill health.[20][21]
-
Rule out Hyperammonemia: Perform the diagnostic panel described in Problem 1 . Sub-clinical hyperammonemia can cause these general symptoms.[7]
-
Assess Polyamine Levels (Advanced): In terminal studies, tissue levels of polyamines (putrescine, spermidine, spermine) can be measured to confirm ODC inhibition. A decrease in these metabolites would support this off-target mechanism.
-
Implement Dose-Reduction Protocol: The most effective strategy is to lower the dose. The dose required to inhibit ODC may be higher than that needed for GABAergic effects. A careful dose-response study is paramount.
-
Ensure Isomeric Purity: Ensure you are using L-DABA. The effects of D-DABA on ODC are less characterized, and its presence in a racemic mixture could contribute to unexpected toxicity.
Data & Experimental Design Corner
Table 1: Summary of L-DABA On-Target vs. Off-Target Mechanisms
| Target System | Molecular Target/Pathway | On-Target or Off-Target? | Key In Vivo Consequence | Reference |
| GABAergic System | GABA Transaminase (GABA-T) | On-Target | Increased synaptic GABA | [2][4] |
| GABA Transporters (GATs) | On-Target | Increased synaptic GABA | [2][13] | |
| Hepatic Metabolism | Ornithine Carbamoyltransferase | Off-Target | Hyperammonemia, secondary neurotoxicity | [6][7] |
| Polyamine Synthesis | Ornithine Decarboxylase (ODC) | Off-Target | Impaired cell growth, systemic malaise | [16][18] |
| Glutamatergic System | NMDA Receptors | Off-Target | Potential excitotoxicity, motor dysfunction | [9] |
Workflow for Investigating In Vivo Toxicity
Caption: Troubleshooting workflow for DABA-induced toxicity.
References
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. [Link]
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. National Center for Biotechnology Information. [Link]
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Jiang, L., et al. (n.d.). The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. ScholarWorks@BGSU. [Link]
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Martin, R. M., et al. (2021). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Toxicological Sciences, 182(2), 233–247. [Link]
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HandWiki. (n.d.). Chemistry:2,4-Diaminobutyric acid. Retrieved from [Link]
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Linden, M., Oredsson, S. M., Anehus, S., & Heby, O. (1985). Inhibition of ornithine decarboxylase activity and cell growth by diamines: a comparison between the effects of two homologs, 1,3-diaminopropane and 1,4-diaminobutane (putrescine). Journal of Cellular Biochemistry, 29(2), 105–113. [Link]
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Beart, P. M., & Johnston, G. A. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193–198. [Link]
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Beart, P. M., Johnston, G. A., & Uhr, M. L. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218–219. [Link]
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Pycock, C. J., & Taberner, P. V. (1977). The anticonvulsant action of L-2,4-diaminobutyric acid. British Journal of Pharmacology, 60(1), 141–145. [Link]
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Stevens, L., & McKinnon, I. M. (1977). The effect of 1,4-diaminobutanone on the stability of ornithine decarboxylase from Aspergillus nidulans. Biochemical Journal, 166(3), 635–637. [Link]
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SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
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Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Retrieved from [Link]
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Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]
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O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed, 106(3), 699-706. [Link]
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Blind, P. J., Waldenström, A., Berggren, D., & Ronquist, G. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Research, 20(6B), 4275–4278. [Link]
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Trofast, J. (1991). Biological significance of the enantiomeric purity of drugs. Chirality, 3(4), 443-450. [Link]
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Ronquist, G., Hugosson, R., & Westermark, B. (1980). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Journal of Cancer Research and Clinical Oncology, 96(3), 259–268. [Link]
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Liu, K., et al. (2020). The rational discovery of multipurpose inhibitors of the ornithine decarboxylase. The FASEB Journal, 34(10), 13347-13364. [Link]
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Ronquist, G., Hugosson, R., & Westermark, B. (1980). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. National Center for Biotechnology Information. [Link]
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Shrestha, A., et al. (n.d.). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. ResearchGate. [Link]
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Bachrach, U., & Wang, Y. C. (2017). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Current Drug Targets, 18(11), 1279-1290. [Link]
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Wikipedia. (n.d.). Colistin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Diaminobutyric acid. PubChem. [Link]
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Nakano, Y., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 678825. [Link]
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Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. National Center for Biotechnology Information. [Link]
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Ronquist, G., & Ågren, G. (1983). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Upsala Journal of Medical Sciences, 88(1), 1–10. [Link]
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Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9 gene editing. National Center for Biotechnology Information. [Link]
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D'Angelo, T., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3189. [Link]
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
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Lino, C. A., et al. (n.d.). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Neuroprotective Compounds In Vitro
In the quest for novel therapeutics against neurodegenerative diseases, the preclinical validation of a compound's neuroprotective potential is a critical step. An effective in vitro testing funnel not only provides mechanistic insights but also serves as a gatekeeper, ensuring that only the most promising candidates advance to more complex and costly preclinical models. This guide provides a framework for designing and executing a robust, self-validating series of experiments to assess neuroprotective efficacy. We will delve into the causality behind experimental choices, from selecting the right cellular model to choosing the most informative analytical assays.
Part 1: Selecting and Preparing the Cellular Battlefield
The foundation of any neuroprotection assay is the cellular model. The choice is a trade-off between physiological relevance, reproducibility, and throughput. Each model system has distinct advantages and limitations that must be weighed against the specific research question.
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12, HT22): These are the workhorses of high-throughput screening. Human SH-SY5Y neuroblastoma and rat PC12 pheochromocytoma cells are popular choices as they can be differentiated to exhibit mature neuron-like phenotypes, including the expression of dopamine and norepinephrine.[1][2] Their rapid growth and ease of handling make them ideal for initial screens. However, their cancerous origin and non-physiological chromosome numbers are significant caveats.[3]
-
Primary Neuronal Cultures: Derived directly from embryonic or early postnatal rodent brain tissue (e.g., cortex, hippocampus), primary neurons offer a much higher degree of physiological relevance.[4][5] They form functional synaptic networks in culture, which is a level of complexity that immortalized cell lines cannot replicate.[6] This makes them invaluable for studying synaptic function and excitotoxicity.[5] The main drawbacks are the technical expertise required for their isolation, their limited lifespan in culture, and inherent batch-to-batch variability.[6]
-
Human iPSC-Derived Neurons: Induced pluripotent stem cells (iPSCs) represent a paradigm shift, offering a renewable source of human neurons with the genetic background of the donor.[7][8] This technology allows for the creation of disease-specific models, for instance, using iPSCs from patients with familial Parkinson's or Alzheimer's disease.[9] These models exhibit functional glutamate pathways and are predictive tools for neurotoxicity studies.[8][10] While they offer unparalleled human relevance, the differentiation protocols are often lengthy, expensive, and can result in heterogeneous cell populations.[7]
Decision Workflow for Model Selection
The choice of model should be a deliberate process based on the stage of research and the specific questions being asked.
Caption: Workflow for selecting the appropriate in vitro neuronal model.
Part 2: Inducing Controlled Neuronal Injury
To test a neuroprotective agent, one must first establish a reliable and reproducible model of neuronal injury. The choice of insult should ideally mimic a key pathological process of the targeted disease.
A. Excitotoxicity (Glutamate-Induced)
-
Mechanism: Overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium (Ca²⁺) influx. This triggers a catastrophic cascade of events, including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal death. This process is a key feature in ischemic stroke and traumatic brain injury.[8]
-
Protocol: Primary cortical neurons or iPSC-derived glutamatergic neurons are treated with a high concentration of glutamate (e.g., 50-100 µM) or a specific agonist like NMDA for a short duration (15-30 minutes), followed by a washout and recovery period in normal media for 24 hours.
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.
B. Oxidative Stress (H₂O₂-Induced)
-
Mechanism: Reactive oxygen species (ROS) are highly reactive molecules that can damage lipids, proteins, and DNA, leading to cellular dysfunction and death.[11] Oxidative stress is a common pathological hallmark in many neurodegenerative diseases, including Parkinson's and Alzheimer's.
-
Protocol: Neuronal cells are exposed to hydrogen peroxide (H₂O₂) at a concentration determined by a dose-response curve (typically 100-500 µM) for a period of 4-24 hours.
C. Neuroinflammation (LPS-Induced)
-
Mechanism: While often studied in co-cultures with microglia, lipopolysaccharide (LPS), a component of gram-negative bacteria, can also be used to induce an inflammatory response that is toxic to neurons. This model is relevant for studying the inflammatory components of neurodegeneration.
-
Protocol: In a co-culture of neurons and microglia, LPS (e.g., 100 ng/mL) is added to the medium for 24-48 hours to stimulate microglial activation and the release of neurotoxic inflammatory mediators.
Part 3: Quantifying Neuroprotection - A Multi-Assay Approach
No single assay can tell the whole story. A robust validation strategy employs a battery of tests that measure different aspects of cell health, from metabolic activity to the final stages of apoptosis. This multi-parametric approach provides a self-validating system; for example, a compound that increases MTT signal should correspondingly decrease LDH release and caspase activity.
Overall Experimental Workflow
Caption: General experimental workflow for an in vitro neuroprotection study.
Comparison of Key Endpoint Assays
| Assay Name | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells. | Metabolic Activity & Viability | High-throughput, inexpensive, well-established. | Can be confounded by compounds affecting cellular metabolism; requires solubilization step.[12] |
| LDH Release Assay | Measures lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the medium from cells with damaged membranes.[13][14] | Cytotoxicity (Membrane Integrity) | Non-lytic (uses supernatant), simple, easily automated.[15] | Signal depends on the complete loss of membrane integrity (late-stage necrosis/apoptosis). |
| Caspase-Glo® 3/7 | A luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.[16][17] | Apoptosis | "Add-mix-measure" protocol, highly sensitive, high-throughput compatible.[16][18] | Signal is transient; timing of measurement is critical. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.[19][20][21] | DNA Fragmentation (Apoptosis) | Provides spatial information in imaging; highly specific for late apoptosis.[21][22] | Can also label necrotic cells; protocol is more complex and less suited for HTS.[19] |
| DCFDA/H2DCFDA | Cell-permeable dye (H2DCFDA) is deacetylated and then oxidized by ROS to the highly fluorescent DCF.[23][24] | Reactive Oxygen Species (ROS) | Direct measure of oxidative stress; compatible with plate readers, flow cytometry, and microscopy.[11][25] | Prone to photo-bleaching and auto-oxidation; signal can be transient.[24] |
| JC-1 Assay | A cationic dye that accumulates in mitochondria. In healthy, high-potential mitochondria it forms red fluorescent aggregates; in depolarized mitochondria, it remains as green fluorescent monomers.[26][27] | Mitochondrial Membrane Potential | Ratiometric measurement (red/green) provides a sensitive indicator of mitochondrial health and early apoptosis.[28] | Requires live cells; can be sensitive to quenching artifacts. |
Part 4: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for key assays.
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed neuronal cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere and differentiate.
-
Treatment: Remove old media. Add fresh media containing your test compound for a pre-incubation period (e.g., 1-2 hours). Then, add the neurotoxic insult (e.g., H₂O₂) to the appropriate wells. Include "cells + media only" (100% viability control) and "cells + insult only" (0% protection control) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[29]
-
Formazan Development: Incubate for 3-4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the media. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[30] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol, but perform the assay in a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[31][32] Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16][32]
-
Incubation: Mix the contents on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[32]
Protocol 3: DCFDA Assay for Intracellular ROS
-
Cell Plating & Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Treat with compounds and insults as previously described.
-
DCFDA Loading: Prepare a working solution of H2DCFDA (e.g., 20 µM) in warm serum-free media or buffer immediately before use.[23]
-
Staining: Remove the treatment media from the cells and wash once gently with warm PBS. Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[11]
-
Reading: After incubation, remove the loading solution. You may wash once with buffer or read directly. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24][25]
By employing a logical progression of models, establishing reproducible injury paradigms, and using a multi-parametric set of validated assays, researchers can confidently and efficiently identify and characterize compounds with true neuroprotective potential.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Hansson, E. (2002). Primary cultures of neurons for testing neuroprotective drug effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12476924/]
- Volk, D. A., et al. (2016). Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4728135/]
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). BenchSci. [URL: https://www.benchsci.com/blog/mastering-apoptosis-detection-a-step-by-step-tunel-assay-protocol]
- DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Hello Bio. [URL: https://www.hellobio.com/products/dcfda-h2dcfda-cellular-ros-assay-kit]
- Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Cellular Dynamics International. [URL: https://fujifilmcdi.com/assets/FCDI-Poster_SOT2016_NeuroTox_Screening.pdf]
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A Comparative Analysis of 2,4-Diaminobutanoic Acid and Other GABAergic Compounds: Mechanisms, Potency, and Experimental Validation
This guide provides a detailed comparative analysis of 2,4-Diaminobutanoic acid (DABA) and other classes of GABAergic compounds. It is intended for researchers, scientists, and drug development professionals engaged in the study of the γ-aminobutyric acid (GABA) system. We will delve into the distinct mechanisms of action, present comparative experimental data, and provide validated protocols for the characterization of these molecules.
Introduction: The Central Role of the GABAergic System
The GABAergic system is the primary inhibitory network in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and spasticity.[2][3] Consequently, pharmacological modulation of this system is a cornerstone of modern neuropharmacology.
GABA exerts its effects through ionotropic GABA_A receptors and metabotropic GABA_B receptors.[4] The strength and duration of GABAergic signaling are tightly regulated by several key processes: synthesis of GABA from glutamate, its release into the synaptic cleft, its interaction with postsynaptic receptors, and its clearance from the synapse via reuptake transporters (GATs) and enzymatic degradation by GABA transaminase (GABA-T).[3][5] These processes serve as primary targets for therapeutic intervention. This guide focuses on 2,4-Diaminobutanoic acid (DABA), a compound with a dual mechanism of action, and compares it to other agents that modulate the GABA system through more targeted mechanisms.
2,4-Diaminobutanoic Acid (DABA): A Dual-Action Modulator
2,4-Diaminobutanoic acid (also referred to as DABA) is a structural analog of GABA.[6] Its primary significance in neuropharmacology stems from its ability to elevate synaptic GABA levels through two distinct mechanisms:
-
Inhibition of GABA Transaminase (GABA-T): DABA acts as a non-competitive inhibitor of GABA-T, the enzyme responsible for catabolizing GABA into succinic semialdehyde.[7][8] By inhibiting this enzyme, DABA prevents GABA breakdown, leading to an accumulation of GABA in the brain.[8]
-
Inhibition of GABA Reuptake: DABA also blocks the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft.[7] This action further increases the extracellular concentration and residence time of GABA, enhancing its inhibitory effects.[7] Studies have shown that the S(+)-stereoisomer of DABA is significantly more potent than the R(-)-isomer in inhibiting GABA uptake.[9][10]
This dual mechanism distinguishes DABA from more selective GABAergic agents. However, it is crucial to note that DABA has demonstrated neurotoxicity and the potential to cause liver damage, which has limited its therapeutic development.[7]
Comparative Analysis: DABA vs. Other GABAergic Compounds
We will now compare DABA to four major classes of GABAergic compounds, highlighting differences in mechanism, selectivity, and functional outcomes.
GABA Transaminase (GABA-T) Inhibitors
Compounds in this class, like DABA, aim to increase GABA levels by preventing its degradation.
-
Mechanism: These drugs typically act as irreversible, "suicide" inhibitors of GABA-T.[5] Vigabatrin (γ-vinyl GABA) is the archetypal example, forming a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor of the GABA-T enzyme, thereby permanently inactivating it.[2][5] This contrasts with DABA's non-competitive, but not necessarily irreversible, inhibition.[8]
-
Selectivity & Effects: Vigabatrin is highly selective for GABA-T and is a clinically approved antiepileptic drug, particularly for refractory seizures and infantile spasms.[1][2] Its primary therapeutic effect is a sustained elevation of brain GABA levels.[2]
-
Causality in Experimental Choice: When comparing a novel compound to Vigabatrin, the key experimental question is whether the new agent also causes a time- and dose-dependent increase in brain GABA levels that correlates with both GABA-T inhibition and anticonvulsant activity.[11]
GABA Reuptake Inhibitors (GRIs)
This class of compounds specifically targets the GABA transporters (GATs).
-
Mechanism: GRIs block the function of GATs, preventing the reabsorption of GABA from the synapse into neurons and glial cells.[3] This prolongs the action of synaptically released GABA.[12] Tiagabine , a derivative of nipecotic acid, is a potent and selective inhibitor of GAT-1, the predominant GABA transporter in the brain.[13][14]
-
Selectivity & Effects: Unlike DABA, which has a broader inhibitory profile, Tiagabine's selectivity for GAT-1 leads to a more targeted pharmacological effect.[12][14] It is used as an adjunctive treatment for partial seizures.[12] In electrophysiological experiments, Tiagabine has been shown to prolong inhibitory postsynaptic potentials (IPSPs).[14]
-
Causality in Experimental Choice: The goal of comparing a compound like DABA to Tiagabine is to determine its relative potency and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3). This is crucial because neuronal and glial GATs have distinct substrate specificities and physiological roles.[13]
Direct GABA Receptor Agonists
These compounds bypass the presynaptic machinery and directly activate GABA receptors.
-
Mechanism: Agonists bind to and activate GABA receptors, mimicking the effect of endogenous GABA. Muscimol is a classic potent agonist at the GABA_A receptor, while Baclofen is the prototypical agonist for the GABA_B receptor.[15][16]
-
Selectivity & Effects: This direct action produces a powerful, widespread inhibitory effect that is not dependent on synaptic GABA release. This is fundamentally different from DABA's mechanism, which only enhances existing GABAergic signals. Direct agonists are used as muscle relaxants (Baclofen) and research tools to probe receptor function.[17]
-
Causality in Experimental Choice: Receptor binding assays are essential to confirm that a compound like DABA does not directly bind to GABA_A or GABA_B receptors with high affinity, thereby validating its mechanism as an elevation of endogenous GABA levels rather than direct receptor agonism.
Positive Allosteric Modulators (PAMs)
PAMs do not activate GABA receptors on their own but enhance the effect of GABA when it binds.
-
Mechanism: PAMs bind to a site on the GABA_A receptor complex that is distinct from the GABA binding site.[18] This binding induces a conformational change that increases the receptor's affinity for GABA or the efficacy of channel opening.[4][18] Well-known examples include benzodiazepines (e.g., Diazepam) and barbiturates .[18]
-
Selectivity & Effects: Benzodiazepines increase the frequency of GABA_A channel opening, while barbiturates increase the duration of channel opening.[4] Their effects are dependent on the presence of GABA. This modulatory action provides a more nuanced enhancement of inhibition compared to the global increase in GABA levels caused by DABA. PAMs are widely used as anxiolytics, sedatives, and hypnotics.[18]
-
Causality in Experimental Choice: Electrophysiological studies, specifically whole-cell patch-clamp, are critical to differentiate a PAM from an agent like DABA. A PAM will increase the amplitude or duration of GABA-evoked currents without affecting basal currents, whereas DABA would be expected to prolong the decay of synaptically-evoked inhibitory postsynaptic currents.[14]
Visualization of Mechanisms
The following diagram illustrates the GABAergic synapse and the sites of action for DABA and the comparative compounds discussed.
Caption: Sites of action for DABA and other GABAergic compounds at the synapse.
Quantitative Comparison of GABAergic Compounds
The following table summarizes key quantitative data for DABA and representative compounds from each class. Values are compiled from various sources and experimental conditions and should be used for comparative purposes.
| Compound | Class | Primary Target(s) | Potency Metric | Value | Reference(s) |
| 2,4-Diaminobutanoic Acid (DABA) | GABA-T & Reuptake Inhibitor | GABA-T, GATs | IC50 (GABA-T) | >500 µM | [17] |
| IC50 (GABA Uptake) | S-isomer is ~20x more potent than R-isomer | [9][10] | |||
| Vigabatrin | GABA-T Inhibitor | GABA-T | - | Irreversible Inhibitor | [2][5] |
| Tiagabine | GABA Reuptake Inhibitor | GAT-1 | - | Potent Anticonvulsant | [14] |
| Muscimol | GABA_A Agonist | GABA_A Receptor | - | Potent Agonist | [19] |
| Baclofen | GABA_B Agonist | GABA_B Receptor | - | Potent Agonist | [15] |
| Diazepam | PAM (Benzodiazepine) | GABA_A Receptor (BZD site) | Ki | ~6.4 nM | [20] |
Note: Direct quantitative comparison of IC50/Ki values can be challenging due to variations in experimental assays, tissue preparations, and radioligands used across studies. The table aims to provide a qualitative and semi-quantitative framework.
Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the activity of GABAergic compounds.
Protocol: GABA Reuptake Inhibition Assay
This assay quantifies a compound's ability to inhibit the uptake of GABA into isolated nerve terminals (synaptosomes).
Caption: Workflow for the [³H]GABA synaptosomal uptake inhibition assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain cortex in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes. The resulting pellet (P2 fraction) is enriched in synaptosomes.
-
Assay Incubation: Resuspend the P2 pellet in a Krebs-Ringer buffer. Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C with various concentrations of the test compound (e.g., DABA) or vehicle.
-
Uptake Reaction: Initiate the uptake by adding a final concentration of ~50 nM [³H]GABA. Incubate for 5 minutes at 37°C. Non-specific uptake is determined in parallel incubations at 4°C or in the presence of a saturating concentration of a known inhibitor like Tiagabine.
-
Termination and Measurement: Terminate the reaction by rapid filtration over glass fiber filters, followed by three quick washes with ice-cold buffer to remove external radioactivity.
-
Quantification: Place the filters in scintillation vials with liquid scintillation cocktail and count the radioactivity using a beta counter.
-
Analysis: Specific uptake is calculated by subtracting non-specific counts from total counts. Inhibition curves are generated and IC50 values are determined using non-linear regression analysis.
Protocol: Radioligand Binding Assay for GABA_A Receptors
This assay measures the affinity of a compound for the GABA_A receptor binding site.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a Tris-HCl buffer. Centrifuge at low speed (1,000 x g) to remove large debris. Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[19]
-
Binding Incubation: In a 96-well plate, incubate the prepared brain membranes with a specific radioligand, such as [³H]muscimol (~2-5 nM), in a suitable buffer.[19]
-
Competition Assay: Add varying concentrations of the unlabeled test compound (e.g., Muscimol as a positive control, DABA as a test agent) to compete with the radioligand for binding to the receptor.
-
Defining Non-Specific Binding: A parallel set of wells containing a high concentration of unlabeled GABA or bicuculline (~100 µM) is used to determine non-specific binding.[19]
-
Equilibration and Termination: Incubate the plate at 4°C for 30-60 minutes to reach binding equilibrium. Terminate the assay by rapid filtration through a cell harvester onto glass fiber filters.
-
Quantification and Analysis: Wash the filters, add scintillation fluid, and count radioactivity. Calculate specific binding by subtracting non-specific counts from total counts. Determine the Ki (inhibitory constant) of the test compound from the IC50 value using the Cheng-Prusoff equation.
Protocol: Whole-Cell Electrophysiology
This technique directly measures the functional impact of compounds on neuronal activity.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Step-by-Step Methodology:
-
Slice Preparation: Prepare acute coronal or sagittal brain slices (e.g., from the hippocampus) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[21]
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Whole-Cell Patching: Using a microscope with infrared differential interference contrast (IR-DIC) optics, identify a neuron. Approach the neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a potential near the reversal potential for excitatory currents (e.g., 0 mV) to isolate inhibitory postsynaptic currents (IPSCs).
-
Experimental Protocol: Record a stable baseline of spontaneous or evoked IPSCs. Apply the test compound via the perfusion system and record the resulting changes. For example, a GRI like Tiagabine or DABA is expected to prolong the decay time of IPSCs.[14] A PAM like diazepam is expected to increase the amplitude or frequency of spontaneous IPSCs.
-
Analysis: Analyze the recorded currents offline to quantify parameters such as amplitude, frequency, rise time, and decay time constant.
Conclusion and Future Directions
2,4-Diaminobutanoic acid presents a unique pharmacological profile by simultaneously inhibiting both GABA-T and GABA reuptake. While this dual action can potently elevate synaptic GABA levels, its utility is hampered by off-target toxicity. A comparative analysis underscores the strategic diversity in modulating the GABAergic system. Selective GABA-T inhibitors like Vigabatrin, GAT-1 blockers like Tiagabine, and receptor modulators like benzodiazepines each offer distinct advantages and therapeutic applications by targeting specific control points in GABAergic transmission.
The experimental protocols detailed herein provide a robust framework for the head-to-head comparison of novel GABAergic agents. Future research should focus on developing compounds with improved selectivity and safety profiles. For instance, designing isoform-selective GAT inhibitors or agents that specifically target GABA-T within certain cell populations could lead to more effective therapeutics with fewer side effects. The continued application of rigorous biochemical, electrophysiological, and behavioral assays will be paramount in achieving these goals.
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2,4-Diaminobutanoic acid hydrochloride versus vigabatrin as a GABA-T inhibitor
An In-Depth Comparative Analysis of 2,4-Diaminobutanoic Acid Hydrochloride and Vigabatrin as GABA-Transaminase Inhibitors
Introduction: The Critical Role of GABA-Transaminase in Neuronal Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The synaptic concentration of GABA is meticulously regulated, primarily through its synthesis from glutamate by glutamic acid decarboxylase (GAD) and its degradation by the mitochondrial enzyme GABA-transaminase (GABA-T).[2][3][4] GABA-T catabolizes GABA into succinic semialdehyde, which is then oxidized to succinate and enters the Krebs cycle.[4][5]
By controlling the breakdown of GABA, GABA-T plays a pivotal role in modulating neuronal excitability. Consequently, inhibiting this enzyme presents a powerful therapeutic strategy for conditions characterized by excessive neuronal firing, such as epilepsy.[1][6] Elevating synaptic GABA levels through GABA-T inhibition enhances the inhibitory tone of the brain, effectively acting as a brake on the excitatory processes that can trigger seizures.[7] This guide provides a detailed, objective comparison of two notable GABA-T inhibitors: the clinically approved drug vigabatrin and the research compound this compound (DAB-HCl). We will explore their distinct mechanisms, comparative efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Mechanistic Divergence: A Tale of Two Inhibitors
While both vigabatrin and DAB-HCl lead to an increase in brain GABA levels, their molecular mechanisms of action on GABA-T are fundamentally different.
Vigabatrin: The Irreversible Inactivator
Vigabatrin (γ-vinyl-GABA) is a rationally designed mechanism-based inhibitor, meaning it was specifically engineered to target the GABA-T enzyme.[7] It acts as an irreversible inhibitor.[8][9][10] The enzyme mistakes vigabatrin for its natural substrate, GABA, and initiates the catalytic process. This leads to the formation of a reactive intermediate that covalently bonds to the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, permanently inactivating it.[1] Because the inhibition is irreversible, the restoration of GABA-T activity depends on the synthesis of new enzyme molecules. This explains vigabatrin's long-lasting pharmacological effect, which persists for days after a single dose, despite its relatively short plasma half-life of 5-8 hours in young adults.[7][9]
2,4-Diaminobutanoic Acid (DABA): A Dual-Action, Non-Competitive Inhibitor
In contrast, L-2,4-Diaminobutanoic acid operates through a different, dual mechanism. Firstly, it acts as a non-competitive inhibitor of GABA-T.[11][12] This means it binds to a site on the enzyme distinct from the active site where GABA binds, altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate.[12] Secondly, DABA has been identified as a GABA reuptake inhibitor, blocking the GABA transporters (GATs) responsible for clearing GABA from the synaptic cleft.[11] This dual action—reducing GABA breakdown and preventing its removal from the synapse—results in a significant elevation of synaptic GABA levels.[11]
Comparative Profile: Vigabatrin vs. DAB-HCl
A direct comparison highlights the significant differences in their properties and development status.
| Feature | Vigabatrin | This compound (DAB-HCl) |
| Mechanism on GABA-T | Irreversible, mechanism-based inhibitor[8][9][10] | Non-competitive inhibitor[11][12] |
| Additional Mechanism | None | GABA reuptake inhibitor[11] |
| Clinical Status | FDA-approved for refractory complex partial seizures and infantile spasms[7][13][14] | Research compound; not for clinical use |
| Therapeutic Use | Anticonvulsant[10][15] | Investigated for anticonvulsant and antitumoral properties[11][16] |
| Primary Limitation | Significant risk of permanent vision loss[8][17][18] | High potential for neurotoxicity and hepatotoxicity[11][19][20][21] |
Therapeutic Applications and Efficacy
Vigabatrin: A Niche but Potent Antiepileptic
Vigabatrin is approved as an adjunctive therapy for adults with refractory complex partial seizures who have not responded to other treatments and as a first-line monotherapy for infantile spasms.[7][13][14] Its potent and sustained elevation of brain GABA levels provides a powerful anticonvulsant effect.[7] The clinical utility of vigabatrin is well-established for these specific, often difficult-to-treat, forms of epilepsy.[10][13]
DAB-HCl: An Experimental Tool with Unclear Potential
DAB-HCl remains a compound for laboratory investigation. While its ability to elevate GABA suggests anticonvulsant potential, some studies have shown it can paradoxically cause convulsions over the long term.[11] Its neurotoxicity is a major barrier to any potential therapeutic development.[12] Other research has explored its effects outside the nervous system, noting that it can accumulate in malignant cells and induce cell lysis, suggesting a potential, albeit undeveloped, antitumoral role.[16][22]
Safety and Toxicity: The Defining Limitation
The clinical application of any drug is ultimately determined by its safety profile. Here, both compounds face significant, though different, challenges.
Vigabatrin: The Risk of Vision Loss
The most serious adverse effect of vigabatrin is a high risk of permanent, bilateral concentric visual field constriction, often described as "tunnel vision".[17][18][23] This vision loss can occur in 30% or more of patients, is not reversible, and the risk increases with the dose and duration of treatment.[18] This severe side effect has led to an FDA-issued black box warning and necessitates a Risk Evaluation and Mitigation Strategy (REMS) program, requiring regular ophthalmologic monitoring for all patients.[13][23][24] Other common side effects include drowsiness, dizziness, fatigue, and weight gain.[14][17][23]
DAB-HCl: Neurotoxicity via Hepatic Impairment
DAB-HCl is a known neurotoxin.[11] Research suggests its neurotoxicity may be secondary to liver damage.[19][20][21] Studies in rats have shown that toxic doses of DABA inhibit ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for ammonia detoxification in the liver.[19][20] This inhibition leads to a prolonged, slight increase in body ammonia levels, causing a state of chronic ammonia toxicity that results in neurological symptoms like tremors and convulsions.[19][20] Studies in zebrafish larvae have also identified DABA as a potent cyanotoxin, causing motor dysfunction and molecular changes consistent with neurodegeneration.[25]
Experimental Protocols for Inhibitor Evaluation
Evaluating and comparing GABA-T inhibitors requires robust in vitro and in vivo methodologies.
Protocol 1: In Vitro GABA-T Spectrophotometric Inhibition Assay
This protocol is designed to determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of a test compound. The principle is a coupled enzyme reaction where the product of GABA-T, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase (SSDH), which in turn reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[26][27]
Materials:
-
Purified recombinant human or porcine GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
β-NADP+
-
Potassium pyrophosphate buffer (pH 8.6)
-
Test inhibitor (e.g., DAB-HCl, Vigabatrin)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the buffer. Create a serial dilution of the test inhibitor.
-
Enzyme Pre-incubation (for irreversible inhibitors): In each well, add a fixed concentration of GABA-T to varying concentrations of the inhibitor (e.g., vigabatrin). Incubate for a defined period (e.g., 10 minutes) at 25°C to allow for binding and inactivation.[28]
-
Reaction Initiation: To each well, add the substrate master mix containing GABA, α-ketoglutarate, PLP, SSDH, and NADP+. For non-competitive inhibitors like DABA, the inhibitor can be added concurrently with the substrate mix.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer set to 25°C. Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the uninhibited control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Methodology 2: In Vivo Measurement of GABA Levels via Magnetic Resonance Spectroscopy (MRS)
To assess the physiological effect of an inhibitor, it is crucial to measure GABA concentrations directly in the brain. Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the in vivo quantification of brain metabolites, including GABA.[2][29]
Principle: While standard MRS struggles to detect the low concentration of GABA due to overlapping signals from more abundant metabolites (like creatine), specialized spectral editing techniques such as MEGA-PRESS (Mescher-Garwood Point-Resolved Spectroscopy) are used.[30][31] This method selectively targets specific GABA protons and uses J-difference editing to isolate the GABA signal from the overwhelming background noise, allowing for its reliable quantification in a specific brain region (voxel).[2][30]
Workflow Overview:
-
Baseline Scan: An animal or human subject undergoes an initial MRS scan to determine baseline GABA levels in a region of interest (e.g., cortex, striatum).
-
Inhibitor Administration: The subject is administered the GABA-T inhibitor (e.g., vigabatrin).
-
Post-Dose Scans: A series of MRS scans are performed at various time points after administration to track the change in GABA concentration.
-
Data Analysis: The acquired spectra are processed to quantify the GABA peak, often expressed as a ratio to a stable metabolite like creatine (Cr) or N-acetylaspartate (NAA). This allows for the determination of the inhibitor's efficacy and duration of action in vivo.
Conclusion: Distinct Roles Defined by Mechanism and Safety
The comparison between this compound and vigabatrin provides a clear illustration of how molecular mechanism and, most critically, safety profile dictate the trajectory of a pharmacological compound.
Vigabatrin stands as a successful, albeit highly specialized, therapeutic agent. Its rationally designed, irreversible mechanism of action provides potent and long-lasting elevation of brain GABA, making it an effective treatment for specific, severe forms of epilepsy.[7] However, its utility is sharply curtailed by the significant and irreversible ocular toxicity, restricting its use to cases where the benefits clearly outweigh the substantial risks.[18]
DAB-HCl , on the other hand, remains a tool for basic research. Its dual, non-competitive inhibitory mechanism is of scientific interest, but its inherent neurotoxicity—likely a consequence of induced liver dysfunction—precludes any consideration for clinical development.[19][20][21]
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2,4-Diaminobutanoic acid hydrochloride versus tiagabine for GABA reuptake inhibition
The searches have yielded significant information. For tiagabine, there is a wealth of data confirming its high potency and selectivity as a GAT-1 inhibitor, with several sources providing IC50 values. Its mechanism is described as mixed-type inhibition. For 2,4-Diaminobutanoic acid (DABA), the information is more complex. It is identified as a GABA reuptake inhibitor, but also as a non-competitive inhibitor of GABA transaminase. Specific IC50 values for its inhibition of different GAT subtypes are not as readily available as for tiagabine, and its selectivity profile remains less clear. One source mentions that S(+)-2,4-Diaminobutyric acid is significantly more potent than the R(-) isomer for GABA uptake inhibition. I have also found some general protocols for GABA uptake assays using synaptosomes and cell lines.
To create a comprehensive comparison guide, I still need to:
-
Find more specific quantitative data on the potency (IC50 or Ki values) of DABA for each of the major GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1 if possible). This is crucial for a direct comparison with tiagabine's well-defined selectivity.
-
Clarify the relative contribution of GABA reuptake inhibition versus GABA transaminase inhibition to the overall effect of DABA.
-
Gather more detailed, step-by-step protocols for the experimental assays used to determine these parameters. The current information is a good start, but more specific details on concentrations, incubation times, and data analysis would be beneficial for the target audience.
-
Find more information about the chemical properties and pharmacokinetics of DABA, such as its blood-brain barrier permeability, to compare it with tiagabine.
Given these missing pieces of information, I will update my plan to focus on these specific areas.The previous searches have provided a good amount of information on tiagabine, confirming its role as a potent and selective GAT-1 inhibitor and providing some IC50 values. For 2,4-Diaminobutanoic acid (DABA), it's clear that it acts as both a GABA reuptake inhibitor and a GABA transaminase inhibitor. However, specific IC50 values for DABA across the different GAT subtypes are still lacking, which is a critical piece of data for a direct comparison. While the S(+) isomer of DABA is noted to be more potent in uptake inhibition, a comprehensive selectivity profile is missing. Information on its blood-brain barrier permeability and detailed pharmacokinetics is also scarce. I have gathered some general information on experimental protocols but need more specific, step-by-step details to create the comprehensive guide requested. Therefore, the next steps will focus on trying to find this missing quantitative data for DABA and more detailed experimental procedures.I have gathered a significant amount of information on both tiagabine and 2,4-diaminobutanoic acid (DABA). For tiagabine, its high potency and selectivity for GAT-1 are well-documented with specific IC50 values. For DABA, it is clear that it inhibits both GABA reuptake and GABA transaminase. However, a detailed selectivity profile with specific IC50 or Ki values for each of the GAT subtypes is still not available. While I know the S(+) isomer is more potent for uptake inhibition, I lack the quantitative data to make a direct, comprehensive comparison with tiagabine across all transporters. I have found some general information on experimental protocols but could still benefit from more detailed, step-by-step procedures to fully satisfy the user's request. Information on the blood-brain barrier permeability of DABA is also limited.
A Technical Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders. One key mechanism for potentiating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide provides a comprehensive, data-driven comparison of two notable GABA reuptake inhibitors: the clinically approved drug tiagabine and the research compound 2,4-diaminobutanoic acid (DABA) hydrochloride.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, selectivity, and potency, supported by experimental data and detailed protocols.
Introduction to GABA Reuptake Inhibition
The termination of GABAergic signaling is primarily mediated by its removal from the synaptic cleft via sodium- and chloride-dependent GATs.[1] Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2] GAT-1 is predominantly found in neurons, while GAT-2 and GAT-3 are mainly expressed in astrocytes.[2] By blocking these transporters, GABA reuptake inhibitors increase the extracellular concentration of GABA, thereby enhancing its inhibitory effects.[1] This mechanism has proven effective in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]
Diagram of the GABAergic Synapse and the Role of Reuptake Inhibitors
Caption: Mechanism of GABA reuptake inhibition at the synapse.
Tiagabine: A Potent and Selective GAT-1 Inhibitor
Tiagabine is a well-established anticonvulsant medication that functions as a selective GABA reuptake inhibitor.[3] Its therapeutic efficacy is primarily attributed to its potent and specific blockade of the GAT-1 transporter.[4][5]
Mechanism of Action
Tiagabine exhibits a mixed-type inhibition of GAT-1, displaying characteristics of both competitive and non-competitive inhibition.[6] It binds to GAT-1 and stabilizes the transporter in an outward-open conformation, thereby preventing the translocation of GABA into the presynaptic neuron.[2] This leads to a prolonged presence of GABA in the synaptic cleft and an enhancement of inhibitory neurotransmission.
Selectivity and Potency
A key feature of tiagabine is its high selectivity for the GAT-1 subtype over other GABA transporters. This selectivity contributes to its targeted pharmacological profile. The inhibitory potency of tiagabine is well-characterized, with reported half-maximal inhibitory concentration (IC50) values typically in the nanomolar range for GAT-1.
| Transporter Subtype | Reported IC50 Value for Tiagabine | Reference |
| GAT-1 | 0.07 µM | [4] |
| GAT-1 (in vivo) | 67 nM | [5] |
| GAT-2 | >100 µM | [1] |
| GAT-3 | >100 µM | [1] |
| BGT-1 | >100 µM | [1] |
Table 1: Inhibitory potency of tiagabine for different GABA transporter subtypes.
Pharmacokinetics and Blood-Brain Barrier Permeability
Tiagabine is orally bioavailable and readily crosses the blood-brain barrier to exert its effects within the central nervous system. This is a critical property for a centrally acting therapeutic agent.
2,4-Diaminobutanoic Acid (DABA) Hydrochloride: A Dual-Action Modulator of the GABA System
2,4-Diaminobutanoic acid (DABA) is a research chemical that has been shown to influence the GABA system through a dual mechanism of action.[7][8] It acts as both a GABA reuptake inhibitor and an inhibitor of the enzyme GABA transaminase (GABA-T).[7][8]
Mechanism of Action
As a GABA reuptake inhibitor, DABA competes with GABA for binding to GATs, thereby reducing the clearance of GABA from the synaptic cleft.[7] Its stereochemistry plays a significant role in its activity, with the S(+) isomer being at least 20 times more potent than the R(-) isomer as an inhibitor of GABA uptake in rat brain slices.[9]
In addition to its effects on GABA transport, DABA also acts as a non-competitive inhibitor of GABA-T, the primary enzyme responsible for the intracellular degradation of GABA.[8] Inhibition of GABA-T leads to an increase in the intracellular concentration of GABA, which can then be packaged into synaptic vesicles for subsequent release.
Diagram of DABA's Dual Mechanism of Action
Caption: DABA inhibits both GABA reuptake and enzymatic degradation.
Selectivity and Potency
While it is established that DABA inhibits GABA uptake, a comprehensive selectivity profile with specific IC50 or Ki values for each of the GAT subtypes is not as readily available in the scientific literature as it is for tiagabine. L-DABA is known to be an inhibitor of GAT-1.[10] However, quantitative data for its activity at GAT-2, GAT-3, and BGT-1 are limited, making a direct comparison of selectivity challenging. One study noted that 2,4-diaminobutyric acid has a significantly lower affinity for GAT-2 than GABA itself.[11]
Regarding its GABA-T inhibitory activity, L-DABA has been described as a non-linear, non-competitive inhibitor of the enzyme.[8] One report indicates that L-DABA is a weak GABA transaminase inhibitor with an IC50 of greater than 500 µM.[12]
Pharmacokinetics and Blood-Brain Barrier Permeability
Information regarding the blood-brain barrier permeability and overall pharmacokinetic profile of DABA is not as extensively documented as for tiagabine. As a small amino acid, it is plausible that it may utilize endogenous amino acid transport systems to cross the blood-brain barrier, but further research is needed to confirm this.[13]
Head-to-Head Comparison: Tiagabine vs. DABA
| Feature | Tiagabine | 2,4-Diaminobutanoic Acid (DABA) Hydrochloride |
| Primary Mechanism | Selective GAT-1 Reuptake Inhibition | GABA Reuptake Inhibition & GABA Transaminase Inhibition |
| GAT-1 Potency | High (IC50 ~0.07 µM)[4] | Moderate (Quantitative data limited) |
| GAT Subtype Selectivity | Highly selective for GAT-1[1] | Selectivity profile not fully characterized |
| GABA-T Inhibition | No significant activity | Yes, non-competitive inhibitor[8] |
| Blood-Brain Barrier | Readily crosses | Permeability not well-established |
| Clinical Use | Approved anticonvulsant | Research compound |
Table 2: Summary of key differences between tiagabine and DABA.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are generalized protocols for key in vitro assays.
GABA Reuptake Inhibition Assay Using Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Diagram of Synaptosome-Based GABA Reuptake Assay
Caption: Workflow for a synaptosomal GABA reuptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., cortex) in ice-cold sucrose buffer (0.32 M sucrose).
-
Homogenize the tissue using a Dounce homogenizer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[14]
-
Resuspend the synaptosome pellet in a suitable assay buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (tiagabine or DABA) or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]-GABA).
-
Allow the uptake to proceed for a short, defined time (e.g., 5 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity trapped in the synaptosomes using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
GABA Transaminase (GABA-T) Inhibition Assay
This spectrophotometric assay measures the activity of GABA-T and the inhibitory potential of a test compound.
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing α-ketoglutarate, pyridoxal 5'-phosphate (PLP), and a coupled enzyme system (e.g., succinic semialdehyde dehydrogenase) that produces a detectable product (e.g., NADPH).[7]
-
-
Enzyme Inhibition Assay:
-
Pre-incubate purified or recombinant GABA-T with various concentrations of the test compound (e.g., DABA) or vehicle control.
-
Initiate the enzymatic reaction by adding GABA.
-
Monitor the change in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Discussion and Conclusion
Tiagabine and 2,4-diaminobutanoic acid hydrochloride both function to increase synaptic GABA levels, but they achieve this through distinct and, in the case of DABA, multiple mechanisms.
Tiagabine stands out for its high potency and remarkable selectivity for the GAT-1 transporter. This specificity likely contributes to its favorable therapeutic window as an anticonvulsant, minimizing off-target effects. Its ability to cross the blood-brain barrier effectively further underscores its clinical utility. For researchers investigating the specific role of neuronal GABA reuptake mediated by GAT-1, tiagabine is an invaluable and well-characterized pharmacological tool.
This compound , on the other hand, presents a more complex pharmacological profile. Its dual action as both a GABA reuptake inhibitor and a GABA-T inhibitor suggests a broader impact on GABA metabolism. While the S(+) isomer shows greater potency in inhibiting GABA uptake, the lack of a comprehensive selectivity profile across all GAT subtypes makes it a less precise tool for dissecting the roles of individual transporters compared to tiagabine. Its potential neurotoxic effects and less defined blood-brain barrier permeability are also important considerations for in vivo studies.[7] However, for research aimed at a more global enhancement of GABAergic tone through both reuptake and metabolic inhibition, DABA could be a compound of interest.
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A Senior Application Scientist's Guide to Cross-Validation of 2,4-Diaminobutanoic Acid (DABA) Quantification Methods
For fellow researchers, scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like 2,4-Diaminobutanoic acid (DABA) is a critical step in various fields, from assessing its role as a potential neurotoxin to its use as an intermediate in pharmaceutical synthesis. The inherent physicochemical properties of DABA—high polarity, low volatility, and the absence of a strong native chromophore—present significant analytical challenges. Direct quantification is often impractical, necessitating robust, validated methods that typically involve derivatization.
This guide provides an in-depth comparison of the primary analytical techniques used for DABA quantification. It is structured not as a rigid protocol but as a narrative of scientific decision-making, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness. We will explore three common methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and the industry gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this guide is the principle of cross-validation, a mandatory step when data from different analytical platforms must be correlated.
The Analytical Imperative: Why Derivatization is Non-Negotiable
The structure of DABA, with its two primary amine groups and a carboxylic acid moiety, makes it highly soluble in aqueous media but poorly suited for direct chromatographic analysis. To overcome this, we employ chemical derivatization, a process that modifies the analyte to make it more amenable to a specific separation and detection technique. The choice of derivatization strategy is fundamentally linked to the chosen analytical platform.
-
For Gas Chromatography (GC): The goal is to increase the analyte's volatility and thermal stability. This is achieved by replacing the active hydrogens on the amine and carboxyl groups with nonpolar moieties.
-
For Liquid Chromatography (LC): The objective is to enhance detectability and improve retention on common stationary phases like C18. This is done by attaching a molecule with a strong chromophore (for UV detection) or a fluorophore (for fluorescence detection).
This initial choice dictates the entire analytical workflow and is the first critical decision point in method development.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) via Silylation
GC-MS offers excellent chromatographic resolution, separating structurally similar compounds with high efficiency. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns. However, for DABA, this requires a multi-step derivatization process.
The Causality Behind the Workflow
The standard approach involves a two-step derivatization: methoximation followed by silylation.[1]
-
Methoximation: This initial step protects aldehyde and keto groups, which could otherwise exist in multiple tautomeric forms, leading to multiple derivative peaks and complicating quantification.[1] While DABA itself lacks these groups, this step is crucial when analyzing it within a complex biological matrix where such interfering compounds are abundant.
-
Silylation: This is the core step for GC analysis. A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons on the amine and carboxyl groups with a nonpolar trimethylsilyl (TMS) group.[2][3] This reaction dramatically reduces the polarity and increases the volatility of DABA, allowing it to travel through the GC column.[1]
Experimental Workflow: GC-MS
Caption: Workflow for DABA analysis by GC-MS.
Detailed Experimental Protocol: GC-MS
This protocol is a representative example and requires optimization and validation for each specific application.
-
Sample Preparation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., D5-DABA). Vortex for 1 minute to precipitate proteins.[4]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The absolute exclusion of water is critical as silylation reagents are moisture-sensitive.[2][5]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 45 minutes.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 70°C for 60 minutes.[5]
-
Analysis: After cooling to room temperature, transfer the sample to a GC vial and inject 1 µL into the GC-MS system.
Method 2: HPLC with Fluorescence Detection (HPLC-FLD) via FMOC Derivatization
This technique is a workhorse in many analytical labs. It leverages the high sensitivity of fluorescence detection after tagging the analyte with a fluorophore. For DABA, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent derivatizing agent as it reacts efficiently with both primary and secondary amines to yield a stable, highly fluorescent product.[6][7]
The Causality Behind the Workflow
The reaction with FMOC-Cl is conducted in a buffered, alkaline environment (e.g., borate buffer, pH 9) to ensure the amine groups are deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the FMOC-Cl.[6] The resulting derivative is significantly more hydrophobic than the parent DABA, allowing for excellent retention and separation on a reversed-phase C18 column. The excess reagent is quenched, and the sample is acidified before injection to ensure stability and compatibility with the mobile phase.[7]
Experimental Workflow: HPLC-FLD
Caption: Workflow for DABA analysis by HPLC-FLD.
Detailed Experimental Protocol: HPLC-FLD
This protocol is a representative example and requires optimization and validation for each specific application.
-
Sample Preparation: Use an aqueous standard or a protein-precipitated supernatant as prepared in the GC-MS method (Steps 1-3).
-
Buffering: To 50 µL of sample/standard, add 150 µL of 0.1 M borate buffer (pH 9.0).
-
Derivatization: Add 200 µL of 2.0 mM FMOC-Cl in acetonitrile. Vortex immediately and let the reaction proceed for 15-20 minutes at room temperature.[6]
-
Quenching: Add 50 µL of a quenching reagent (e.g., 20 mM adamantanamine) to react with excess FMOC-Cl. Vortex and wait 5 minutes.
-
Acidification: Add 50 µL of 0.1 M HCl to stabilize the derivatives.[7]
-
Analysis: Inject 10-20 µL into the HPLC system equipped with a C18 column and a fluorescence detector (Excitation: ~265 nm, Emission: ~315 nm).
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive standard for bioanalysis due to its unparalleled specificity and sensitivity.[8] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this technique can quantify DABA with high confidence, even in exceptionally complex matrices. While DABA can be analyzed without derivatization using Hydrophilic Interaction Liquid Chromatography (HILIC), a more robust and common approach for routine quantification involves derivatization (e.g., with FMOC-Cl or similar reagents) followed by reversed-phase LC-MS/MS.[9] Derivatization improves retention, reduces matrix effects, and often enhances ionization efficiency.
The Causality Behind the Workflow
The workflow mirrors the HPLC-FLD method, but the detection is fundamentally different. Instead of measuring fluorescence, the mass spectrometer is set to isolate the derivatized DABA molecule (the precursor ion), fragment it, and then monitor for a specific, characteristic fragment (the product ion). This two-stage mass filtering provides exceptional specificity, virtually eliminating false positives from co-eluting matrix components.
Experimental Workflow: LC-MS/MS
Caption: Workflow for DABA analysis by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a representative example and requires optimization and validation for each specific application.
-
Sample Preparation and Derivatization: Follow the same procedure as for HPLC-FLD (Steps 1-5). Using a stable isotope-labeled internal standard (e.g., D5-DABA) is highly recommended to compensate for matrix effects and variability.
-
Analysis: Inject 5 µL into the UPLC-MS/MS system.
-
Chromatography: Use a reversed-phase C18 column with a gradient elution (e.g., Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for FMOC-DABA and its internal standard must be determined during method development.
Performance Comparison: A Side-by-Side Analysis
The choice of method depends on the specific requirements of the study, including required sensitivity, sample matrix complexity, available equipment, and throughput needs. The following table summarizes the typical performance characteristics of each method.
| Parameter | GC-MS (Silylation) | HPLC-FLD (FMOC) | LC-MS/MS (Derivatized) |
| Specificity | High (Mass-based) | Moderate (Chromatographic) | Very High (MRM-based) |
| Sensitivity (LOQ) | Low ng/mL | High pg/mL to low ng/mL | Low to mid pg/mL |
| Linearity (r²) | >0.99 | >0.99 | >0.995 |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Throughput | Low (long run times, prep) | Moderate | High (fast run times) |
| Key Advantage | High resolution | High sensitivity, common | Unmatched specificity |
| Key Disadvantage | Moisture sensitivity, prep | Potential interferences | Matrix effects, cost |
Note: These values are representative and must be established during formal method validation as per ICH M10 guidelines.[10][11]
The Cornerstone of Reliability: Cross-Validation
In drug development and research, it is not uncommon for analytical methods to evolve. A project might start with an established HPLC-FLD method, but later transition to a higher-throughput LC-MS/MS method to accommodate larger sample numbers. When data from two different validated methods are used within the same study or across different studies to support regulatory decisions, a cross-validation is mandatory.[12][13]
Cross-validation is the formal process of comparing the data from two validated bioanalytical methods to demonstrate that they provide equivalent results. [13] This ensures the integrity and consistency of the data throughout the lifecycle of a project.
A Practical Approach to Cross-Validation (HPLC-FLD vs. LC-MS/MS)
Imagine a scenario where a validated HPLC-FLD method is the reference method, and a newly validated LC-MS/MS method is the comparator.
-
Define Acceptance Criteria: Before starting, define the acceptance criteria in a validation plan, as stipulated by FDA and ICH M10 guidelines.[10][12] Typically, the mean concentration difference between the two methods should be within ±20% for at least 67% of the samples analyzed.
-
Sample Selection: Select a set of at least 20 study samples that span the quantitative range of the assay.
-
Analysis: Analyze these samples using both the reference (HPLC-FLD) and comparator (LC-MS/MS) methods.
-
Data Evaluation: For each sample, calculate the percent difference between the concentration obtained by the LC-MS/MS method and the HPLC-FLD method.
-
% Difference = [(Conc_LCMS - Conc_HPLC) / Mean(Conc_LCMS, Conc_HPLC)] * 100
-
This process provides irrefutable evidence that the data are consistent and reliable, regardless of the analytical platform used, thereby upholding the highest standards of scientific integrity.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?[Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminobutanoic Acid Analogues as Enzyme Inhibitors
Welcome to a detailed exploration of the structure-activity relationships (SAR) of 2,4-Diaminobutanoic Acid (DAB) analogues. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of DAB derivatives and their biological activity. We will delve into key enzymatic targets, dissect the impact of molecular modifications, and provide robust experimental protocols to empower your research endeavors.
Introduction: The Significance of 2,4-Diaminobutanoic Acid (DAB)
2,4-Diaminobutanoic acid (DAB), a non-proteinogenic amino acid, serves as a fascinating scaffold in medicinal chemistry.[1][2] While it exhibits neurotoxic properties at high concentrations, its core structure has proven to be a valuable starting point for designing potent and selective inhibitors of various enzymes, particularly those involved in amino acid metabolism.[2][3][4] The presence of two amino groups and a carboxylic acid moiety provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide will focus primarily on two key enzyme targets that are often modulated by DAB analogues:
-
γ-Aminobutyric acid aminotransferase (GABA-AT): A critical enzyme in the central nervous system that degrades the inhibitory neurotransmitter GABA.[5][6][7][8] Inhibiting GABA-AT increases GABA levels, a therapeutic strategy for epilepsy and other neurological disorders.[5][8]
-
Ornithine Aminotransferase (OAT): A mitochondrial enzyme that plays a crucial role in amino acid metabolism, connecting the urea and proline biosynthesis cycles.[9][10] OAT is a therapeutic target for conditions like gyrate atrophy and has emerged as a potential target for certain cancers, such as hepatocellular carcinoma (HCC), where it is often overexpressed.[11][12][13][14]
Due to their structural and mechanistic similarities, many inhibitors often show activity against both GABA-AT and OAT, making the development of selective inhibitors a significant challenge and a key focus of SAR studies.[11]
Core Scaffold and Structure-Activity Relationship (SAR) Insights
The fundamental structure of DAB offers several positions for modification. The goal of these modifications is typically to enhance potency, improve selectivity for a specific enzyme target, and optimize pharmacokinetic properties (e.g., cell permeability, metabolic stability).
Key Modification Points and Their Impact:
-
α-Carbon (C2): Modifications at this position can influence how the analogue interacts with the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site.
-
γ-Carbon (C4): The terminal amino group at this position is often crucial for substrate recognition. Altering its basicity or steric bulk can dramatically affect binding affinity.
-
Backbone Conformation: Constraining the flexible backbone of DAB into a cyclic structure has been a highly successful strategy. This approach reduces the entropic penalty of binding and can lock the molecule into a bioactive conformation, often leading to increased potency and selectivity.[5]
The following diagram illustrates the general workflow for designing and evaluating novel DAB analogues.
Caption: General workflow for the design, synthesis, and evaluation of DAB analogues.
Comparative Analysis of Analogue Classes
Structure-activity relationship studies are pivotal in transforming a basic scaffold into a potent and selective drug candidate.[15] The development of inhibitors for enzymes like Cdk5/p25 and dihydrofolate reductase has heavily relied on these principles.[16][17]
| Analogue Class | Key Structural Feature | Impact on Activity | Target Preference | Representative Example |
| Linear Analogues | Simple alkyl or functional group substitutions on the DAB backbone. | Generally lower potency. Often serve as foundational molecules for further design. | Can be non-selective, inhibiting both GABA-AT and OAT.[11] | L-2,4-Diaminobutyric acid (DAB) |
| Cyclic Analogues | The carbon backbone is constrained into a ring, often a cyclopentane or cyclohexane ring. | Significantly increased potency and selectivity. The rigid structure orients key functional groups optimally for active site binding.[5] | Can be tuned for high selectivity towards either GABA-AT or OAT. | (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid |
| Fluorinated Analogues | Incorporation of fluorine atoms, often adjacent to a double bond or carbonyl group. | Can act as potent mechanism-based inactivators (suicide inhibitors). Fluorine's electron-withdrawing properties can facilitate the chemical reactions that lead to irreversible enzyme inactivation.[5][18] | Potent against both GABA-AT and OAT, but selectivity can be engineered.[13][18] | (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid[18] |
| Vinyl Analogues | Contains a vinyl group (C=C). | Acts as an irreversible inhibitor. The vinyl group can react with a nucleophilic residue in the active site after enzymatic processing. | High potency for GABA-AT. | Vigabatrin (γ-vinyl-GABA)[8] |
Focus Target: Ornithine Aminotransferase (OAT) Inhibition
Ornithine aminotransferase (OAT) catalyzes the pyridoxal 5'-phosphate (PLP)-dependent conversion of L-ornithine and α-ketoglutarate into glutamate-γ-semialdehyde and L-glutamate.[10][19] Its role in cancer cell metabolism has made it an attractive target for therapeutic intervention.[11]
SAR Insights for OAT Inhibitors
For OAT, the design of potent inhibitors often involves creating molecules that mimic the substrate, L-ornithine, but contain functionalities that lead to irreversible inactivation.
-
Mechanism-Based Inactivation: A highly effective strategy involves designing a DAB analogue that is processed by the OAT enzyme, but instead of completing the catalytic cycle, it generates a reactive intermediate. This intermediate then covalently bonds to an active site residue, permanently inactivating the enzyme.
-
Role of Fluorine: As noted in the table, fluorinated cyclopentane analogues have shown particular promise. For example, (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) is a potent, selective, mechanism-based inactivator of OAT that has demonstrated efficacy in animal models of HCC.[12] Its mechanism is complex, involving both irreversible inactivation and transient inhibition where it traps the enzyme in a stable complex.[12]
The following diagram illustrates the basic principle of mechanism-based inactivation targeted by many DAB analogues.
Caption: Simplified schematic of mechanism-based enzyme inactivation.
Experimental Protocols for Inhibitor Evaluation
To rigorously compare DAB analogues, standardized and validated assays are essential. Here, we provide a detailed protocol for determining the inhibitory activity of a compound against Ornithine Aminotransferase (OAT).
Protocol: Continuous Coupled Assay for OAT Activity
This protocol is adapted from established methods and offers high sensitivity and a continuous readout, which is ideal for kinetic studies.[19] The principle relies on measuring the decrease in NADH absorbance at 340 nm as it is consumed in a coupled reaction. OAT produces Δ1-pyrroline-5-carboxylate (P5C), which is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR1), oxidizing NADH to NAD+ in the process.[19]
A. Materials and Reagents:
-
Recombinant human OAT enzyme
-
Recombinant human PYCR1 enzyme
-
L-ornithine
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Potassium pyrophosphate buffer (100 mM, pH 8.0)
-
Test compounds (DAB analogues) dissolved in a suitable solvent (e.g., DMSO)
-
384-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
B. Experimental Procedure:
-
Prepare Assay Buffer: Create a master mix of the assay buffer containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 0.025 mM PLP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (DAB analogues) in 100% DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (for control wells) to the appropriate wells of the 384-well plate.
-
Add 88 µL of the assay buffer master mix to each well.
-
Add 10 µL of a 200 mM L-ornithine solution to each well (final concentration: 20 mM).
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Prepare an enzyme mix containing PYCR1 (e.g., final concentration of 5 µg/mL) and OAT (e.g., final concentration of 10 µg/mL) in buffer.
-
Initiate the reaction by adding 10 µL of the enzyme mix to each well.
-
Immediately place the plate in the spectrophotometer, which has been pre-heated to 37 °C.
-
Measure the absorbance at 340 nm every 30 seconds for 30 minutes.
-
C. Data Analysis (Causality and Interpretation):
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve. The decrease in absorbance at 340 nm is directly proportional to the rate of OAT activity.
-
Normalize Data: Express the reaction rates as a percentage of the activity observed in the DMSO control wells (representing 100% activity or 0% inhibition).
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Why this method? The coupled, continuous nature of this assay is superior to older, endpoint methods (like those using ninhydrin or o-aminobenzaldehyde) because it allows for the real-time monitoring of inhibition.[19] This is crucial for distinguishing between different inhibition modalities (e.g., competitive, non-competitive, time-dependent) and for obtaining more accurate kinetic parameters, which are fundamental to robust SAR analysis.
Conclusion and Future Directions
The 2,4-diaminobutanoic acid scaffold remains a highly productive platform for the design of potent and selective enzyme inhibitors. Structure-activity relationship studies have successfully guided the development of analogues with significantly enhanced activity against key targets like GABA-AT and OAT. The strategic use of conformational restriction (cyclization) and bioisosteric replacement (fluorination) has proven particularly effective in generating drug-like candidates.
Future research will likely focus on:
-
Improving Selectivity: Fine-tuning structures to minimize off-target effects, particularly between closely related aminotransferases, is paramount.[11]
-
Computational Design: Leveraging advanced computational tools, such as molecular dynamics simulations and free energy calculations, will accelerate the design of next-generation inhibitors with optimized binding kinetics and pharmacodynamic profiles.[6][7]
-
Exploring New Targets: The DAB scaffold may be applicable to other PLP-dependent enzymes or transporters, opening new avenues for therapeutic development.
This guide provides a foundational understanding of the SAR of DAB analogues. By combining the principles outlined herein with the rigorous experimental protocols provided, researchers can effectively advance the discovery and development of novel therapeutics.
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Benchmarking the Anticonvulsant Effects of 2,4-Diaminobutanoic Acid Against Known Drugs: A Comparative Guide for Drug Development Professionals
Executive Summary
The relentless pursuit of novel anticonvulsant agents with improved efficacy and wider safety margins is a cornerstone of epilepsy research. This guide provides a technical benchmark of 2,4-Diaminobutanoic acid (DABA), a competitive inhibitor of γ-aminobutyric acid (GABA) uptake, against three established antiepileptic drugs (AEDs): the broad-spectrum agent Valproic Acid, the benzodiazepine Diazepam, and the phenyltriazine derivative Lamotrigine. By synthesizing mechanistic insights with preclinical efficacy and toxicity data, this document serves as a critical resource for researchers and drug developers evaluating the therapeutic potential of novel GABAergic modulators. While quantitative preclinical data for DABA in standardized seizure models is limited, this guide contextualizes its known activities within the broader landscape of GABAergic modulation and provides a robust comparative framework using gold-standard preclinical assays.
Introduction: The Unmet Need and a GABAergic Candidate
Despite the availability of numerous antiepileptic drugs, approximately one-third of individuals with epilepsy continue to experience seizures that are resistant to treatment. This therapeutic gap drives the exploration of novel mechanistic pathways. One such promising target is the modulation of the GABAergic system, the primary inhibitory network in the central nervous system. An imbalance favoring excitation over inhibition is a hallmark of seizure activity.
2,4-Diaminobutanoic acid (DABA), particularly its L-isomer (L-DABA), has been identified as an inhibitor of GABA uptake, a mechanism that increases the synaptic concentration of GABA and enhances inhibitory neurotransmission. This guide benchmarks the potential of DABA by comparing its theoretical and observed effects against well-characterized AEDs with distinct mechanisms of action:
-
Valproic Acid (VPA): A broad-spectrum AED with multiple mechanisms, including inhibition of GABA transaminase (the primary catabolic enzyme for GABA) and blockade of voltage-gated sodium and calcium channels.[1]
-
Diazepam (DZP): A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the receptor's response to GABA.[2][3]
-
Lamotrigine (LTG): An AED that primarily acts by blocking voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate.[4]
Postulated Mechanisms of Action in the GABAergic Synapse
The efficacy of many anticonvulsants hinges on their ability to enhance GABAergic inhibition. The GABAergic synapse is a complex system involving synthesis, release, reception, and reuptake of GABA. DABA's primary hypothesized mechanism is the competitive inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By slowing this reuptake process, DABA prolongs the presence of GABA in the synapse, leading to sustained activation of postsynaptic GABA-A receptors and a greater inhibitory tone.
The comparator drugs interact with this pathway at different points:
-
Valproic Acid increases GABA levels by inhibiting GABA transaminase, the enzyme that breaks down GABA intracellularly.[1]
-
Diazepam does not alter GABA levels but amplifies the effect of GABA at the postsynaptic GABA-A receptor.[2]
-
Lamotrigine's primary action is on voltage-gated sodium channels, which indirectly modulates network excitability rather than directly targeting the GABA synapse.[4]
Figure 1: Simplified GABAergic synapse showing the points of intervention for 2,4-DABA, Valproic Acid, and Diazepam.
Benchmarking Methodology: Preclinical Models of Epilepsy
To objectively compare anticonvulsant candidates, standardized and validated preclinical models are essential. The choice of model is critical, as each represents a different aspect of seizure phenomenology. This guide focuses on two primary efficacy models and one neurotoxicity assay.
The causality behind selecting these models is rooted in their predictive validity for specific human seizure types. The Maximal Electroshock (MES) test is a robust model for generalized tonic-clonic seizures, predicting a drug's ability to prevent seizure spread. The subcutaneous Pentylenetetrazol (PTZ) test models myoclonic and absence seizures, assessing a drug's capacity to elevate the seizure threshold. The Rotorod test is a crucial negative screen, evaluating motor impairment to distinguish between a true anticonvulsant effect and non-specific sedation or ataxia.
Figure 2: Standardized preclinical workflow for benchmarking anticonvulsant candidates.
Experimental Protocols
-
Purpose: To identify agents effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Administer the test compound (e.g., via intraperitoneal injection) to a group of mice. A vehicle control group is run in parallel.
-
At the predetermined time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Endpoint: Abolition of the tonic hindlimb extension is defined as protection.
-
The median effective dose (ED50), the dose protecting 50% of animals, is calculated from a dose-response curve.
-
-
Purpose: To identify agents that raise the seizure threshold, modeling absence and myoclonic seizures.
-
Procedure:
-
Administer the test compound to a group of mice.
-
At the time of peak effect, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Place the animal in an observation chamber and observe for 30 minutes.
-
Endpoint: The absence of a generalized clonic seizure (lasting >5 seconds) is defined as protection.
-
The ED50 is calculated from the dose-response data.
-
-
Purpose: To assess motor impairment and sedation, providing a measure of a compound's side-effect profile.
-
Apparatus: A rotating rod apparatus (e.g., 1-inch diameter).
-
Procedure:
-
Train mice to remain on the rod rotating at a constant speed (e.g., 6 rpm) for a set duration (e.g., one minute).
-
Administer the test compound to the trained mice.
-
At the time of peak effect, place each animal back on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for the full duration (e.g., one minute) is defined as neurotoxicity.
-
The median toxic dose (TD50), the dose causing motor impairment in 50% of animals, is calculated.
-
Comparative Efficacy and Safety Analysis
A critical aspect of preclinical benchmarking is the direct comparison of efficacy (ED50) and toxicity (TD50). From these values, a Protective Index (PI = TD50 / ED50) can be calculated.[5][6] The PI is a quantitative measure of a drug's safety margin; a higher PI indicates a wider separation between the therapeutic and toxic doses, which is a highly desirable characteristic for a potential AED.[5][6]
Performance of 2,4-Diaminobutanoic Acid (DABA)
-
In a key study, L-DABA administered intracerebroventricularly (i.c.v.) in mice demonstrated significant anticonvulsant activity, nearly doubling the convulsive dose (CD50) of the GABA-A antagonist picrotoxin and the GAD inhibitor 3-mercaptopropionate.[7]
-
An intraperitoneal (i.p.) dose of 5 mmoles/kg was also reported to be effective against 3-mercaptopropionate-induced seizures.[7]
-
Importantly, L-DABA showed no anticonvulsant action against strychnine-induced seizures, suggesting its mechanism is not related to the glycine receptor system.[7]
This profile is consistent with other GABA uptake inhibitors, which often show greater efficacy against chemically-induced seizures that disrupt GABAergic tone (like PTZ) and may be less effective against generalized seizures from maximal electrical stimulation (MES). Neurotoxicity has been reported for DABA, but a standardized TD50 from the rotorod test is not available.[8]
Benchmarking Against Established Anticonvulsants
The following tables summarize representative preclinical data for the comparator drugs, gathered from studies in mice. It is important to note that absolute values can vary between laboratories due to minor protocol differences (e.g., animal strain, administration route).
Table 1: Comparative Anticonvulsant Potency (ED50) in Mice
| Compound | MES Test ED50 (mg/kg) | PTZ Test ED50 (mg/kg) | Primary Mechanism | Administration Route |
| Valproic Acid | ~200 - 370[1][9] | ~150 - 350[1] | GABA-T Inhibition, Na+/Ca2+ Channel Block | i.p. / oral |
| Diazepam | > Toxic Dose | ~0.1 - 1.0[2][10] | GABA-A Positive Allosteric Modulator | i.p. / i.v. |
| Lamotrigine | ~2.0 - 9.0[4][9] | Inactive / Weakly Active | Na+ Channel Blockade | oral |
Table 2: Comparative Neurotoxicity (TD50) in Mice (Rotorod Test)
| Compound | TD50 (mg/kg) | Administration Route |
| Valproic Acid | ~400 - 500[1] | i.p. / oral |
| Diazepam | ~1.5 - 5.0[11][12] | i.p. / oral |
| Lamotrigine | ~20 - 40 | oral |
Table 3: Calculated Protective Index (PI = TD50 / ED50) in Mice
| Compound | PI in MES Test | PI in PTZ Test | Interpretation |
| Valproic Acid | ~1.3 - 2.0 | ~1.1 - 2.7 | Modest but broad-spectrum safety margin. |
| Diazepam | < 1 | ~15 - 20 | Very high safety margin for PTZ-like seizures, but poor for MES-like seizures. |
| Lamotrigine | ~2.2 - 10.0 | Not Applicable | Favorable safety margin for its primary indication (MES-like seizures). |
Discussion and Future Directions
This comparative analysis places 2,4-Diaminobutanoic acid within the current landscape of anticonvulsant research.
-
DABA's Potential Profile: Based on its mechanism as a GABA uptake inhibitor and limited preclinical data, DABA is predicted to be most effective against seizures characterized by a deficit in GABAergic tone, similar to the profile seen in the PTZ model. Its efficacy in the MES model, which reflects an ability to halt seizure spread during massive neuronal firing, is likely to be limited. This profile suggests potential utility in myoclonic or absence epilepsies rather than generalized tonic-clonic seizures.
-
Benchmarking Insights: The comparator drugs highlight distinct efficacy and safety profiles. Diazepam exhibits a remarkable Protective Index in the PTZ model but is ineffective in the MES model at non-toxic doses, underscoring its specialized role. Lamotrigine shows the opposite profile, with strong efficacy in the MES test and a good PI, consistent with its clinical use for focal and generalized tonic-clonic seizures. Valproic Acid demonstrates a broader, albeit more modest, profile, with activity in both models and a lower PI, reflecting its utility as a broad-spectrum agent but also its narrower therapeutic window compared to more targeted agents.
-
Critical Data Gaps & Future Research: The most significant limitation for DABA is the absence of robust, quantitative data from standardized screening models. To advance its candidacy, the following steps are imperative:
-
Quantitative Screening: Determine the ED50 values for L-DABA in both the MES and subcutaneous PTZ mouse models.
-
Neurotoxicity Assessment: Establish the TD50 using the standardized rotorod test to enable the calculation of a Protective Index.
-
Pharmacokinetic Profiling: Assess the brain penetrance and half-life of DABA to understand the relationship between administered dose and target engagement.
-
GAT Subtype Selectivity: Investigate the selectivity of DABA for different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1), as this will significantly influence its efficacy and side-effect profile.
-
Conclusion
2,4-Diaminobutanoic acid represents a mechanistically interesting anticonvulsant candidate that leverages the enhancement of endogenous GABAergic tone. While early studies confirm its activity in specific chemical seizure models, it remains an under-characterized compound. A direct comparison with established drugs like Valproic Acid, Diazepam, and Lamotrigine reveals the critical need for standardized preclinical data (ED50, TD50) to properly ascertain its potential efficacy and safety margin. Without this data, DABA's profile can only be inferred from its mechanistic class, which suggests potential efficacy in seizure types responsive to GABA potentiation but likely weakness against generalized tonic-clonic seizures. The framework and comparative data provided in this guide underscore the rigorous, multi-faceted approach required to validate a novel anticonvulsant agent and highlight the precise experimental path forward for DABA.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diaminobutanoic Acid Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2,4-Diaminobutanoic acid hydrochloride (DAB-HCl). As a laboratory professional, your adherence to these protocols is paramount for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance. The information herein synthesizes technical data with field-proven safety practices to build a self-validating system for chemical waste management.
Immediate Safety & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. While its toxicological properties have not been fully investigated, available data indicates it must be handled with caution.[1] The primary directive is to treat this compound as a hazardous substance at all times.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[1][3][4][5]
-
Allergic Skin Reaction: May cause an allergic skin reaction (sensitization).
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | Exclamation Mark | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[4] | Corrosion, Exclamation Mark | P280, P305+P351+P338, P337+P313 |
| Skin Sensitization | May cause an allergic skin reaction. | Exclamation Mark | P261, P272, P280, P302+P352, P333+P313 |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] | Exclamation Mark | P261, P271, P304+P340, P312 |
Mandatory Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before beginning any disposal-related task, ensure the following are correctly worn:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[6] A face shield may be appropriate for larger quantities or spill cleanup.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved particulate respirator.
The Core Principle: Hazardous Waste Designation
Due to its identified hazards and the lack of comprehensive toxicological data, This compound must be managed as a hazardous chemical waste. [1][7] This designation is a foundational safety principle.
Under no circumstances should this chemical or its containers be disposed of in the general trash or flushed down the sanitary sewer. [2][5][6][7][8] Such actions can lead to environmental contamination, damage to plumbing infrastructure, and represent a serious breach of regulatory standards set by agencies like the U.S. Environmental Protection Agency (EPA).[8][9]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
The following protocol outlines the systematic procedure for collecting and preparing DAB-HCl for final disposal. The ultimate disposal must be conducted by a licensed and approved waste disposal company, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[2][5][7]
Step 3.1: Waste Segregation
Proper segregation is a critical step to prevent dangerous chemical reactions.
-
Identify Incompatibilities: Keep DAB-HCl waste separate from strong oxidizing agents.[1]
-
Maintain Separate Waste Streams: Use dedicated, clearly labeled containers for solid and aqueous waste of this compound to prevent unintended reactions.[7]
Step 3.2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Container Selection: Use a chemically compatible container, preferably plastic, that is in good condition and free from damage.[7][10]
-
Secure Closure: Ensure the container has a secure, leak-proof cap or closure.[8] The container must be kept closed at all times except when adding waste.[10]
Step 3.3: Labeling
Accurate labeling is a regulatory requirement and a vital safety communication tool.
-
Required Information: The container must be clearly labeled with the words "Hazardous Waste." [11]
-
Content Identification: Clearly list the full chemical name: "this compound" and its CAS number (6970-28-1).
-
Hazard Warning: Include appropriate hazard warnings, such as GHS pictograms or an NFPA/HMIS label, to convey the risks.[11]
Step 3.4: Temporary Storage (Satellite Accumulation Area)
Laboratories typically store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation before it is moved to a central facility.[11][12]
-
Location: Store the labeled waste container in a designated, secondary containment tray within your laboratory's SAA.
-
Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation in an SAA (e.g., typically no more than 55 gallons of hazardous waste).[10][11]
Step 3.5: Arranging for Final Disposal
Laboratory personnel are not responsible for the final treatment of the waste.
-
Contact EHS: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7][9]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the material to an approved treatment, storage, and disposal facility (TSDF).[13] A common disposal method for such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill & Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
Small-Scale Spill Cleanup Protocol
This procedure applies to minor spills that can be safely managed by trained laboratory personnel.
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.
-
Prevent Spread: If the material is a solid, prevent dust from becoming airborne.[1][5] If it is a liquid, contain the spill by creating a dike around the edges with an inert absorbent material.[14][15]
-
Absorb/Collect: Gently sweep up the solid material or cover the liquid with an inert absorbent such as vermiculite or cat litter, working from the outside in.[1][2][6][14] Avoid creating dust.[5]
-
Containerize Residue: Carefully scoop the collected material and absorbent into a suitable container for hazardous waste disposal.[2][14]
-
Decontaminate: Clean the spill area and any affected equipment thoroughly with a suitable cleaning agent and water.[14]
-
Label and Dispose: Seal and label the spill cleanup waste container as hazardous waste and arrange for EHS pickup.
Caption: Logic flowchart for responding to a small chemical spill.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove any contaminated clothing.[2] Flush the affected skin with running water for at least 15 minutes.[2][6] If irritation occurs or persists, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Decontamination of Equipment
All non-disposable equipment, glassware, and surfaces that have been in contact with DAB-HCl must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., water, if appropriate for the procedure). Collect this initial rinse as hazardous aqueous waste.
-
Thorough Cleaning: Wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For critical applications, an analytical method may be required to verify that no residue remains.
Regulatory Framework & Final Authority
The management of laboratory chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA) .[8] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication and the use of PPE.[8][16]
While this guide provides a robust framework based on federal standards and best practices, your institution's EHS department and local regulations are the final authority. Always consult your site-specific Chemical Hygiene Plan and waste disposal guidelines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
